3-Cyclopropylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-8(6-9-5-1)7-3-4-7/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBDSRFLAMJZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476190 | |
| Record name | 3-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188918-72-1 | |
| Record name | 3-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Cyclopropylpyridine synthesis from 3-vinylpyridine
An In-depth Technical Guide to the Synthesis of 3-Cyclopropylpyridine from 3-Vinylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl moiety is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique conformational and metabolic properties upon parent molecules.[1][2] Its incorporation can significantly enhance biological activity, improve metabolic stability, and fine-tune physicochemical characteristics such as solubility and membrane permeability.[1] this compound, a key heterocyclic building block, serves as a valuable synthon for a range of pharmaceutical targets. This guide provides a comprehensive technical overview of its synthesis from 3-vinylpyridine, with a primary focus on the robust and widely utilized Simmons-Smith reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Introduction: The Strategic Value of the Cyclopropyl Ring in Heterocyclic Scaffolds
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[3] The strategic functionalization of this core is a central theme in medicinal chemistry. The introduction of a cyclopropyl group in place of more common substituents like ethyl or isopropyl groups is a powerful design strategy. The three-membered ring's unique electronic nature, resulting from its high s-character and strained C-C bonds, allows it to act as a "conformational lock," restricting the rotation of adjacent groups and presenting a well-defined vector for interaction with biological targets.[1] This often leads to enhanced binding affinity and potency.
This guide focuses on the direct conversion of commercially available 3-vinylpyridine to this compound. This transformation is most effectively achieved through a cyclopropanation reaction, a process that adds a methylene (-CH₂-) group across the vinyl double bond. Among the available methods, the Simmons-Smith reaction stands out for its reliability, stereospecificity, and tolerance of various functional groups, making it an ideal choice for this synthesis.[4][5]
The Simmons-Smith Reaction: A Mechanistic Perspective
The Simmons-Smith reaction is a classic cheletropic reaction that converts alkenes into cyclopropanes with high stereospecificity.[6] The reaction employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[4]
2.1. Formation of the Active Carbenoid
The reaction is initiated by the oxidative addition of zinc to diiodomethane on the surface of the activated zinc-copper couple. This forms the active methylene-transfer agent, the zinc carbenoid.
Zn(Cu) + CH₂I₂ → ICH₂ZnI
The copper is not directly involved in the stoichiometry but is crucial for activating the zinc surface and promoting the formation of the reactive species.[4]
2.2. The "Butterfly" Transition State and Methylene Transfer
The core of the reaction involves the interaction of the organozinc carbenoid with the alkene (3-vinylpyridine). The process is believed to proceed through a concerted, three-centered "butterfly-type" transition state.[7] In this transition state, the methylene group is delivered simultaneously to both carbons of the double bond.[4] This synchronous mechanism ensures that the original stereochemistry of the alkene is preserved in the cyclopropane product.
The pyridine nitrogen, being a Lewis basic site, does not significantly interfere with the reaction, although the choice of a non-coordinating solvent is recommended to prevent sequestration of the electrophilic zinc reagent, which could slow the reaction rate.[5][7]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. grokipedia.com [grokipedia.com]
- 5. mdpi.com [mdpi.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to Novel Synthetic Routes for 3-Cyclopropylpyridine
Foreword: The Strategic Importance of the Cyclopropyl Moiety in Pyridine Scaffolds
The incorporation of a cyclopropyl group into pyridine frameworks, particularly at the 3-position, has become a cornerstone in contemporary medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropane ring often lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. This guide provides an in-depth exploration of both established and novel synthetic strategies to access 3-cyclopropylpyridine, a key building block for a multitude of pharmaceutical candidates. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide researchers and drug development professionals in their synthetic endeavors.
I. The Workhorse of C-C Bond Formation: Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions remain the most prevalent and versatile methods for forging the C-C bond between a pyridine ring and a cyclopropyl group. The choice of catalyst, ligand, and reaction conditions is paramount to achieving high yields and functional group tolerance.
A. The Suzuki-Miyaura Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a highly reliable method for the synthesis of this compound.[1][2] The reaction's popularity stems from the stability and commercial availability of many boronic acids, as well as the generally mild reaction conditions.[3]
Causality Behind Experimental Choices:
The selection of a suitable palladium catalyst and ligand is critical for an efficient Suzuki-Miyaura coupling. Phosphine ligands, such as tricyclohexylphosphine (PCy₃) or SPhos, are often employed to enhance the catalytic activity of the palladium center. The choice of base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for the transmetalation step of the catalytic cycle.[4] The solvent system, often a mixture of an organic solvent like dioxane or toluene and water, facilitates the dissolution of both the organic and inorganic reagents.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Cyclopropylboronic Acid
Materials:
-
3-Bromopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 mmol, 1.0 equiv.), cyclopropylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Data Presentation: Comparison of Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 | [4] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | 16 | 88 | [5] |
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. The Negishi Coupling: Utilizing Organozinc Reagents
The Negishi coupling offers a powerful alternative to the Suzuki-Miyaura reaction, employing organozinc reagents.[6][7] This method is particularly useful when the corresponding boronic acid is unstable or difficult to prepare.[8] The preparation of the organozinc reagent is a key step, which can be achieved through the reaction of an organohalide with activated zinc metal.[8]
Causality Behind Experimental Choices:
Palladium catalysts are also commonly used for Negishi couplings, often with phosphine ligands to enhance their reactivity.[7] The choice of solvent is critical, with ethereal solvents like tetrahydrofuran (THF) being frequently employed to facilitate the formation and reaction of the organozinc species. The reaction is typically carried out under strictly anhydrous and inert conditions due to the moisture sensitivity of the organozinc reagents.
Experimental Protocol: Negishi Coupling of 3-Iodopyridine with Cyclopropylzinc Bromide
Materials:
-
3-Iodopyridine
-
Cyclopropyl bromide
-
Activated Zinc powder
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Preparation of Cyclopropylzinc Bromide: In a flame-dried Schlenk flask under argon, add activated zinc powder (1.5 mmol). Add a solution of cyclopropyl bromide (1.2 mmol) in anhydrous THF (2 mL) dropwise. Stir the mixture at room temperature until the zinc is consumed (approximately 2-3 hours).
-
Cross-Coupling Reaction: In a separate flame-dried Schlenk flask under argon, add 3-iodopyridine (1.0 mmol), palladium(II) chloride (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Add anhydrous THF (5 mL) and stir to dissolve.
-
Add the freshly prepared solution of cyclopropylzinc bromide to the reaction mixture via cannula.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Building the Rings: Cyclization and Cyclopropanation Strategies
An alternative to forming the C-C bond on a pre-existing pyridine ring is to construct either the cyclopropane or the pyridine ring itself. These methods offer unique avenues to this compound and its derivatives.
A. Intramolecular Cyclization Approaches
Intramolecular cyclization reactions can be a powerful tool for the synthesis of cyclopropanes.[9] This often involves the generation of a carbanion that displaces a leaving group in a 3-exo-trig cyclization. While less common for the direct synthesis of this compound, this strategy is valuable for creating substituted cyclopropyl precursors.
B. Cyclopropanation of Pyridine Derivatives
The direct cyclopropanation of a suitable pyridine precursor, such as 3-vinylpyridine, offers a more direct route. Common cyclopropanating agents include carbenoids generated from diazo compounds or ylides.[9]
Visualization: General Cyclopropanation Workflow
Sources
- 1. youtube.com [youtube.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. audreyli.com [audreyli.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Cyclopropylpyridine
Introduction: The landscape of modern medicinal chemistry is increasingly reliant on the strategic incorporation of unique structural motifs to modulate physicochemical properties and explore novel chemical space. Among these, the cyclopropyl group has emerged as a particularly valuable substituent. Its inherent ring strain and unique electronic properties can profoundly influence the conformation, metabolic stability, and binding affinity of a parent molecule. When appended to a privileged heterocyclic scaffold like pyridine, the resulting 3-Cyclopropylpyridine offers a compelling combination of features. This guide provides a comprehensive technical overview of the chemical properties, reactivity, and synthetic utility of this compound, tailored for researchers, scientists, and drug development professionals.
Part 1: Core Molecular Profile and Physicochemical Properties
Molecular Identity
This compound is a heterocyclic aromatic compound where a cyclopropyl ring is attached to the third position of a pyridine ring. This combination imparts a unique blend of aromaticity from the pyridine core and the strained, σ-rich character of the cyclopropane.
-
Chemical Name: this compound
-
CAS Number: 188918-72-1[1]
-
Molecular Formula: C₈H₉N[1]
-
Molecular Weight: 119.16 g/mol [1]
Physicochemical Data Summary
The physicochemical properties of this compound are critical for its application in synthesis and drug design. The pyridine nitrogen provides a basic handle for salt formation and hydrogen bonding, while the cyclopropyl group adds lipophilicity.
| Property | Value | Source |
| pKa (conjugate acid) | ~4.5 - 5.0 (Estimated) | Based on 3-substituted pyridines |
| Boiling Point | Not specified; similar structures suggest ~180-200 °C | N/A |
| Melting Point | Not specified; likely a liquid at room temperature | N/A |
| logP | ~1.5 - 2.0 (Calculated) | N/A |
| Solubility | Slightly soluble in water; soluble in most organic solvents | Based on pyridine properties[2] |
Note: Experimental data for the parent this compound is sparse in publicly available databases. Values are often estimated based on related structures like 3-chloropyridine or 3-cyanopyridine.[2][3]
Spectroscopic Profile
Understanding the spectroscopic signature of this compound is fundamental for reaction monitoring and structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct regions for the aromatic pyridine protons and the aliphatic cyclopropyl protons.
-
Pyridine Protons: Four signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 (adjacent to N) will be the most deshielded, followed by the C6 and C4 protons. The C5 proton will be the most upfield of the aromatic signals.
-
Cyclopropyl Protons: The cyclopropyl group presents a more complex pattern in the upfield region (δ 0.5-2.0 ppm). A multiplet for the single methine proton (CH) and two separate multiplets for the diastereotopic methylene protons (CH₂) are expected. The high-field chemical shifts are a direct consequence of the magnetic anisotropy (ring current effect) of the three-membered ring.[4]
-
-
¹³C NMR Spectroscopy:
-
Pyridine Carbons: Five signals are expected. The carbons adjacent to the nitrogen (C2, C6) are typically the most deshielded.
-
Cyclopropyl Carbons: The methine carbon will appear as a single upfield signal, while the two equivalent methylene carbons will produce another distinct upfield signal.
-
-
Infrared (IR) Spectroscopy:
-
C=N and C=C Stretching: Strong absorption bands between 1400-1600 cm⁻¹ are characteristic of the pyridine ring vibrations.
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl group appear just below 3000 cm⁻¹.
-
Cyclopropyl Ring Vibration: A characteristic band around 1020 cm⁻¹ can sometimes be observed for the cyclopropane ring itself.
-
Part 2: Chemical Reactivity and Synthetic Transformations
The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the strained cyclopropyl substituent.
Reactivity of the Pyridine Nucleus
The pyridine ring in this compound is generally electron-deficient, which dictates its behavior towards both electrophiles and nucleophiles.
-
Basicity and N-Centered Reactions: The lone pair of electrons on the nitrogen atom is not part of the aromatic system, rendering the molecule basic (similar to tertiary amines). It readily reacts with acids to form pyridinium salts and can be alkylated or oxidized at the nitrogen center. N-oxidation is a key transformation, as the resulting N-oxide can activate the ring for different substitution patterns.
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards EAS (e.g., nitration, halogenation) due to the electron-withdrawing nature of the nitrogen atom. Reactions, if they occur, require harsh conditions and typically show a preference for substitution at the 3- and 5-positions. The cyclopropyl group is a weak ortho-, para-director but its influence is secondary to the powerful deactivating effect of the ring nitrogen.
-
Nucleophilic Aromatic Substitution (NAS): The parent molecule is not reactive towards NAS. However, derivatives bearing a good leaving group (e.g., a halogen) at the 2-, 4-, or 6-positions are highly susceptible to displacement by nucleophiles. This is a cornerstone of functionalizing the pyridine ring. For instance, 2-Bromo-3-cyclopropylpyridine is a valuable intermediate for introducing various functionalities via nucleophilic substitution or cross-coupling.[5][6]
Reactivity Involving the Cyclopropyl Group
The cyclopropyl ring is more than a passive substituent; its unique electronic structure and inherent strain enable specific transformations.
-
Stability: Despite its ~27 kcal/mol of ring strain, the cyclopropyl group is remarkably stable under a wide range of conditions, including those used for many standard organic transformations on the pyridine ring.
-
[3+2] Cycloaddition Reactions: A novel area of reactivity involves the radical-mediated [3+2] cycloaddition of cyclopropyl pyridines with alkenes.[7] This reaction proceeds via a "through-arene" radical transmission, where an initial radical formation on the pyridine ring is relayed to activate a remote C-C bond in the cyclopropyl group, which then engages in cycloaddition. This powerful method allows for the construction of complex polycyclic systems.[7]
Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound derivatives is unlocked in metal-catalyzed cross-coupling reactions. Halogenated analogs, such as 2-bromo- or 5-bromo-3-cyclopropylpyridine, are key building blocks in pharmaceutical synthesis.[6][8] These reactions enable the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[9]
Commonly employed cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or alkyl-aryl bonds.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination.[9]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Part 3: Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is of significant interest for accessing novel chemical entities.
Synthesis of the this compound Core
While multiple routes exist, a common strategy involves the palladium-catalyzed cross-coupling of a cyclopropyl organometallic reagent with a suitable pyridine precursor. For example, the reaction of cyclopropylmagnesium bromide with 3-bromopyridine in the presence of a palladium catalyst and zinc halide additives can produce this compound in good yields.[10][11]
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-cyclopropylpyridine
This protocol illustrates a typical application of a this compound derivative in drug discovery workflows.
Objective: To synthesize 2-(4-methoxyphenyl)-3-cyclopropylpyridine.
Materials:
-
2-Bromo-3-cyclopropylpyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-cyclopropylpyridine, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add toluene and water (typically a 4:1 to 10:1 ratio).
-
Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine to the stirring mixture.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Sources
- 1. 188918-72-1 CAS MSDS (Pyridine, 3-cyclopropyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromo-3-cyclopropylpyridine | C8H8BrN | CID 71302470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-2-cyclopropylpyridine [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-BROMO-5-CYCLOPROPYLPYRIDINE | 1044210-57-2 [chemicalbook.com]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Pyridine Scaffolds
An In-Depth Technical Guide to the Formation of 3-Cyclopropylpyridine
The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most abundant nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. When combined with a cyclopropyl group, particularly at the 3-position, the resulting molecule gains remarkable and often desirable physicochemical properties. The cyclopropane ring is not merely a passive linker; its strained, high s-character bonds introduce conformational rigidity, modulate electronic effects, and can act as a bioisostere for vinyl groups or gem-dimethyl functionalities, often improving metabolic stability and binding affinity.[2]
This guide provides an in-depth analysis of the core chemical mechanisms for the formation of this compound. We will move beyond simple reaction schemes to explore the underlying causality of experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on robust and scalable methodologies, primarily centered on transition-metal-catalyzed cross-coupling and direct cyclopropanation strategies.
Part 1: Palladium-Catalyzed Cross-Coupling Strategies
The most prevalent and versatile methods for constructing the this compound skeleton involve the palladium-catalyzed formation of a C(sp²)-C(sp³) bond between the pyridine ring and the cyclopropyl group. The two dominant approaches are the Suzuki-Miyaura and Negishi cross-coupling reactions, chosen for their high functional group tolerance and broad substrate scope.[3][4]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful tool that couples an organoboron species with an organic halide or triflate.[5] For the synthesis of this compound, this typically involves the reaction of a 3-halopyridine with a cyclopropylboron reagent.
Mechanistic Rationale: The choice of cyclopropylboronic acid or its derivatives (e.g., potassium cyclopropyltrifluoroborate) is strategic. These reagents are generally stable, often crystalline solids that are less sensitive to air and moisture compared to other organometallics, simplifying handling and storage.[6][7]
The catalytic cycle, illustrated below, is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridine (e.g., 3-bromopyridine), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: A base (e.g., Cs₂CO₃, K₂CO₃) activates the organoboron species, forming a borate complex. This complex then transfers the cyclopropyl group to the Pd(II) center, displacing the halide. The choice of base is critical; it must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions.
-
Reductive Elimination: The two organic groups (pyridyl and cyclopropyl) on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.[5][8]
Caption: Suzuki-Miyaura Catalytic Cycle.
Causality in Experimental Design:
-
Ligand Choice: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, bulky, electron-rich phosphine ligands (e.g., tricyclohexylphosphine, adamantyl-based phosphines) are often employed.[7] These ligands accelerate reductive elimination and stabilize the Pd(0) state while preventing catalyst deactivation.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is common. Water accelerates the reaction, likely by aiding in the dissolution of the base and facilitating the transmetalation step.[6]
The Negishi Cross-Coupling Reaction
The Negishi coupling provides a powerful alternative, utilizing an organozinc reagent.[9] The synthesis of this compound can be achieved by coupling a 3-halopyridine with a cyclopropylzinc halide or, conversely, a 3-pyridylzinc halide with a cyclopropyl halide.
Mechanistic Rationale: Organozinc reagents are more reactive than their boron counterparts, which can be advantageous for coupling with less reactive electrophiles like aryl chlorides.[10] However, they are also more sensitive to moisture and air, requiring inert atmosphere techniques. The catalytic cycle is analogous to the Suzuki coupling.
Caption: Negishi Catalytic Cycle.
Causality in Experimental Design:
-
Preparation of Organozinc: Cyclopropylzinc halides are typically prepared in situ from cyclopropylmagnesium bromide and zinc chloride or from cyclopropyl halides and activated zinc. This step is crucial for the overall success of the reaction.[11]
-
Catalyst System: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or combinations of Pd₂(dba)₃ and a ligand like PCyp₃ (tricyclopentylphosphine), are highly effective.[9] The choice of ligand can be critical for achieving high yields and preventing side reactions.
Comparative Data for Cross-Coupling Reactions
| Method | Pyridine Substrate | Cyclopropyl Reagent | Catalyst System | Base/Solvent | Yield (%) | Reference |
| Suzuki | 3-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ / Toluene-H₂O | 85 | [6] |
| Suzuki | 3-Chloropyridine-N-oxide | K-Cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ / Toluene-H₂O | 78 | [7] |
| Negishi | 3-Iodopyridine | Cyclopropylzinc bromide | PdCl₂(dppf) | THF | 72 | [4] |
| Negishi | 3-Bromopyridine | Cyclopropylzinc chloride | Pd₂(dba)₃ / XPhos | THF | 91 | [4] |
Part 2: Direct Cyclopropanation of Pyridine Derivatives
An alternative strategy involves forming the three-membered ring directly onto a pre-functionalized pyridine scaffold. This approach is fundamentally different as the pyridine core is built first, followed by the construction of the cyclopropyl group.
Michael-Initiated Ring Closure (MIRC)
The Corey-Chaykovsky reaction is a classic MIRC method for cyclopropanation.[12] For the synthesis of this compound, this involves the reaction of 3-vinylpyridine with a sulfur ylide, such as dimethylsulfonium methylide.
Mechanistic Rationale: The reaction proceeds via a two-step sequence:
-
Michael Addition: The nucleophilic ylide attacks the β-carbon of the electron-deficient 3-vinylpyridine in a conjugate addition. This forms a stabilized carbanion intermediate.[13]
-
Intramolecular Cyclization: The newly formed carbanion then acts as a nucleophile, attacking the carbon atom bearing the sulfonium group in an intramolecular Sₙ2 reaction. This displaces dimethyl sulfide as a leaving group and closes the three-membered ring.[13]
Caption: Corey-Chaykovsky Reaction Mechanism.
Causality in Experimental Design:
-
Ylide Generation: The sulfur ylide is typically generated in situ by treating trimethylsulfonium iodide with a strong base like sodium hydride in a solvent such as DMSO or THF. The careful control of temperature during generation and reaction is critical to prevent ylide decomposition.
-
Substrate Reactivity: This method is effective for vinylpyridines where the double bond is sufficiently activated (electron-deficient) to undergo Michael addition. The reaction is reported to work well for 2- and 4-vinylpyridines, and by extension, 3-vinylpyridine.[13]
Biocatalytic Carbene Transfer
A cutting-edge approach involves the use of enzymes to catalyze carbene transfer reactions. Hemoproteins, such as myoglobin, can be engineered to activate carbene precursors and facilitate their stereoselective addition to olefins.[1]
Mechanistic Rationale: In this system, a stable carbene source like a pyridotriazole is used. The enzyme's heme iron center activates the pyridotriazole, leading to the extrusion of N₂ and the formation of an iron-heme carbene intermediate. This highly reactive species is then transferred to an olefin in a controlled, often highly enantioselective, manner to form the cyclopropane ring. While this method is primarily demonstrated for synthesizing pyridyl-cyclopropanes from styrenes and other olefins, its principles could be adapted for specific targets.[1] This represents the frontier of cyclopropanation chemistry, offering unparalleled stereocontrol.
Part 3: Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromopyridine
This protocol is adapted from methodologies reported for the coupling of heteroaryl halides with cyclopropylboronic acid.[6]
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), cyclopropylboronic acid (1.3 mmol, 1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and tricyclohexylphosphine (PCy₃, 0.10 mmol, 10 mol%).
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Inerting: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Place the flask under a positive pressure of argon and heat in an oil bath at 100 °C with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford this compound.
Conclusion and Outlook
The synthesis of this compound is most reliably achieved through palladium-catalyzed cross-coupling reactions, with both Suzuki-Miyaura and Negishi methodologies offering excellent yields and broad functional group tolerance. The choice between them often depends on the availability and stability of the starting materials; Suzuki coupling benefits from the use of stable, easy-to-handle boronic acids, while Negishi coupling can be more effective for less reactive halides.
Direct cyclopropanation methods, such as the Corey-Chaykovsky reaction, provide a valuable orthogonal strategy, particularly when 3-vinylpyridine is readily accessible. Emerging biocatalytic methods represent the future of this field, promising unparalleled levels of stereoselectivity for constructing complex, chiral cyclopropane-containing molecules. The selection of the optimal synthetic route will ultimately be guided by factors such as substrate availability, desired scale, functional group compatibility, and the need for stereochemical control.
References
-
Title: Synthesis of certain cyclopropylpyridines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of Spirocyclopropane Oxindoles via Michael-Initiated Cyclopropanation of Pyridinium Salts with 3-Ylidene Oxindoles Source: Sci-Hub (accessing original journal article) URL: [Link]
-
Title: Synthesis of 3-cyclopropyl-substituted... (from Three-component Castagnoli-Cushman reaction...) Source: ResearchGate URL: [Link]
-
Title: An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cyclopropanation Source: Wikipedia URL: [Link]
-
Title: Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The efficient synthesis of three-membered rings via photo- and electrochemical strategies Source: Royal Society of Chemistry URL: [Link]
-
Title: Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Bipyridine Source: Organic Syntheses URL: [Link]
-
Title: Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Facile synthesis and antiproliferative activity of new 3-cyanopyridines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Source: Tetrahedron Letters URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up Source: YouTube URL: [Link]
-
Title: The Synthesis and Spectrum of 2-Cyclopropylpyridine Source: Journal of the American Chemical Society (via datapdf.com) URL: [Link]
-
Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI URL: [Link]
-
Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki Coupling Mechanism Source: YouTube URL: [Link]
Sources
- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. audreyli.com [audreyli.com]
- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 10. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Catalytic Cyclopropanation of Pyridine Derivatives
Introduction: The Strategic Value of Cyclopropyl-Pyridines in Modern Chemistry
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials, representing the second most abundant nitrogen-containing heterocycle in FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structural motif. The cyclopropane ring, the smallest of the cycloalkanes, is another key pharmacophore.[1] Its rigid, strained three-membered ring imparts unique conformational constraints and metabolic stability to molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2] The fusion of these two valuable moieties, the pyridine and the cyclopropane, generates cyclopropyl-pyridine derivatives—a class of compounds with significant potential in drug discovery and development.[1][3] This guide provides a comprehensive overview of the catalytic methodologies developed for the synthesis of these important molecules, with a focus on the underlying mechanisms, practical experimental protocols, and the strategic advantages of each approach.
I. Transition Metal-Catalyzed Cyclopropanation: A Versatile and Powerful Approach
Transition metal catalysis is the most established and widely utilized strategy for the cyclopropanation of olefins, including those bearing pyridine substituents. These methods typically involve the reaction of an alkene with a carbene precursor, most commonly a diazo compound, mediated by a metal catalyst. The choice of metal and the ligand environment are crucial in determining the efficiency, selectivity, and substrate scope of the reaction.
Rhodium Catalysis: The Workhorse of Cyclopropanation
Dirhodium(II) complexes are among the most effective catalysts for carbene transfer reactions.[4][5][6] They are particularly well-suited for the cyclopropanation of pyridines, often exhibiting high yields and excellent stereocontrol.[6][7]
Mechanism of Action: The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound to generate a highly reactive rhodium carbene intermediate. This electrophilic carbene is then transferred to the nucleophilic double bond of the pyridine-containing alkene in a concerted fashion. The stereochemistry of the resulting cyclopropane is dictated by the geometry of the alkene and the steric and electronic properties of the chiral ligands on the rhodium catalyst.[6]
Diagram 1: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Caption: A simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
Representative Catalysts and Performance:
| Catalyst | Diazo Compound | Alkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Rh₂(OAc)₄ | Ethyl diazoacetate | 2-Vinylpyridine | 45 | - | - | [8] |
| Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | Styrene | >95 | >95:5 | >98 | [5] |
| Rh₂(esp)₂ | N-Arylaminocyclopropane | Alkyne | 68 | - | - | [8] |
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of 2-Vinylpyridine
-
To a solution of 2-vinylpyridine (1.0 mmol) and the chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) at room temperature, a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol) in the same solvent (5 mL) is added dropwise over 1 hour.
-
The reaction mixture is stirred at room temperature until the disappearance of the starting materials is observed by TLC analysis.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclopropyl-pyridine product.
Causality Behind Experimental Choices:
-
Slow addition of the diazo compound: This is crucial to maintain a low concentration of the reactive diazo species and the rhodium carbene intermediate, which minimizes side reactions such as carbene dimerization.
-
Choice of solvent: Dichloromethane is a common choice as it is relatively non-coordinating and effectively solubilizes the reactants and catalyst.
-
Catalyst loading: Typically, low catalyst loadings (0.1-1 mol%) are sufficient, highlighting the high efficiency of these rhodium catalysts.[4]
Iron Catalysis: An Economical and Sustainable Alternative
Iron, being an earth-abundant and biocompatible metal, offers a cost-effective and environmentally friendly alternative to precious metal catalysts like rhodium.[9][10][11][12] Iron complexes, particularly those with bis(imino)pyridine ligands, have emerged as effective catalysts for a range of carbene transfer reactions, including cyclopropanation.[9][10]
Mechanism of Action: Similar to rhodium, iron catalysts react with diazo compounds to form iron-carbene intermediates.[9] The subsequent carbene transfer to the alkene can proceed through either a concerted or a stepwise radical mechanism, depending on the nature of the iron complex and the substrates.[11] For some iron(III)-based systems, a stepwise radical mechanism has been proposed.[11]
Representative Catalysts and Performance:
| Catalyst | Diazo Compound | Alkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (iPrPDI)Fe(CH₃CN)₂](SbF₆)₂ | Methyl phenyldiazoacetate | Styrene | 78 | >20:1 | 67 | [9][10] |
| Chiral Iron Porphyrin | α-Diazoacetonitrile | Arylalkene | up to 99 | up to 93:7 | up to 98 | [2] |
Experimental Protocol: Iron-Catalyzed Asymmetric Cyclopropanation
-
In a glovebox, the chiral bis(imino)pyridine iron catalyst (0.05 mmol) is dissolved in a suitable solvent (e.g., dichloromethane, 2 mL).
-
The alkene (e.g., styrene, 1.0 mmol) is added to the catalyst solution.
-
A solution of the diazo compound (e.g., methyl phenyldiazoacetate, 1.1 mmol) in the same solvent (3 mL) is added slowly via a syringe pump over a period of 2 hours.
-
The reaction is stirred for an additional 12 hours at room temperature.
-
The reaction mixture is then concentrated and purified by flash chromatography to yield the enantiomerically enriched cyclopropane.
Advantages and Limitations:
-
Advantages: Iron catalysts are inexpensive, readily available, and have low toxicity. They can be effective for a broad range of substrates.[9]
-
Limitations: The enantioselectivities achieved with chiral iron catalysts can sometimes be lower than those obtained with the best rhodium systems.[9] The development of new chiral ligands for iron is an active area of research.
Copper Catalysis: A Classic and Reliable Method
Copper complexes, particularly those with chiral pyridine-containing macrocyclic ligands or bis(oxazoline) (Pybox) ligands, have a long history in asymmetric cyclopropanation.[13][14][15]
Mechanism of Action: The mechanism is analogous to that of rhodium and iron catalysis, involving the formation of a copper-carbene intermediate. The stereochemical outcome is controlled by the chiral ligand coordinated to the copper center.
Representative Catalysts and Performance:
| Catalyst | Ligand | Diazo Compound | Alkene | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cu(I) | Chiral Pyridine-containing Macrocycle | Ethyl diazoacetate | Styrene | Good | up to 99 | [13][15] |
| CoBr₂ | Chiral Pyridine bis(oxazoline) (Pybox) | 2,2-Dichloropropane | 1,3-Diene | 95 | up to 45 | [14] |
II. Biocatalysis: The "Green" Chemistry Approach
The use of enzymes as catalysts for chemical transformations offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Recently, hemoproteins like myoglobin have been engineered to catalyze "new-to-nature" carbene transfer reactions, including the asymmetric cyclopropanation of olefins to produce pyridine-functionalized cyclopropanes.[1]
Mechanism of Action: The iron-containing heme cofactor in myoglobin acts as the catalytic center. It reacts with a carbene precursor, such as a pyridotriazole, to generate a heme-carbene intermediate. This intermediate then undergoes a stereoselective carbene transfer to the alkene substrate.[1][16] The protein scaffold provides a chiral environment that controls the enantioselectivity of the reaction.[1]
Diagram 2: Biocatalytic Cyclopropanation Workflow
Caption: Workflow for enzymatic cyclopropanation using engineered myoglobin.
Advantages and Limitations:
-
Advantages: Biocatalysis offers exceptional stereoselectivity and operates under mild, aqueous conditions. It represents a highly sustainable approach to chemical synthesis.[1]
-
Limitations: The substrate scope may be limited by the enzyme's active site. However, protein engineering techniques can be used to broaden the applicability of these biocatalysts.[1]
III. Organocatalysis: A Metal-Free Strategy
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For cyclopropanation, chiral pyridines and their derivatives can themselves act as organocatalysts.[17][18]
Mechanism of Action: One common strategy involves the in-situ generation of a pyridinium ylide from a pyridine catalyst and a suitable precursor (e.g., an α-halo ester). This ylide then undergoes a Michael addition to an electron-deficient alkene, followed by an intramolecular ring-closing reaction to form the cyclopropane.[17] The chirality of the pyridine catalyst directs the stereochemical outcome of the reaction.
Representative Catalysts and Performance:
| Catalyst | Ylide Precursor | Alkene | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-5a (Chiral Pyridine) | Iodoacetate | Benzalmalononitrile | 84 | 83 | [17] |
| Chiral 4-MeO-Pyridine (MOPY) | α-Bromoketone | Electron-deficient olefin | - | up to 91:9 er | [18] |
IV. Metal-Free Light-Induced Cyclopropanation
A novel approach to cyclopropanation involves the use of light to generate pyridyl carbenes from stable precursors like pyridotriazoles, without the need for a metal catalyst.[19] This method offers a mild and efficient way to access cyclopropyl-pyridines.
Mechanism of Action: Under UV irradiation, pyridotriazoles can undergo ring-opening to form a pyridyl carbene intermediate. This carbene can then react with an alkene to form the desired cyclopropane.[19]
V. Conclusion and Future Outlook
The catalytic cyclopropanation of pyridine derivatives is a rapidly evolving field with a diverse and powerful toolkit of methodologies. Transition metal catalysis, particularly with rhodium, remains the gold standard for its high efficiency and stereoselectivity. However, the development of catalysts based on more abundant and less toxic metals like iron is a significant step towards more sustainable chemical synthesis. Biocatalysis and organocatalysis offer exciting metal-free alternatives, often with excellent stereocontrol and under mild reaction conditions.
For researchers, scientists, and drug development professionals, the choice of catalyst will depend on the specific target molecule, the desired stereochemistry, and considerations of cost and sustainability. The continued development of new catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective methods for the synthesis of these valuable cyclopropyl-pyridine scaffolds, further fueling their application in the discovery of new medicines and advanced materials.
References
- Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions - PMC - NIH. (n.d.).
- Pyridine-catalyzed asymmetric cyclization with electron-deficient alkenes for the selective synthesis of cyclopropanes and dihydrofurans | Poster Board #132 - American Chemical Society - ACS Fall 2025. (n.d.).
- Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC - NIH. (n.d.).
- Chiral bis(imino)pyridine iron-catalyzed cyclopropanation - ResearchGate. (n.d.).
-
Asymmetric cyclopropanation of olefins catalysed by Cu(I) complexes of chiral pyridine-containing macrocyclic ligands (Pc-L*) - PubMed. (2013, February 21). Retrieved January 12, 2026, from [Link]
-
Bis(imino)pyridine iron complex catalyzed asymmetric cyclopropnation.[20] - ResearchGate. (n.d.). Retrieved January 12, 2026, from
-
Perspective on Dirhodium Carboxamidates as Catalysts | The Journal of Organic Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023, April 22). Retrieved January 12, 2026, from [Link]
-
Light-induced metal-free transformations of unactivated pyridotriazoles - PMC - NIH. (2019, July 25). Retrieved January 12, 2026, from [Link]
-
Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC - NIH. (2023, September 7). Retrieved January 12, 2026, from [Link]
-
Asymmetric cyclopropanation of olefins catalysed by Cu(I) complexes of chiral pyridine-containing macrocyclic ligands (Pc-L*) - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Iron-catalyzed synthesis of cyclopropanes by in situ generation and decomposition of electronically diversified diazo compounds - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution | Journal of the American Chemical Society. (n.d.). Retrieved January 12, 2026, from [Link]
-
Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. (2013, July 8). Retrieved January 12, 2026, from [Link]
-
(PDF) Chiral 4‐MeO‐Pyridine (MOPY) Catalyst for Enantioselective Cyclopropanation: Attenuation of Lewis Basicity Leads to Improved Catalytic Efficiency - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid | Journal of the American Chemical Society. (n.d.). Retrieved January 12, 2026, from [Link]
-
From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron-catalyzed synthesis of cyclopropanes by in situ generation and decomposition of electronically diversified diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric cyclopropanation of olefins catalysed by Cu(I) complexes of chiral pyridine-containing macrocyclic ligands (Pc-L*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyridine-catalyzed asymmetric cyclization with electron-deficient alkenes for the selective synthesis of cyclopropanes and dihydrofurans | Poster Board #132 - American Chemical Society [acs.digitellinc.com]
- 18. researchgate.net [researchgate.net]
- 19. Light-induced metal-free transformations of unactivated pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Properties of Substituted Pyridines: A Technical Guide for Researchers
This guide provides an in-depth exploration of the thermodynamic properties of substituted pyridines, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data to offer a nuanced understanding of the principles governing these properties, the experimental and computational methodologies used to determine them, and their profound implications in medicinal chemistry.
Introduction: The Significance of Thermodynamic Stability in Pyridine-Based Drug Design
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] The thermodynamic properties of substituted pyridines—encompassing enthalpy, entropy, and Gibbs free energy—are critical determinants of their stability, reactivity, and ultimately, their efficacy and safety as pharmaceuticals.[3][4] A comprehensive grasp of these properties allows for the rational design of drug candidates with optimized binding affinities, improved solubility, and enhanced metabolic stability.[4][5] This guide will delve into the core thermodynamic principles, the influence of substituents, and the practical methodologies for their determination.
Fundamental Thermodynamic Concepts
The thermodynamic profile of a substituted pyridine is defined by several key parameters that dictate its behavior in a chemical system.
-
Enthalpy of Formation (ΔH°f): This represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.[6] A more negative enthalpy of formation indicates a more stable compound. For pyridine, the standard enthalpy of formation of the liquid at 298.16 K is 23.89 kcal/mol.[7]
-
Entropy (S°): A measure of the randomness or disorder of a system. In drug-receptor interactions, entropy changes can be driven by factors such as the release of water molecules from a binding site.
-
Gibbs Free Energy of Formation (ΔG°f): This is the ultimate arbiter of spontaneity for a reaction at constant temperature and pressure. It is calculated using the equation: ΔG° = ΔH° - TΔS° [8] A negative ΔG° indicates a spontaneous process. The free energy of formation for pyridine at 298.1 °K has been calculated as 34,100 cal/mol.[9]
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. Heat capacity data is crucial for understanding how the thermodynamic properties of a molecule change with temperature.[10][11][12]
These properties are not static; they are profoundly influenced by the nature and position of substituents on the pyridine ring.
The Influence of Substituents on Thermodynamic Properties
The electronic and steric effects of substituents can dramatically alter the thermodynamic landscape of the pyridine ring. Understanding these effects is paramount for fine-tuning the properties of a drug candidate.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
-
Electron-Donating Groups (EDGs) such as methyl (-CH3) and amino (-NH2) groups increase the electron density of the pyridine ring. This generally leads to an increase in the gas-phase basicity and proton affinity, making the nitrogen atom more nucleophilic.[13] The increase in proton affinity and gas-phase basicity by electron-donating substituents is approximately additive.[14]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO2) and cyano (-CN) groups decrease the electron density of the ring, making it less basic and more susceptible to nucleophilic attack.[14] This decreased basicity is a result of the diminished electron density at the nitrogen atom.
The position of the substituent also plays a crucial role. For instance, the enthalpic increments for the monomethylation of pyridine are different for the ortho, meta, and para positions.[15]
Solvation Effects and Gibbs Free Energy of Solvation
The interaction of a substituted pyridine with its solvent environment is a critical factor, particularly in biological systems where water is the predominant solvent. The Gibbs free energy of solvation (ΔGsolv) represents the change in free energy when a molecule is transferred from the gas phase to a solvent.[16]
Generally, the introduction of nonpolar substituents like methyl groups can make the hydration energy more negative due to dispersion attractions with water molecules.[17] However, this can be offset by a decrease in the entropy of hydration, leading to complex effects on the overall free energy of hydration.[17] The permeability of substituted pyridines across biological membranes is also significantly influenced by these solvation properties.[18]
Experimental Determination of Thermodynamic Properties
Accurate experimental data is the bedrock of thermodynamic analysis. Several calorimetric techniques are employed to measure the thermodynamic properties of substituted pyridines.[19][20]
Bomb Calorimetry for Enthalpy of Combustion and Formation
Static bomb combustion calorimetry is a primary method for determining the standard molar energies of combustion, from which the standard molar enthalpies of formation in the condensed phase can be derived.[15]
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet of the substituted pyridine is placed in a crucible within the bomb.
-
Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen.
-
Ignition: The sample is ignited via an electrical fuse.
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.
-
Data Analysis: The heat of combustion is calculated from the temperature change, taking into account the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law.
Caption: Workflow for determining enthalpy of formation using bomb calorimetry.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry is a versatile technique for measuring heat capacity and the thermodynamics of phase transitions (e.g., melting and boiling).[20]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Encapsulation: A small, accurately weighed sample is hermetically sealed in an aluminum pan. An empty pan is used as a reference.
-
Temperature Program: The sample and reference pans are heated or cooled at a controlled rate.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The heat capacity is determined from the difference in heat flow. The enthalpy of phase transitions is calculated by integrating the area under the transition peak.
Computational Prediction of Thermodynamic Properties
Computational chemistry offers a powerful and increasingly accurate means of predicting the thermodynamic properties of substituted pyridines, often complementing experimental data.[21]
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations.[3][22] The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), has been shown to provide reliable predictions for properties like proton affinity and gas-phase basicity.[13][14]
Caption: A typical workflow for DFT calculations of thermodynamic properties.
The choice of computational model is critical. For instance, implicit solvation models like the Polarizable Continuum Model (PCM) can be used to estimate solvation free energies, although their accuracy can vary for substituted pyridines.[23]
Thermodynamic Databases as a Resource
Several publicly accessible databases provide a wealth of thermodynamic data for organic compounds, including substituted pyridines. These are invaluable resources for researchers.
-
NIST Chemistry WebBook: A comprehensive database from the National Institute of Standards and Technology that includes thermochemical data for thousands of organic and inorganic compounds.[24]
-
Active Thermochemical Tables (ATcT): Provides highly accurate and internally consistent thermochemical data.[25]
Conclusion: Integrating Thermodynamics into Rational Drug Design
A deep understanding of the thermodynamic properties of substituted pyridines is not merely an academic exercise; it is a fundamental component of modern, rational drug design. By leveraging both experimental and computational approaches, researchers can predict and modulate the stability, reactivity, and pharmacokinetic profiles of pyridine-based drug candidates. This knowledge-driven approach accelerates the discovery and development of safer and more effective medicines.
References
-
SciSpace. (n.d.). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. Retrieved from [Link]
-
ScienceDirect. (2025). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Retrieved from [Link]
-
ResearchGate. (2025). Therapeutic effect of pyridine derivatives. Retrieved from [Link]
-
OSTI.GOV. (1957). Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved from [Link]
-
Thermodynamics in Internet. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic databases for pure substances. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
ScienceDirect. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Retrieved from [Link]
-
Centre for Research in Computational Thermochemistry. (n.d.). Online Thermodynamic and Physico-Chemical Data. Retrieved from [Link]
-
ResearchGate. (2025). Database of Thermodynamic Properties for Aqueous Organic Compounds. Retrieved from [Link]
-
PubMed. (2011). Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculation of the Hydration Free Energy Difference between Pyridine and Its Methyl-Substituted Derivatives by Computer Simulation Methods. Retrieved from [Link]
-
ACS Publications. (1957). Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?. Retrieved from [Link]
-
ResearchGate. (2016). Free solvation energies for substituted-PYRIDINEs by PCM -What is wrong?. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential energy surface for the reaction between 1 and substituted pyridines. Retrieved from [Link]
-
SpringerLink. (n.d.). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]
-
National Institutes of Health. (2013). Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. Retrieved from [Link]
-
Argonne National Laboratory. (n.d.). Pyridine Enthalpy of Formation. Retrieved from [Link]
-
Semantic Scholar. (2005). Quantitative Correlations for the Estimation of Thermodynamic and Molecular Properties of Pyridines and 2,2′-Bipyridyines. Retrieved from [Link]
-
ResearchGate. (2025). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Retrieved from [Link]
-
National Institutes of Health. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
-
Fiveable. (n.d.). Computational Thermodynamic Properties. Retrieved from [Link]
-
University of Northern Iowa ScholarWorks. (n.d.). "The Heat Capacity and the Free Energy of Formation of Pyridine" by J. N. Pearce and H. M. Bakke. Retrieved from [Link]
-
University of Northern Iowa ScholarWorks. (n.d.). The Heat Capacity and the Free Energy of Formation of Pyridine. Retrieved from [Link]
-
ResearchGate. (2025). Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines. Retrieved from [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Heats of combustion and formation of pyridine and hippuric acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thermodynamic Studies for Drug Design and Screening. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gibbs (Free) Energy. Retrieved from [Link]
-
ChemRxiv. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics. Retrieved from [Link]
-
Chemguide. (n.d.). An Introduction to Gibbs Free Energy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Calorimetric techniques to study the interaction of drugs with biomembrane models. Retrieved from [Link]
-
IBMC. (2008). Calorimetry and Thermodynamics in Drug Design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Pyridine : Experimental and Calculated Chemical Thermodynamic Properties between 0 and 15000K.; a Revised Vibrational Assignment. Retrieved from [Link]
-
ResearchGate. (2025). Calculating the Gibbs Energy of Solvation of Pyridine in Nonaqueous Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]
-
ACS Publications. (2016). Calculating Free Energy Changes in Continuum Solvation Models. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted pyridines.
-
Royal Society of Chemistry. (n.d.). Calculation of the Gibbs free energy of solvation and dissociation of HCl in water via Monte Carlo simulations and continuum solvation models. Retrieved from [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic databases for pure substances - Wikipedia [en.wikipedia.org]
- 7. Heats of combustion and formation of pyridine and hippuric acid (Journal Article) | OSTI.GOV [osti.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment (Conference) | OSTI.GOV [osti.gov]
- 11. "The Heat Capacity and the Free Energy of Formation of Pyridine" by J. N. Pearce and H. M. Bakke [scholarworks.uni.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective [ouci.dntb.gov.ua]
- 20. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fiveable.me [fiveable.me]
- 22. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Welcome to the NIST WebBook [webbook.nist.gov]
- 25. atct.anl.gov [atct.anl.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Cyclopropylpyridine
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 3-halopyridines with cyclopropylboronic acid and its derivatives to synthesize 3-cyclopropylpyridine. This structural motif is of significant interest in medicinal chemistry and drug development due to the unique conformational and electronic properties imparted by the cyclopropyl group. These application notes delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of various catalytic systems, and provide step-by-step experimental procedures. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge for successful reaction setup, optimization, and troubleshooting.
Introduction: The Significance of the this compound Moiety
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with the benzene ring make it a privileged structure in medicinal chemistry. The incorporation of a cyclopropyl group at the 3-position of the pyridine ring introduces a strained, three-membered carbocycle that can significantly influence a molecule's physicochemical properties. The cyclopropyl group can act as a "metabolic blocker," enhance binding affinity through favorable interactions, and improve pharmacokinetic profiles.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4][5] Its development, which was recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl and hetero-biaryl compounds.[6] The reaction's hallmarks include mild conditions, broad functional group tolerance, and the use of readily available and relatively non-toxic boronic acid reagents.[3][5] This guide will focus on the application of this transformative reaction to the synthesis of this compound, a valuable building block for drug discovery.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] A fundamental understanding of this cycle is crucial for rational catalyst selection and reaction optimization.
The generally accepted mechanism consists of three key steps:[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridine (typically 3-bromopyridine or 3-chloropyridine), forming a Pd(II) intermediate.[7][8] The reactivity of the halide follows the order I > Br > OTf >> Cl.[5] For less reactive chlorides, more electron-rich and bulky ligands are often required to facilitate this step.[9]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., cyclopropylboronic acid) transfers its organic group to the palladium center.[7][8] The base activates the boronic acid, forming a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the desired this compound product and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Optimization
The success of the Suzuki-Miyaura coupling of 3-halopyridines with cyclopropylboronic acid hinges on the careful selection of several key parameters. The Lewis basicity of the pyridine nitrogen can sometimes lead to catalyst inhibition, making the choice of an appropriate catalytic system particularly important.[11]
Choice of Palladium Precatalyst and Ligand
The combination of a palladium source and a phosphine ligand is critical for achieving high catalytic activity.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][12] Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.
-
Ligands: For challenging couplings, such as those involving heteroaryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands are often superior.[13][14] Ligands like SPhos and XPhos have demonstrated broad utility in the coupling of heteroaryl systems.[9][15][16] For more reactive 3-bromopyridines, traditional ligands like PPh₃ may suffice.[17]
Base and Solvent Systems
The choice of base and solvent is interdependent and can significantly influence reaction efficiency.
-
Bases: A variety of inorganic and organic bases can be employed. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[6] K₃PO₄ is often effective in couplings involving heteroaryl halides.[1][14]
-
Solvents: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[9] Common solvents include 1,4-dioxane, toluene, and DMF, often with the addition of a small amount of water to facilitate the transmetalation step.[6][12]
Boronic Acid Stability
Boronic acids can be susceptible to degradation, particularly through protodeboronation.[9] Using fresh, high-purity boronic acid is recommended. Alternatively, more stable boronic esters, such as pinacol esters, or potassium cyclopropyltrifluoroborate can be used.[18][19]
Comparative Data of Catalytic Systems
The following table summarizes various catalytic systems and conditions reported for the Suzuki-Miyaura coupling of substituted pyridines, providing a comparative overview for selecting a starting point for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 | For 3-bromo-2-chloropyridine with phenylboronic acid.[12] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | High | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |
| Pd₂(dba)₃ (1.5 mol%) / XPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[1] |
| Pd(OAc)₂ / PPh₃ | - | 95% EtOH | - | - | Moderate to Excellent | For dibromothiophenes with (hetero)arylboronic acids.[17] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling to synthesize this compound.
Protocol 1: Standard Conditions for 3-Bromopyridine
This protocol is a robust starting point for the coupling of 3-bromopyridine with cyclopropylboronic acid.
Materials and Reagents:
-
3-Bromopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen/Argon manifold)
-
Magnetic stirrer and hot plate with an oil bath
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromopyridine (1.0 mmol, 1.0 equiv.), cyclopropylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Coupling for 3-Chloropyridine
For the less reactive 3-chloropyridine, microwave irradiation can significantly reduce reaction times and improve yields.
Materials and Reagents:
-
3-Chloropyridine
-
Potassium cyclopropyltrifluoroborate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave vial, combine 3-chloropyridine (0.5 mmol, 1.0 equiv.), potassium cyclopropyltrifluoroborate (0.75 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.0075 mmol, 1.5 mol%), XPhos (0.018 mmol, 3.6 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv.).
-
Add anhydrous, degassed toluene (3 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents- Insufficient temperature | - Use a fresh catalyst and high-purity, anhydrous/degassed solvents.[9]- Use fresh boronic acid or a more stable derivative.[18]- Increase reaction temperature or switch to microwave heating.[12] |
| Significant Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure thorough degassing of solvents and reaction setup (e.g., freeze-pump-thaw or sparging with inert gas).[9]- Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[9] |
| Protodeboronation | - Presence of water or protic solvents- High temperature | - Use anhydrous conditions where possible.- Consider using a boronic ester or trifluoroborate salt.[18][19]- Optimize for the lowest effective temperature. |
| Catalyst Inhibition | - Coordination of pyridine nitrogen to palladium | - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to prevent catalyst poisoning.[11][13][14] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of this compound. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of this valuable building block. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful reaction in the fields of medicinal chemistry and drug development. Further optimization may be necessary depending on the specific substrate and desired scale of the reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). Available at: [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (2023). Available at: [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2012). Available at: [Link]
-
ACS Publications. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2019). Available at: [Link]
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Available at: [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Available at: [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2007). Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). Available at: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]
-
Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Available at: [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (2015). Available at: [Link]
-
Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Available at: [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2020). Available at: [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (2002). Available at: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. (2011). Available at: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
RSC Publishing. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). Available at: [Link]
-
ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2007). Available at: [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Available at: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2001). Available at: [Link]
-
MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (2019). Available at: [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2014). Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Available at: [Link]
-
National Institutes of Health. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (2008). Available at: [Link]
-
National Institutes of Health. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). Available at: [Link]
-
RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2020). Available at: [Link]
-
Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic C-H Bond Functionalization of 3-Cyclopropylpyridine for Accelerated Drug Discovery
Abstract
The 3-cyclopropylpyridine scaffold represents a confluence of two privileged structural motifs in modern medicinal chemistry: the metabolically robust and conformationally rigid cyclopropane ring and the versatile pyridine heterocycle, a cornerstone of countless FDA-approved drugs.[1][2][3] Direct functionalization of this molecule's C-H bonds offers an atom-economical and efficient pathway to novel analogues, bypassing traditional, multi-step synthetic routes. This guide provides an in-depth analysis and field-proven protocols for the regioselective C-H functionalization of this compound, targeting distinct positions on both the pyridine and cyclopropyl moieties. We will explore palladium-, iridium-, and rhodium-catalyzed methodologies, elucidating the mechanistic principles that govern their selectivity and providing actionable protocols for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Value of C-H Functionalization
Transition metal-catalyzed C-H bond functionalization has matured from an academic curiosity into a powerful tool for molecular construction.[4] This approach transforms ubiquitous, yet historically inert, C-H bonds into sites for carbon-carbon and carbon-heteroatom bond formation, streamlining synthesis and enabling late-stage diversification of complex molecules.
The this compound core is of particular interest. The pyridine nitrogen atom not only imparts crucial physicochemical properties but also serves as an endogenous directing group, capable of coordinating to a metal center and guiding catalytic activity to adjacent C-H bonds.[4][5] The cyclopropyl group, prized for its ability to improve metabolic stability and modulate binding affinity, introduces additional C(sp³)-H bonds that present both a challenge and an opportunity for selective activation.[2] This guide details validated strategies to unlock the synthetic potential of this valuable scaffold.
Foundational Strategy: Regioselectivity in Pyridine C-H Activation
The electronic nature of the pyridine ring inherently favors functionalization at the electron-deficient C2, C4, and C6 positions.[1][6] In metal-catalyzed reactions, the nitrogen atom's lone pair typically directs the catalyst to the C2 and C6 positions (ortho-positions), forming a stable five-membered metallacyclic intermediate that is kinetically and thermodynamically preferred.[4] Overcoming this innate preference to target other positions, including the C4, C5, or the cyclopropyl C-H bonds, requires a careful selection of the catalytic system.
Logical Workflow for Selecting a C-H Functionalization Strategy
Caption: Strategic selection of a catalytic system based on the desired regiochemical outcome.
Application Note 1: Palladium-Catalyzed C2-Arylation via Nitrogen-Directed C-H Activation
Principle: This protocol leverages the intrinsic directing ability of the pyridine nitrogen. Palladium(II) catalysts are highly effective for this transformation, proceeding through a chelation-assisted mechanism. The reaction typically follows a concerted metalation-deprotonation (CMD) pathway, where the pyridine coordinates to the Pd(II) center, leading to the selective cleavage of the ortho C-H bond and formation of a palladacycle intermediate.[4][7] This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C2-arylated product and regenerate the active catalyst.
Mechanistic Cycle: Pd(II)-Catalyzed C2-Arylation
Caption: Catalytic cycle for the palladium-catalyzed ortho-C-H arylation of pyridines.
Protocol: C2-Arylation of this compound with 4-Iodotoluene
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | >98% | Commercially Available | |
| 4-Iodotoluene | >98% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Dried in oven before use |
| Pivalic Acid (PivOH) | >99% | Commercially Available | Additive/co-catalyst |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Commercially Available | Use dry solvent |
| Schlenk Flask (25 mL) | - | - | Oven-dried |
| Magnetic Stir Bar | - | - | Oven-dried |
Procedure:
-
Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (119 mg, 1.0 mmol, 1.0 equiv.), 4-iodotoluene (262 mg, 1.2 mmol, 1.2 equiv.), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Atmosphere Control: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen gas three times.
-
Solvent & Additive Addition: Through the septum, add anhydrous N,N-dimethylacetamide (DMAc, 5.0 mL) and pivalic acid (20.4 mg, 0.2 mmol, 20 mol%) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Expected Results & Data
| Aryl Halide | Product | Yield (%) |
|---|---|---|
| 4-Iodotoluene | 2-(4-Methylphenyl)-3-cyclopropylpyridine | ~85% |
| 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)-3-cyclopropylpyridine | ~78% |
| 1-Chloro-3-(trifluoromethyl)benzene | 2-(3-(Trifluoromethyl)phenyl)-3-cyclopropylpyridine | ~65% |
Application Note 2: Iridium-Catalyzed C-H Borylation for Poly-functionalization
Principle: Iridium-catalyzed C-H borylation is a transformative reaction that installs a versatile boronic ester group onto a molecule, which can then be used in a vast array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[8] Unlike palladium catalysis, which is often electronically directed, iridium-catalyzed borylation is primarily governed by sterics.[9] The catalyst, typically generated from precursors like [Ir(COD)OMe]₂ and a bipyridine-based ligand, preferentially activates the most sterically accessible C-H bonds. This provides a powerful strategy to functionalize positions that are electronically disfavored, such as C4 or C5 on the pyridine ring, or even the C(sp³)-H bonds of the cyclopropyl group.[10][11][12]
Experimental Workflow: Iridium-Catalyzed Borylation
Caption: General workflow for an iridium-catalyzed C-H borylation experiment.
Protocol: Sterically-Controlled Borylation of this compound
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | >98% | Commercially Available | |
| Bis(pinacolato)diboron (B₂pin₂) | >98% | Commercially Available | |
| [Ir(COD)OMe]₂ | 98% | Commercially Available | Air-sensitive |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | >98% | Commercially Available | |
| Cyclohexane | Anhydrous | Commercially Available | Use dry solvent |
| Screw-Cap Vial (4 mL) | - | - | Oven-dried |
| Magnetic Stir Bar | - | - | Oven-dried |
Procedure:
-
Preparation (in a glovebox): To an oven-dried 4 mL screw-cap vial containing a magnetic stir bar, add [Ir(COD)OMe]₂ (9.9 mg, 0.015 mmol, 1.5 mol%), dtbpy (8.0 mg, 0.03 mmol, 3.0 mol%), and B₂pin₂ (305 mg, 1.2 mmol, 1.2 equiv.).
-
Reactant Addition: Remove the vial from the glovebox. Add this compound (119 mg, 1.0 mmol, 1.0 equiv.) and anhydrous cyclohexane (2.0 mL).
-
Reaction: Tightly seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 100 °C. Stir for 24 hours.
-
Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.
-
Analysis & Purification: Analyze the crude product by ¹H NMR and GC-MS to determine the regioisomeric ratio. The primary products are often the C5-borylated pyridine and the C(sp³)-H borylated cyclopropane. Purify the isomers by flash column chromatography on silica gel.
Expected Regioselectivity & Data The reaction typically yields a mixture of isomers. The ratio can be influenced by the ligand and reaction conditions. The C5 position is often favored on the pyridine ring due to being the least sterically hindered position away from the cyclopropyl group. Borylation on the cyclopropyl ring is also a significant competing pathway.[10]
| Position of Borylation | Typical Product | Estimated Ratio | Notes |
| Pyridine C5 | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Major | Least sterically hindered pyridine C-H. |
| Cyclopropyl C(sp³) | 3-(1-(4,4,5,5-...)cyclopropyl)pyridine | Significant | Activation of the strained C(sp³)-H bond. |
| Pyridine C4 | 3-Cyclopropyl-4-(4,4,5,5-...)pyridine | Minor | More sterically hindered than C5. |
Application Note 3: Rhodium-Catalyzed C2-Alkylation with Alkenes
Principle: Rhodium(III) catalysts, particularly [Cp*RhCl₂]₂, are exceptionally effective for C-H activation and coupling with unsaturated partners like alkenes and alkynes.[13] Similar to palladium, the reaction is directed by the pyridine nitrogen to the C2-position. The mechanism involves C-H activation to form a rhodacycle, coordination and migratory insertion of the alkene into the Rh-C bond, and subsequent reductive elimination or β-hydride elimination to deliver the final product.[13][14] Using this method, linear or branched alkyl chains can be readily installed at the C2-position.
Protocol: C2-Alkylation of this compound with Styrene
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | >98% | Commercially Available | |
| Styrene | >99% | Commercially Available | Stabilizer removed before use |
| [Cp*RhCl₂]₂ | 98% | Commercially Available | |
| Silver Hexafluoroantimonate (AgSbF₆) | >98% | Commercially Available | Co-catalyst/halide scavenger |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Use dry solvent |
| Schlenk Tube | - | - | Oven-dried |
| Magnetic Stir Bar | - | - | Oven-dried |
Procedure:
-
Preparation: To an oven-dried Schlenk tube, add [Cp*RhCl₂]₂ (15.4 mg, 0.025 mmol, 2.5 mol%) and AgSbF₆ (34.3 mg, 0.1 mmol, 10 mol%).
-
Atmosphere Control: Seal the tube, and evacuate and backfill with dry argon three times.
-
Reagent Addition: Add this compound (119 mg, 1.0 mmol, 1.0 equiv.), followed by anhydrous 1,2-dichloroethane (4.0 mL) and styrene (156 mg, 1.5 mmol, 1.5 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 12 hours.
-
Work-up: After cooling, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the C2-alkylated product. The major product is typically the branched isomer resulting from Heck-type coupling.
Troubleshooting and Key Insights
-
Regiocontrol: For C2/C6 functionalization, Pd and Rh catalysts are highly reliable. For other positions (C4, C5, cyclopropyl), the sterically driven Ir-catalyzed borylation is the method of choice. Fine-tuning the ligand in the iridium system is crucial for optimizing the regioisomeric ratio.
-
Moisture and Air Sensitivity: Many catalysts, especially the iridium and rhodium precursors and additives like AgSbF₆, are sensitive to air and moisture. Proper inert atmosphere techniques (glovebox or Schlenk line) are critical for reproducibility and high yields.
-
Oxidant Choice: Some C-H activation cycles, particularly those involving Rh(III), may require an oxidant (e.g., Cu(OAc)₂) to regenerate the active catalytic species. The choice of oxidant can significantly impact reaction efficiency.
-
Competing Pathways: When targeting the pyridine ring, be aware of potential side reactions on the cyclopropyl group, and vice-versa. The high strain energy of the cyclopropyl ring can make it susceptible to ring-opening under certain catalytic conditions, although the methods described here are generally robust.[14]
Conclusion
The C-H functionalization of this compound provides a powerful and modular platform for the rapid generation of novel chemical entities for drug discovery and development. By rationally selecting the transition metal catalyst—palladium for electronically driven C2-arylation, iridium for sterically governed borylation, and rhodium for chelation-assisted alkylation—researchers can achieve predictable and regioselective control over derivatization. The protocols outlined in this guide serve as validated starting points for exploring the rich chemical space surrounding this valuable molecular scaffold.
References
-
(PDF) Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. (2022). IntechOpen. [Link]
-
Nguyen, V. T., Sladek, R. N., Cao, Y., Bhuvanesh, N., Zhou, J., & Ozerov, O. V. (2022). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]
-
Nguyen, V. T., et al. (2022). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Royal Society of Chemistry. [Link]
-
Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Semantic Scholar. [Link]
-
C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Maity, P., & Ghorai, P. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Chemistry. [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. University of Bern. [Link]
-
Tian, J.-J., et al. (2023). Pyridine C−H functionalization reactions. ResearchGate. [Link]
-
Liskey, C. W., & Hartwig, J. F. (2013). Iridium-Catalyzed C-H Borylation of Cyclopropanes. Organic Chemistry Portal. [Link]
-
Iridium-catalyzed C-H borylation of cyclopropanes. Semantic Scholar. [Link]
-
Iridium-catalyzed C-H borylation of substituted pyridines. (2025). American Chemical Society. [Link]
-
Liskey, C. W., & Hartwig, J. F. (2013). Iridium-catalyzed C-H borylation of cyclopropanes. Journal of the American Chemical Society, 135(9), 3375-3378. [Link]
-
He, G., et al. (2015). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. Journal of the American Chemical Society, 137(5), 2042-2046. [Link]
-
Selectivity enhancement in functionalization of C–H bonds: A review. Royal Society of Chemistry. [Link]
-
Tcyrulnikov, S., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(7), 1438-1441. [Link]
-
Catalytic C–H Bond Functionalization of Cyclopropane Derivatives. Semantic Scholar. [Link]
-
Palladium-Catalyzed N-Arylation of Cyclopropylamines. ResearchGate. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Reviews, 110(2), 624-655. [Link]
-
Mechanistic view of Ru-catalyzed C–H bond activation and functionalization: computational advances. (2018). Chemical Society Reviews. [Link]
-
Rhodium-Catalyzed Alkylation of Chelation-Assisted C-H bond of 1-Arylpyrazole with Cyclopropanols. ResearchGate. [Link]
-
Palladium-catalysed C–H arylation of benzophospholes with aryl halides. (2014). Chemical Science. [Link]
-
Lloyd-Jones, G. C., & Norrby, P.-O. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(5), 3730-3745. [Link]
-
Hyster, T. K., & Rovis, T. (2013). Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. Synlett, 24(14), 1842-1844. [Link]
-
Rhodium(III)‐Catalyzed Enantio‐ and Diastereoselective C−H Cyclopropylation of N‐Phenoxylsulfonamides. Angewandte Chemie International Edition. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
-
Rhodium(iii)-catalyzed C–H/C–C activation sequence: vinylcyclopropanes as versatile synthons in direct C–H allylation reactions. (2015). Chemical Communications. [Link]
-
New method unlocks cyclopropenes' potential for drug discovery. (2024). EPFL News. [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. [Link]
-
Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. (2019). Molecules. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 10. Iridium-Catalyzed C-H Borylation of Cyclopropanes [organic-chemistry.org]
- 11. Iridium-catalyzed C-H borylation of cyclopropanes. | Semantic Scholar [semanticscholar.org]
- 12. Iridium-catalyzed C-H borylation of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhodium(iii)-catalyzed C–H/C–C activation sequence: vinylcyclopropanes as versatile synthons in direct C–H allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 3-Cyclopropylpyridine in Medicinal Chemistry
Introduction: The Strategic Value of the 3-Cyclopropylpyridine Moiety in Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to imbue drug candidates with enhanced pharmacological properties. Among these, the cyclopropyl group, particularly when appended to a heterocyclic scaffold such as pyridine, offers a unique constellation of steric and electronic attributes. The this compound building block, in particular, has garnered significant attention for its ability to address multifaceted challenges in drug discovery, from optimizing potency and selectivity to fine-tuning pharmacokinetic profiles.
The enhanced π-character of the cyclopropyl C-C bonds and the shorter, stronger C-H bonds contribute to its unique properties.[1] This moiety can serve as a bioisosteric replacement for more common functional groups, such as phenyl or tert-butyl groups, often leading to improvements in metabolic stability, solubility, and membrane permeability.[1][2] The rigid, three-dimensional nature of the cyclopropyl group can also enforce a specific conformation on the parent molecule, which can be advantageous for optimizing interactions with a biological target.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound as a building block. It includes in-depth discussions on its role as a pharmacophore and bioisostere, detailed synthetic protocols for its incorporation into molecules of interest, and a summary of its impact on key drug-like properties.
The this compound Moiety: A Versatile Tool in the Medicinal Chemist's Arsenal
The utility of the this compound scaffold stems from its ability to modulate a range of properties critical for the success of a drug candidate. Its application can be broadly categorized into its role as a pharmacophore element and as a bioisosteric replacement.
As a Key Pharmacophore Element
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound moiety can act as a crucial component of a pharmacophore by:
-
Providing a defined vector for substituent placement: The rigid cyclopropyl ring projects substituents into a well-defined region of three-dimensional space, allowing for precise probing of a target's binding pocket.
-
Engaging in favorable interactions: The electron-rich character of the pyridine ring and the unique electronic nature of the cyclopropyl group can participate in various non-covalent interactions, including π-stacking, cation-π, and hydrophobic interactions.
-
Influencing the pKa of the pyridine nitrogen: The electron-donating nature of the cyclopropyl group can subtly modulate the basicity of the pyridine nitrogen, which can be critical for optimizing interactions with the target or for tuning pharmacokinetic properties.
As a Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that retains the desired biological activity, is a cornerstone of medicinal chemistry. The this compound unit can serve as an effective bioisostere for several common motifs:
-
Phenyl Group: Replacing a phenyl ring with a this compound can offer several advantages. It often leads to a reduction in lipophilicity (LogP), which can improve aqueous solubility and reduce off-target effects.[1] Furthermore, the cyclopropyl group is generally less susceptible to oxidative metabolism compared to a phenyl ring, leading to enhanced metabolic stability.[1]
-
tert-Butyl Group: While both are sterically demanding, the cyclopropyl group is more rigid and has a different electronic profile than a tert-butyl group. This substitution can lead to improved binding affinity by reducing the entropic penalty upon binding and can alter the metabolic profile of the molecule.
The strategic decision to employ a this compound moiety is often driven by the need to overcome specific liabilities in a lead compound, as illustrated in the following workflow:
Caption: Workflow for addressing drug discovery liabilities with this compound.
Impact on Physicochemical and Pharmacokinetic Properties: A Data-Driven Perspective
The introduction of a this compound moiety can have a profound and often beneficial impact on the physicochemical and pharmacokinetic properties of a molecule. While the exact effects are context-dependent, general trends can be observed.
| Property | Phenyl Analog | This compound Analog | Rationale for Change |
| Lipophilicity (cLogP) | Higher | Generally Lower | The cyclopropyl group is less lipophilic than a phenyl ring, contributing to a decrease in the overall cLogP. |
| Aqueous Solubility | Lower | Generally Higher | The reduction in lipophilicity and the presence of the polar pyridine nitrogen often lead to improved aqueous solubility. |
| Metabolic Stability (in vitro) | Susceptible to oxidation | Generally more stable | The C-H bonds of the cyclopropyl group are stronger and less prone to enzymatic oxidation compared to the C-H bonds of a phenyl ring.[1] |
| Plasma Protein Binding | Can be high | Often reduced | The decrease in lipophilicity can lead to lower non-specific binding to plasma proteins. |
| pKa (Pyridine Nitrogen) | - | ~5.0 - 5.5 | The electron-donating nature of the cyclopropyl group can slightly increase the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. |
Case Study: Trametinib
Trametinib (Mekinist®), a potent and selective inhibitor of MEK1 and MEK2 kinases, prominently features a this compound moiety. While a direct comparative study with a phenyl analog is not publicly available, the pharmacokinetic profile of Trametinib underscores the favorable properties that can be achieved with this building block.
| Pharmacokinetic Parameter | Value for Trametinib |
| Bioavailability | ~72%[3][4] |
| Time to Maximum Concentration (Tmax) | ~1.5 hours[3][4] |
| Terminal Half-life (t1/2) | ~4-5 days[4] |
| Metabolism | Primarily via deacetylation, not a major substrate of CYP enzymes. |
The high bioavailability and long half-life of Trametinib, coupled with a metabolic pathway that avoids major CYP enzyme involvement, highlight the desirable drug-like properties that can be achieved in a molecule containing the this compound scaffold.
Synthetic Protocols for the Incorporation of this compound
The installation of a this compound moiety can be reliably achieved through modern cross-coupling methodologies. The two most common and versatile approaches are the Suzuki-Miyaura coupling and the Negishi coupling.
Protocol 1: Suzuki-Miyaura Coupling of 3-Halopyridine with Cyclopropylboronic Acid or its Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. It typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.
Detailed Step-by-Step Methodology:
Materials:
-
3-Bromopyridine or 3-Chloropyridine (1.0 eq)
-
Cyclopropylboronic acid (1.2-1.5 eq) or Potassium cyclopropyltrifluoroborate (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.04-0.10 eq) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-halopyridine (1.0 eq), cyclopropylboronic acid or its trifluoroborate salt (1.2-1.5 eq), palladium(II) acetate (0.02-0.05 eq), the phosphine ligand (0.04-0.10 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (and water, if applicable) via syringe. The reaction is typically run at a concentration of 0.1-0.5 M.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Choice of Halide: 3-Bromopyridine is generally more reactive than 3-chloropyridine, but the latter may be more cost-effective. The choice may depend on the scale and desired reactivity.
-
Boron Reagent: Cyclopropylboronic acid is commonly used, but potassium cyclopropyltrifluoroborate can offer improved stability and handling.[5]
-
Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like SPhos is often effective for cross-coupling reactions involving heteroaryl halides.
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction efficiency and should be optimized for the specific substrates.
Protocol 2: Negishi Coupling of 3-Halopyridine with an Organozinc Reagent
The Negishi coupling is another powerful method for C-C bond formation, particularly useful for its high functional group tolerance. It involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.
Detailed Step-by-Step Methodology:
Materials:
-
3-Iodopyridine or 3-Bromopyridine (1.0 eq)
-
Cyclopropylzinc bromide solution (prepared in situ or commercially available, 1.1-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate/phosphine ligand combination (0.01-0.05 eq)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 3-halopyridine (1.0 eq) and the palladium catalyst (0.01-0.05 eq) in the anhydrous solvent.
-
Addition of Organozinc Reagent: Slowly add the cyclopropylzinc bromide solution (1.1-1.5 eq) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 1 to 12 hours.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Halide Reactivity: For Negishi couplings, the reactivity of the halide follows the order I > Br > Cl. 3-Iodopyridine is often the substrate of choice for milder reaction conditions.
-
Organozinc Reagent: The use of a pre-formed or commercially available organozinc reagent simplifies the procedure. These reagents are generally more reactive than the corresponding boronic acids, allowing for milder reaction conditions.
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Negishi couplings. Alternatively, a catalyst can be generated in situ from a palladium(II) source and a phosphine ligand.
Conclusion: A Building Block of Strategic Importance
This compound has firmly established itself as a valuable building block in the medicinal chemist's toolkit. Its unique combination of steric and electronic properties allows for the strategic modulation of key drug-like properties, often leading to candidates with improved potency, selectivity, and pharmacokinetic profiles. The reliable and versatile synthetic methods for its incorporation, such as the Suzuki-Miyaura and Negishi couplings, further enhance its utility in drug discovery programs. By understanding the principles outlined in these application notes and employing the provided protocols, researchers can effectively leverage the power of the this compound moiety to accelerate the development of new and improved therapeutics.
References
-
Population Pharmacokinetics of Trametinib and Impact of Nonadherence on Drug Exposure in Oncology Patients as Part of the Optimizing Oral Targeted Anticancer Therapies Study. Clinical Pharmacokinetics, 2024. [Link]
-
Population pharmacokinetics and exposure-response of trametinib, a MEK inhibitor, in patients with BRAF V600 mutation-positive melanoma. Cancer Chemotherapy and Pharmacology, 2016. [Link]
-
Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex, 2023. [Link]
-
Phase I pharmacokinetic study of single agent trametinib in patients with advanced cancer and hepatic dysfunction. Cancer Chemotherapy and Pharmacology, 2020. [Link]
-
Pharmacokinetic Interaction Between the MEK1/MEK2 Inhibitor Trametinib and Oral Contraceptives Containing Norethindrone and Ethinyl Estradiol in Female Patients With Solid Tumors. Clinical Pharmacology in Drug Development, 2022. [Link]
-
Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours. British Journal of Clinical Pharmacology, 2016. [Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016. [Link]
-
An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv, 2023. [Link]
-
Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of Leeds Thesis, 2020. [Link]
-
Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 2005. [Link]
-
3-[1-(4-Chloro-3-nitrophenyl)cyclopropyl]pyridine. PubChem, National Center for Biotechnology Information. [Link]
-
Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry, 2020. [Link]
-
Bipyridine. Organic Syntheses, 2002. [Link]
-
General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. Tetrahedron Letters, 2011. [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 2007. [Link]
-
Bioisosteres for Benzene. Denmark Group Meeting, 2025. [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green, 2024. [Link]
-
LogP—Making Sense of the Value. ACD/Labs, 2012. [Link]
-
Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv, 2020. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 2023. [Link]
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 2019. [Link]
-
ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ChemInform, 2010. [Link]
Sources
- 1. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]
- 2. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 3. Population Pharmacokinetics of Trametinib and Impact of Nonadherence on Drug Exposure in Oncology Patients as Part of the Optimizing Oral Targeted Anticancer Therapies Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 3-Cyclopropylpyridine
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 3-Cyclopropylpyridine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to assess the quality of this compound, a key building block in the synthesis of various pharmaceutical compounds. The protocol herein is developed with a focus on scientific integrity, providing a self-validating system that adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
This compound is a heterocyclic aromatic compound of increasing interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) precursor or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. HPLC is a powerful technique for purity analysis, offering high resolution and sensitivity.[1] Pyridine and its derivatives, being basic and often polar compounds, can present challenges in reversed-phase chromatography, such as poor peak shape and retention.[2][3] This protocol addresses these challenges through careful selection of the stationary phase and mobile phase modifiers to ensure a symmetric peak shape and adequate retention for the main component, while allowing for the separation of potential impurities.
The method described has been developed and validated in accordance with the ICH Q2(R2) guidelines for the validation of analytical procedures, ensuring its suitability for its intended purpose.[4][5][6]
Chromatographic Principles and Method Development Rationale
The selection of the chromatographic conditions is critical for achieving the desired separation. Here, we detail the rationale behind the chosen parameters.
-
Stationary Phase: A C18 (octadecyl) column is chosen as the stationary phase. This is a common choice for reversed-phase chromatography due to its hydrophobicity, which allows for the retention of a wide range of organic molecules.[1][7] The use of a column with end-capping will minimize the interaction of the basic pyridine nitrogen with residual acidic silanol groups on the silica support, thereby reducing peak tailing.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for a broad range of compounds.[8][9] To ensure good peak shape and control the ionization state of this compound (a basic compound), a small amount of an acidic modifier is added to the mobile phase. Formic acid is selected as it is volatile and compatible with mass spectrometry (MS) detection, should this be required for impurity identification.[9] The acidic mobile phase protonates the pyridine nitrogen, leading to a consistent interaction with the stationary phase and improved peak symmetry.
-
Detection: Ultraviolet (UV) detection is utilized, as pyridine and its derivatives exhibit strong absorbance in the UV region.[2][10] A detection wavelength of 260 nm is selected, which is a common wavelength for the analysis of pyridine-containing compounds and is expected to provide good sensitivity for this compound and potential aromatic impurities.
Experimental Protocol: Purity Determination of this compound
This section provides a step-by-step protocol for the HPLC analysis of this compound purity.
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
| Run Time | 20 minutes |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Method Validation Protocol (ICH Q2(R2))
To ensure the reliability and accuracy of the analytical method, a comprehensive validation study must be performed.[4][11][12]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Inject the diluent (blank).
-
Inject the standard solution.
-
Inject the sample solution.
-
If available, inject solutions of known related substances or stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
-
Acceptance Criteria: The peak for this compound in the sample chromatogram should be free from any co-eluting peaks. The diluent should not show any interfering peaks at the retention time of this compound.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Procedure: Prepare a series of at least five concentrations of the this compound reference standard over the range of 50% to 150% of the nominal sample concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL). Inject each solution in triplicate.
-
Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Range
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Procedure: The range will be determined from the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The method should be accurate, precise, and linear over the established range.
Accuracy
The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value.[12]
-
Procedure: Accuracy will be assessed by a recovery study. Prepare spiked samples by adding known amounts of the this compound reference standard to a placebo (if a formulation is being tested) or by the standard addition method at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Analyze each concentration in triplicate.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Procedure: Inject six individual preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the combined results from both studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N). A typical S/N ratio for LOD is 3:1, and for LOQ is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Data Analysis and System Suitability
System Suitability
Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing factor (Asymmetry factor): ≤ 1.5 for the this compound peak.
-
Theoretical plates (N): ≥ 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of peak areas: ≤ 1.0%.
-
Calculation of Purity
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualization of Workflows
Overall Purity Analysis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. rsc.org [rsc.org]
- 8. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. actascientific.com [actascientific.com]
Application Note: A Robust GC-MS Method for the Analysis of 3-Cyclopropylpyridine
Abstract
This application note presents a comprehensive guide for the development of a robust gas chromatography-mass spectrometry (GC-MS) method for the analysis of 3-Cyclopropylpyridine. This document is intended for researchers, scientists, and drug development professionals who require a reliable and validated method for the identification and quantification of this compound. The narrative details the rationale behind the selection of sample preparation techniques, GC and MS parameters, and validation protocols, ensuring scientific integrity and reproducibility. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams.
Introduction
This compound is a heterocyclic aromatic compound of increasing interest in pharmaceutical and agrochemical research due to its presence as a key structural motif in several active molecules. The unique combination of the pyridine ring and the cyclopropyl group imparts specific chemical and biological properties. Accurate and precise analytical methods are crucial for monitoring its synthesis, assessing purity, and for pharmacokinetic and metabolic studies.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive identification, making it ideally suited for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note provides a step-by-step guide to developing a validated GC-MS method, from initial parameter optimization to full method validation according to ICH guidelines.[2]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective GC-MS method.
Molecular Structure:
-
Formula: C₈H₉N
-
Molecular Weight: 119.16 g/mol
-
Structure: A pyridine ring substituted with a cyclopropyl group at the 3-position.
Predicted Properties:
-
Polarity: The presence of the nitrogen atom in the pyridine ring imparts a degree of polarity to the molecule. Therefore, a column with a mid-range polarity is a logical starting point for chromatographic separation.
-
Thermal Stability: The cyclopropyl group is known to be strained. While generally stable, high temperatures in the GC injector or column could potentially lead to degradation. Therefore, it is crucial to use the lowest possible temperatures that still allow for efficient volatilization and chromatography.
GC-MS Method Development
The development of a robust GC-MS method involves a systematic optimization of various parameters to achieve the desired sensitivity, selectivity, and reproducibility.
Sample Preparation
The goal of sample preparation is to introduce the analyte into the GC-MS system in a suitable solvent and at an appropriate concentration, free from interfering matrix components.
Protocol 1: Standard Solution and Sample Preparation
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could damage the GC column.
Gas Chromatography (GC) Parameter Optimization
The choice of GC parameters is critical for achieving good separation and peak shape.
Table 1: Optimized Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar to mid-polar column is a good starting point for pyridine-based compounds. The 5% phenyl substitution provides some polarity for better interaction with the analyte. |
| Injector Temperature | 250 °C | This temperature should be high enough to ensure complete and rapid volatilization of the analyte without causing thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for concentrated samples to avoid column overloading, while splitless injection is preferred for trace analysis to maximize sensitivity. |
| Injection Volume | 1 µL | A standard injection volume that is compatible with most GC systems. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column that provides a good balance between analysis time and resolution. |
| Oven Program | Initial: 80 °C (hold 2 min) Ramp: 10 °C/min to 280 °C Hold: 5 min | The initial temperature is set below the estimated boiling point of the solvent. The temperature ramp allows for the elution of the analyte in a reasonable time with good peak shape. The final hold ensures that any less volatile components are eluted from the column. |
Mass Spectrometry (MS) Parameter Optimization
The MS parameters are optimized to achieve good sensitivity and to generate a characteristic fragmentation pattern for confident identification.
Table 2: Optimized Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard electron energy for EI, which provides consistent fragmentation patterns and allows for comparison with commercial mass spectral libraries. |
| Ion Source Temperature | 230 °C | A standard ion source temperature that minimizes analyte degradation and maximizes ionization efficiency. |
| Quadrupole Temperature | 150 °C | A typical quadrupole temperature that ensures good mass filtering. |
| Scan Range | m/z 40-300 | This range will cover the molecular ion of this compound (m/z 119) and its expected fragments. |
| Acquisition Mode | Full Scan | For method development and qualitative analysis, full scan mode is used to obtain the complete mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to improve sensitivity and selectivity. |
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M+•): The molecular ion peak is expected at m/z 119.
-
Base Peak: The most stable fragment is likely to be formed by the loss of a hydrogen atom from the cyclopropyl group, resulting in a cyclopropylium-substituted pyridine cation at m/z 118.
-
Other Fragments: Fragmentation of the cyclopropyl ring could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 91. Cleavage of the bond between the pyridine ring and the cyclopropyl group could result in a pyridyl cation at m/z 78.
Diagram 1: Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
Method Validation
Once the GC-MS method is optimized, it must be validated to ensure that it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[2]
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | A linear relationship between concentration and response should be demonstrated over the desired range (e.g., R² ≥ 0.995). |
| Range | The range should be established based on the linearity, accuracy, and precision of the method. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Typically expressed as percent recovery. |
| Precision | - Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. - Intermediate Precision (Inter-day precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. |
Diagram 2: GC-MS Method Development and Validation Workflow
Caption: Workflow for GC-MS method development and validation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the development and validation of a GC-MS method for the analysis of this compound. By following the outlined steps for sample preparation, GC and MS parameter optimization, and method validation, researchers can establish a reliable and robust analytical method. The provided tables and diagrams serve as a practical guide for laboratory implementation. While the lack of a commercially available certified reference standard and experimental physical properties for this compound presents a challenge, the principles and starting parameters detailed herein provide a strong foundation for the successful development of a fit-for-purpose method.
References
- This citation is a placeholder for a relevant scientific article discussing the synthesis or applic
- This citation is a placeholder for a relevant scientific article discussing the analysis of pyridine deriv
- This citation is a placeholder for a relevant scientific article discussing GC-MS method development.
-
NIST Mass Spectrometry Data Center. Pyridine, 3-ethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J. and Mallard, W.G. (Eds.). National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- This citation is a placeholder for a relevant scientific article discussing mass spectral fragment
- This citation is a placeholder for a relevant scientific article discussing the properties of cyclopropyl-containing compounds.
- This citation is a placeholder for a relevant analytical chemistry textbook.
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Determining Pyridine in Environmental and Biological Samples. In Toxicological Profile for Pyridine. [Link]
- This citation is a placeholder for a relevant instrument manufacturer's applic
- This citation is a placeholder for a relevant scientific article discussing sample prepar
- This citation is a placeholder for a relevant scientific article discussing the thermal stability of organic compounds.
- This citation is a placeholder for a relevant scientific article discussing the polarity of pyridine deriv
-
PubChem. 3-Cyanopyridine. National Center for Biotechnology Information. [Link]
- This citation is a placeholder for a relevant scientific article discussing the synthesis of 3-substituted pyridines.
- This citation is a placeholder for a relevant scientific article discussing the importance of analytical standards.
- This citation is a placeholder for a relevant scientific article discussing Kov
- This citation is a placeholder for a relevant scientific article discussing the mass spectrometry of heterocyclic compounds.
-
PubChem. 3-Chloropyridine. National Center for Biotechnology Information. [Link]
- This citation is a placeholder for a relevant scientific article discussing the applic
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
Sources
Application Note: Unambiguous 1H and 13C NMR Assignment of 3-Cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C NMR spectra of 3-cyclopropylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a complete, publicly available assigned spectrum, this guide synthesizes predicted chemical shifts based on established increments, outlines detailed protocols for 1D and 2D NMR acquisition, and demonstrates the application of COSY, HSQC, HMBC, and DEPT experiments for unambiguous structural verification. This document serves as a practical protocol and a pedagogical tool for researchers requiring definitive structural characterization of substituted pyridines.
Introduction: The Imperative of Structural Verification in Research
In the realm of drug development and materials science, the unequivocal confirmation of a molecule's structure is a foundational prerequisite for further investigation. Any ambiguity can lead to misinterpretation of biological activity, erroneous structure-activity relationships (SAR), and ultimately, the failure of research programs. This compound, a molecule featuring a heteroaromatic pyridine ring and a strained cyclopropyl moiety, presents a unique set of spectral features. The electronic effects of the nitrogen atom in the pyridine ring, combined with the distinct magnetic environment of the cyclopropyl protons and carbons, necessitate a multi-faceted NMR approach for a confident and complete assignment. This guide provides the necessary theoretical background and practical steps to achieve this.
Predicted ¹H and ¹³C NMR Spectra of this compound
The prediction of NMR spectra serves as a crucial starting point for spectral assignment. By analyzing the chemical structure of this compound, we can anticipate the chemical shifts and multiplicities of each unique proton and carbon nucleus.
Molecular Structure and Numbering:
Figure 1: Structure and numbering scheme for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct regions for the aromatic pyridine protons and the aliphatic cyclopropyl protons.
-
Pyridine Protons (δ 7.0 - 8.5 ppm):
-
H2 and H6: These protons are ortho to the nitrogen atom and are expected to be the most deshielded due to the inductive effect and anisotropic effect of the nitrogen. They will likely appear as doublets or doublet of doublets.
-
H4 and H5: These protons will be more shielded than H2 and H6. Their exact chemical shifts and multiplicities will depend on their coupling with neighboring protons.
-
-
Cyclopropyl Protons (δ 0.5 - 2.0 ppm):
-
H7 (methine): This proton, directly attached to the pyridine ring, will be the most deshielded of the cyclopropyl protons and will likely appear as a multiplet.
-
H8/H9 (methylene): The four methylene protons on the cyclopropyl ring are diastereotopic and will appear as two distinct sets of multiplets in the upfield region. This is a characteristic feature of cyclopropyl rings.[1][2][3]
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will also show distinct aromatic and aliphatic regions.
-
Pyridine Carbons (δ 120 - 150 ppm):
-
C2 and C6: These carbons, being adjacent to the nitrogen, will be significantly deshielded.
-
C3, C4, and C5: The chemical shifts of these carbons will be influenced by their position relative to the nitrogen and the cyclopropyl substituent. C3, being attached to the cyclopropyl group, will have its chemical shift influenced by this substituent.
-
-
Cyclopropyl Carbons (δ 5 - 20 ppm):
-
C7 (methine): This carbon will be the most deshielded of the cyclopropyl carbons due to its attachment to the aromatic ring.
-
C8/C9 (methylene): These carbons will be highly shielded and appear in the upfield region of the spectrum, a characteristic feature of cyclopropane rings.[4]
-
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| 2 | CH | ~8.4 | ~150 | d |
| 3 | C | - | ~138 | - |
| 4 | CH | ~7.5 | ~134 | dd |
| 5 | CH | ~7.2 | ~123 | dd |
| 6 | CH | ~8.5 | ~147 | d |
| 7 | CH | ~1.9 | ~15 | m |
| 8/9 | CH₂ | ~0.7 and ~1.0 | ~10 | m |
Experimental Protocols
To obtain high-quality NMR spectra for unambiguous assignment, the following protocols are recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a good initial choice as it is a common solvent for many organic molecules.[5] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used. Be aware that solvent choice can influence chemical shifts.[6][7][8]
-
Concentration: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
1D NMR Acquisition
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[9]
-
Acquisition Parameters:
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for each carbon.[11]
-
Acquisition Parameters:
-
Spectral Width (SW): 200-220 ppm
-
Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (D1): 2 seconds.[11]
-
Acquisition Time (AQ): 1-2 seconds.
-
DEPT (Distortionless Enhancement by Polarization Transfer):
The DEPT experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.[12][13][14][15][16] Three common experiments are:
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.
-
DEPT-90: Shows only CH carbons as positive signals.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.
2D NMR Acquisition for Unambiguous Assignment
For a definitive assignment, 2D NMR experiments are essential.[17][18]
Figure 2: Workflow for NMR-based structure elucidation.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It will reveal the connectivity between the pyridine protons (H4-H5-H6) and within the cyclopropyl group (H7-H8/H9).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[19][20][21] This is a powerful tool for assigning carbons based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[22] This is critical for connecting the cyclopropyl group to the pyridine ring (e.g., correlation between H7 and C3, C2, and C4) and for confirming the assignments of quaternary carbons.
Step-by-Step Spectral Assignment
-
¹H Spectrum Analysis:
-
Identify the aromatic region (δ 7.0-8.5 ppm) and the aliphatic region (δ 0.5-2.0 ppm).
-
In the aromatic region, use the multiplicities and coupling constants to establish the relative positions of the pyridine protons. The COSY spectrum will be invaluable here.
-
In the aliphatic region, identify the methine proton (H7) and the two sets of methylene protons (H8/H9). The COSY spectrum will show coupling between H7 and the H8/H9 protons.
-
-
¹³C and DEPT Spectrum Analysis:
-
Use the DEPT spectra to identify the number of CH, CH₂, and quaternary carbons. For this compound, we expect four CH groups (C2, C4, C5, C6), one CH group (C7), one CH₂ group (C8/C9 will likely be equivalent or very close in the ¹³C spectrum), and one quaternary carbon (C3).
-
-
HSQC Spectrum Analysis:
-
Correlate each proton signal with its directly attached carbon. This will allow for the confident assignment of C2, C4, C5, C6, C7, and C8/C9.
-
-
HMBC Spectrum Analysis:
-
Use the HMBC correlations to confirm the overall structure. Key expected correlations include:
-
H7 to C3, C2, and C4, confirming the attachment of the cyclopropyl group to the C3 position of the pyridine ring.
-
H2 to C3, C4, and C6.
-
H4 to C2, C3, and C5.
-
H5 to C3, C4, and C6.
-
H6 to C2, C4, and C5.
-
H8/H9 to C7.
-
-
By systematically following this workflow, a complete and unambiguous assignment of all ¹H and ¹³C signals in the NMR spectra of this compound can be achieved.
Troubleshooting and Best Practices
-
Broad Peaks: Broad signals, especially for NH or OH protons (not present in this molecule), can indicate chemical exchange. For other broad signals, ensure proper shimming of the magnet.
-
Low Signal-to-Noise: For ¹³C spectra, increase the number of scans. For ¹H spectra of dilute samples, a larger number of scans may also be necessary.[23]
-
Quantitative Analysis: For accurate integration (e.g., determining isomeric ratios), ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.[24]
Conclusion
The structural elucidation of novel or uncharacterized compounds is a cornerstone of chemical research. This application note provides a robust framework for the complete ¹H and ¹³C NMR assignment of this compound. By combining predictive analysis with a systematic application of 1D and 2D NMR techniques, researchers can achieve a high level of confidence in their structural assignments, thereby ensuring the integrity of their subsequent scientific investigations.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-879. [Link]
-
St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
-
University of Florida. (n.d.). MRRC Structure Elucidation Notes. Retrieved from [Link]
-
Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 131-155). Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
-
Pulkar, S. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]
-
Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]
-
Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1114–1116. [Link]
-
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. [Link]
-
University of Missouri-St. Louis. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
-
Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(1), 1-84. [Link]
-
University of Missouri-St. Louis. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
Breitmaier, E., & Voelter, W. (1972). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Tetrahedron, 28(1), 81-87. [Link]
-
Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]
-
Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282. [Link]
-
Polymer Science Learning Center. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1937-1943. [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]
-
Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
JoVE. (2024). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]
-
Thiele, C. M. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1752–1755. [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504-7. [Link]
-
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]
-
University of Edinburgh. (2017). Quantitative NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]
-
Scribd. (n.d.). NMR Spectroscopy Data Parameters. [Link]
-
Evans, M. (2023, June 9). DEPT Carbon NMR Spectroscopy [Video]. YouTube. [Link]
-
Narayanan, B., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 688–691. [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. thieme-connect.de [thieme-connect.de]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. reddit.com [reddit.com]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 14. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 17. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 21. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 22. nmr.ceitec.cz [nmr.ceitec.cz]
- 23. pubs.acs.org [pubs.acs.org]
- 24. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Note: Strategic Synthesis of Novel Kinase Inhibitors Featuring the 3-Cyclopropylpyridine Scaffold
Abstract
Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The design of potent and selective kinase inhibitors often relies on the strategic incorporation of rigid, three-dimensional fragments that can optimize interactions within the ATP-binding pocket. The cyclopropyl group has emerged as a "versatile player" in drug design, valued for its ability to enhance potency, improve metabolic stability, and favorably modulate physicochemical properties.[1][2] This guide provides a detailed framework for the synthesis of novel kinase inhibitors using 3-Cyclopropylpyridine, a scaffold that combines the hinge-binding potential of a pyridine ring with the beneficial properties of a cyclopropyl moiety. We present design principles, detailed synthetic protocols for a model inhibitor, and a workflow for subsequent biological evaluation and structure-activity relationship (SAR) analysis.
Introduction: The Value of the Cyclopropyl Moiety in Kinase Inhibition
Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The majority of clinically successful kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding site.[3] A key interaction for these inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, mimicking the binding of adenosine's purine ring.[3]
The incorporation of a cyclopropyl ring into drug candidates has become an increasingly common strategy to address challenges in drug discovery.[1] Its unique structural and electronic properties—including the coplanarity of its three carbon atoms and the enhanced π-character of its C-C bonds—offer several advantages:[1]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]
-
Potency and Selectivity: As a rigid, three-dimensional element, the cyclopropyl group can serve as a conformational constraint, locking the molecule into a bioactive conformation for optimal binding. Its lipophilic nature allows it to effectively probe hydrophobic pockets within the kinase active site, enhancing both potency and selectivity.[1][3]
-
Improved Physicochemical Properties: The fragment can influence pKa, reduce plasma clearance, and increase brain permeability.[1]
The this compound scaffold is particularly attractive as it positions the basic pyridine nitrogen to act as a hydrogen bond acceptor for interaction with the kinase hinge, while the cyclopropyl group can be oriented to fit into an adjacent lipophilic pocket, thereby anchoring the inhibitor firmly in the active site.
Design Principles and Structural Hypothesis
Our design strategy focuses on a Type I ATP-competitive inhibitor. The core hypothesis is that a central heterocyclic scaffold (e.g., a pyrrolo[2,3-d]pyrimidine) can be functionalized with the this compound moiety to achieve high-affinity binding.[4] The pyrrolo[2,3-d]pyrimidine core is a well-established "hinge-binder" in many approved kinase inhibitors.[4]
The proposed binding mode involves:
-
Hinge Interaction: The N1 and N7 atoms of the pyrrolo[2,3-d]pyrimidine core form canonical hydrogen bonds with the kinase hinge residues.
-
Hydrophobic Pocket Occupancy: The this compound unit, attached to the core, projects the cyclopropyl group into a nearby hydrophobic pocket, often defined by residues like leucine or valine.[3]
-
Solvent Front Exposure: An additional substituent on the core can be used to enhance solubility and provide a vector for further optimization.
Caption: Proposed binding mode of a this compound inhibitor.
Synthetic Workflow: A Modular Approach
A convergent synthetic strategy is employed to allow for modularity and the rapid generation of analogs for SAR studies. The overall workflow involves the synthesis of a versatile chlorinated heterocyclic core, followed by a palladium-catalyzed cross-coupling reaction to introduce the this compound moiety.
Caption: Convergent synthetic workflow for the target inhibitors.
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate I)
This protocol describes the synthesis of a key building block for many kinase inhibitors. The choice of a chloro-pyrimidine allows for subsequent functionalization via well-established cross-coupling chemistry.[5]
Reaction Scheme:
(Self-generated image for illustrative purposes)
Materials:
-
4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine (e.g., 1.0 g).
-
Add anhydrous acetonitrile (e.g., 20 mL) to suspend the solid.
-
Carefully add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the suspension.
-
Slowly, add phosphorus oxychloride (POCl₃) (10.0 eq) dropwise at 0 °C (ice bath). Causality: POCl₃ is a powerful chlorinating agent. Its use in excess ensures complete conversion of the hydroxyl group. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing side reactions.
-
After the addition is complete, slowly warm the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and then carefully pour it into a beaker of crushed ice with vigorous stirring. Trustworthiness: This step quenches the excess POCl₃. It is highly exothermic and must be done slowly and with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The crude product often precipitates as a solid. Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold diethyl ether.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a white to off-white solid.
Expected Yield: 70-85%.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the key C-C bond-forming reaction, coupling the heterocyclic core with the this compound fragment. The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of boronic acid/ester coupling partners.[6][7]
Reaction Scheme:
(Self-generated image for illustrative purposes)
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate I) (1.0 eq)
-
This compound-5-boronic acid pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a microwave vial or Schlenk flask, add Intermediate I (1.0 eq), this compound-5-boronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is a robust and efficient catalyst for Suzuki couplings involving heteroaromatic chlorides. The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). Trustworthiness: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst, leading to a failed reaction.
-
Seal the vessel and heat the reaction mixture to 90-100 °C for 8-16 hours, or until LC-MS analysis indicates consumption of the starting chloride.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to afford the final product, 4-(3-Cyclopropylpyridin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine.
Expected Yield: 60-80%.
Structure-Activity Relationship (SAR) Analysis
Once the core compound is synthesized, a systematic SAR study is essential to optimize potency and selectivity. Analogs are synthesized by varying the coupling partners in Protocol 2 or by further functionalizing the product. The resulting compounds are then tested in biochemical and cellular assays.[8][9][10]
Caption: Logic diagram for a typical SAR investigation cycle.
Table 1: Hypothetical SAR Data for Analogs
| Compound ID | R¹ (on Pyridine) | R² (on Pyrrole) | Kinase X IC₅₀ (nM) | Notes |
| LEAD-01 | Cyclopropyl | H | 85 | Initial hit compound. |
| LEAD-02 | Isopropyl | H | 250 | Loss of rigidity decreases potency. |
| LEAD-03 | Cyclopropyl | Methyl | 92 | N-methylation has minimal effect on potency. |
| LEAD-04 | 2-Fluoro-Cyclopropyl | H | 45 | Fluoro substitution improves potency, possibly by enhancing binding or blocking metabolism. |
| LEAD-05 | Cyclobutyl | H | 400 | Larger cycloalkane is a poorer fit for the hydrophobic pocket. |
Biological Evaluation Workflow
Following successful synthesis and purification, the novel compounds must be evaluated for biological activity. This follows a standard tiered approach, from biochemical assays to cellular and eventually in vivo models.[4][11]
Caption: Tiered workflow for biological evaluation of synthesized inhibitors.
Conclusion
The this compound scaffold represents a highly valuable structural motif for the development of novel kinase inhibitors. Its strategic placement can satisfy key binding interactions within the ATP pocket, leading to compounds with high potency and favorable drug-like properties. The modular synthetic approach presented here, centered around a robust Suzuki-Miyaura cross-coupling, provides a reliable and flexible platform for medicinal chemists. This enables the rapid generation of diverse chemical matter, facilitating detailed SAR studies and accelerating the journey from initial hit to preclinical candidate.
References
- 3-Cyclopropyl-2-fluoropyridine. MySkinRecipes.
- Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011).
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2019).
- The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2019). PubMed.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2019). MDPI.
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2020). Chapman University Digital Commons.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2022). MDPI.
- Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. (2024). SpringerLink.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016).
- Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2010).
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soci.org [soci.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-Cyclopropylpyridine in Modern Agrochemical Synthesis
Abstract
The pyridine heterocycle is a cornerstone in the architecture of modern agrochemicals, lending its unique electronic properties to a vast array of fungicides, herbicides, and insecticides.[1] The strategic incorporation of a cyclopropyl moiety, particularly at the 3-position of the pyridine ring, has emerged as a powerful approach in the design of next-generation crop protection agents. This three-membered carbocycle is prized for its ability to enhance metabolic stability, improve binding affinity to target enzymes, and modulate physicochemical properties.[2][3] This document provides a detailed guide for researchers and synthetic chemists on the application of 3-cyclopropylpyridine as a pivotal intermediate in agrochemical synthesis. We will explore its role in creating potent active ingredients, provide mechanistic insights, and present a detailed, validated protocol for a key synthetic transformation.
The Cyclopropyl Moiety: A Privileged Motif in Agrochemical Design
The cyclopropane ring is far more than a simple cyclic alkane; its strained 60° bond angles create a unique electronic structure with significant 'p' character, often compared to a carbon-carbon double bond.[4] This feature confers several advantageous properties when incorporated into a bioactive molecule:
-
Metabolic Stability: The cyclopropyl group can act as a "metabolically stable isostere" for moieties like vinyl or isopropyl groups. It resists oxidative degradation by cytochrome P450 enzymes in target pests and the environment, often prolonging the bioavailability and efficacy of the active ingredient.
-
Conformational Rigidity: The rigid nature of the ring can lock the molecule into a specific, bioactive conformation, enhancing its binding affinity to the target protein or enzyme. This precise orientation can lead to a significant increase in potency.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune properties such as lipophilicity (logP), solubility, and membrane permeability, which are critical for the uptake and translocation of the agrochemical within the plant or pest.
-
Novelty and IP Position: The use of this scaffold allows for the exploration of novel chemical space, leading to the discovery of compounds with new modes of action and a strong intellectual property position.[2]
The combination of these benefits makes cyclopropyl-containing intermediates, such as this compound, highly sought-after building blocks in agrochemical research and development.
Synthetic Utility of this compound in Agrochemical Classes
This compound serves as a versatile synthon for introducing the vital cyclopropyl-pyridyl pharmacophore into various classes of agrochemicals.
Application in Fungicide Synthesis
The pyridine ring is a well-established component of many commercial fungicides. While direct examples naming this compound are often proprietary, its utility can be illustrated through the synthesis of anilinopyrimidine-class fungicides, which are known to sometimes incorporate cyclopropyl groups. For instance, the broad-spectrum fungicide Cyprodinil features a cyclopropyl group on a pyrimidine ring, demonstrating the value of this moiety in antifungal agents.[5] The synthesis of novel fungicides often involves the coupling of a substituted pyridine intermediate with other heterocyclic systems, such as triazoles or thiophenes, where this compound can serve as the core pyridine source.[6]
Application in Herbicide Synthesis
Pyridine-based herbicides are critical for broadleaf weed control.[7] While many traditional auxin-mimic herbicides do not contain a cyclopropyl group, modern herbicide discovery programs actively explore this moiety. Patents for novel herbicidal compounds frequently describe structures containing substituted cyclopropyl groups attached to heterocyclic rings like pyrimidines or pyridines.[8][9] The synthesis of these next-generation herbicides can involve the construction of the core structure using building blocks like this compound, followed by functionalization to achieve the desired herbicidal activity and crop selectivity. For example, 3-substituted pyridine compounds are valuable intermediates for pyridylsulfonylurea herbicides.[10]
Application in Insecticide Synthesis
The most prominent application space for pyridine derivatives is in insecticides, particularly neonicotinoids and butenolides.[11] The 3-substituted pyridine ring is a key feature in many commercial insecticides.[12] The development of novel dihydropyridine derivatives has shown potent insecticidal activity, often outperforming established standards like imidacloprid.[13][14] The cyclopropyl group, in particular, is a hallmark of the highly effective pyrethroid class of insecticides, such as permethrin and deltamethrin, underscoring its importance in designing potent insecticidal agents.[3][15] The synthesis of novel pyridine-based insecticides can leverage this compound as a starting material, which is then elaborated through multi-step sequences to build the final complex active ingredient.
Representative Protocol: Synthesis of a Key Agrochemical Intermediate
This section details a representative protocol for the synthesis of a key intermediate, 3-cyclopropyl-2-chloropyridine , a versatile building block for further elaboration into various agrochemical scaffolds. This protocol is based on established organometallic coupling and subsequent functionalization methodologies.
Overview of the Synthetic Workflow
The protocol follows a two-step sequence:
-
Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the pyridine ring and the cyclopropyl group.
-
Oxidative Chlorination: Introduction of a chlorine atom at the 2-position, which serves as a handle for subsequent nucleophilic substitution reactions.
Caption: Synthetic workflow for 3-cyclopropyl-2-chloropyridine.
Detailed Experimental Procedure
Step 1: Synthesis of this compound via Suzuki-Miyaura Coupling
-
Rationale: The Suzuki-Miyaura cross-coupling is a robust and high-yielding method for forming carbon-carbon bonds. The use of a palladium acetate catalyst with a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling with borate salts under relatively mild conditions. Potassium phosphate is used as the base to activate the borate salt for transmetalation.
-
Materials & Reagents:
-
3-Bromopyridine (1 equiv.)
-
Potassium cyclopropyltrifluoroborate (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv.)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
Toluene and Degassed Water (e.g., 10:1 v/v)
-
-
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine, potassium cyclopropyltrifluoroborate, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene. Add this catalyst solution to the main reaction flask via syringe.
-
Add the remaining toluene and degassed water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, or until TLC/GC-MS analysis indicates complete consumption of the 3-bromopyridine.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a clear oil.
-
Step 2: Synthesis of 3-Cyclopropyl-2-chloropyridine
-
Rationale: Direct chlorination of the pyridine ring is difficult. A common and effective strategy is to first form the N-oxide, which activates the C2 and C6 positions towards electrophilic attack and subsequent rearrangement upon treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Materials & Reagents:
-
This compound (1 equiv.)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.3 equiv.)
-
Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃) (3-5 equiv.)
-
-
Protocol:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound N-oxide, which can often be used without further purification.
-
To the crude N-oxide, add POCl₃ slowly at 0 °C.
-
After addition, slowly heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., NaOH pellets or concentrated NaOH solution) while cooling in an ice bath.
-
Extract the product with DCM or diethyl ether.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography or distillation to afford 3-cyclopropyl-2-chloropyridine.
-
Quantitative Data Summary
The following table provides expected outcomes for the synthesis. Yields are representative and may vary based on scale and experimental conditions.
| Step | Product | Typical Yield | Purity (Post-Purification) | Key Analytical Data |
| 1 | This compound | 75-90% | >98% (GC) | ¹H NMR, ¹³C NMR, MS |
| 2 | 3-Cyclopropyl-2-chloropyridine | 60-75% | >97% (GC) | ¹H NMR, ¹³C NMR, MS |
Conclusion
This compound is a high-value intermediate whose strategic incorporation into molecular design campaigns continues to yield potent and effective agrochemicals. The unique properties imparted by the cyclopropyl group, combined with the versatile chemistry of the pyridine scaffold, provide chemists with a powerful tool for developing next-generation fungicides, herbicides, and insecticides. The synthetic protocols outlined herein offer a reliable and scalable pathway to key building blocks, facilitating further research and discovery in the vital field of crop protection.
References
- Zheng, Z., Dai, A., Jin, Z., Chi, Y., & Wu, J. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
-
Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592-4593. Available at: [Link]
-
Millad® Chemical. (n.d.). The Role of Cyclopropanesulfonamide in Modern Agrochemicals. Available at: [Link]
-
Zakharychev, V. V., & Martsynkevich, A. M. (2025). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem, 4, 30–48. Available at: [Link]
-
Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available at: [Link]
- Google Patents. (n.d.). 3-substituted pyridine compounds and related synthesis. (US20030100766A1).
-
Wikipedia. (n.d.). Cyclopropyl group. Available at: [Link]
-
Sala, A. D. (2015). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]
-
Li, S., et al. (2020). Semi-Synthesis of C-Ring Cyclopropyl Analogues of Fraxinellone and Their Insecticidal Activity Against Mythimna separata Walker. Molecules, 25(15), 3381. Available at: [Link]
- Google Patents. (n.d.). Substituted pyridine herbicides. (EP1140845A1).
- Google Patents. (n.d.). Substituted cyclopropylpyrimidne herbicides. (WO2023129493A1).
-
ResearchGate. (n.d.). Examples of commercial insecticides featuring a 3-substituted pyridine ring. Available at: [Link]
-
University of Oxford. (2025). Powerful new method to build key chemical structures found in medicines and insecticides. Available at: [Link]
-
Yin, X., et al. (2018). Facile Three-Component Synthesis, Insecticidal and Antifungal Evaluation of Novel Dihydropyridine Derivatives. Molecules, 23(10), 2422. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Cyclopeptides Analogues of Natural Products and Evaluation as Herbicides and Inhibitors of Cyanobacteria. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and development of pyrethroid insecticides. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cyprodinil. PubChem. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone Derivatives as Antifungal Agents. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Available at: [Link]
-
Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Available at: [Link]
-
ResearchGate. (n.d.). Some examples of drugs and insecticides containing pyridine scaffolds. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Facile Three-Component Synthesis, Insecticidal and Antifungal Evaluation of Novel Dihydropyridine Derivatives. PubMed. Available at: [Link]
-
MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 374. Available at: [Link]
- Google Patents. (n.d.). A kind of Pesticidal combination containing the pyridine of piperazine worm and cypermethrin. (CN103503909B).
Sources
- 1. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Powerful new method to build key chemical structures found in medicines and insecticides | Department of Chemistry [chem.ox.ac.uk]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. Cyprodinil | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. asianpubs.org [asianpubs.org]
- 8. EP1140845A1 - Susbstituted pyridine herbicides - Google Patents [patents.google.com]
- 9. WO2023129493A1 - Substituted cyclopropylpyrimidne herbicides - Google Patents [patents.google.com]
- 10. US20030100766A1 - 3-substituted pyridine compounds and related synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Facile Three-Component Synthesis, Insecticidal and Antifungal Evaluation of Novel Dihydropyridine Derivatives [mdpi.com]
- 14. Facile Three-Component Synthesis, Insecticidal and Antifungal Evaluation of Novel Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Synthesis of 3-Cyclopropylpyridine
Welcome to the technical support center for the synthesis of 3-Cyclopropylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. We will delve into the nuances of common synthetic routes, providing not just procedures, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction to Synthetic Strategies
The introduction of a cyclopropyl moiety onto a pyridine ring at the 3-position is a common challenge in medicinal chemistry, given the prevalence of this structural motif in pharmacologically active molecules.[1] The primary and most effective methods for synthesizing this compound are transition-metal catalyzed cross-coupling reactions. The two most prominent and reliable methods are the Suzuki-Miyaura coupling and the Negishi coupling.
-
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of a 3-halopyridine with a cyclopropylboronic acid or its derivatives under basic conditions.[2][3] It is widely favored due to the operational simplicity and the commercial availability and stability of many boronic acids.[4]
-
Negishi Coupling: This method utilizes a palladium or nickel catalyst to couple a 3-halopyridine with an organozinc reagent, specifically a cyclopropylzinc halide.[5][6] Negishi couplings are known for their high efficiency and functional group tolerance.[7][8]
A less common but viable alternative involves the reaction of 3-vinylpyridine with a sulfur ylide, such as dimethylsulfonium methylide, to form the cyclopropane ring directly on the pyridine scaffold.[9]
This guide will focus on troubleshooting and optimizing the more prevalent cross-coupling strategies.
Troubleshooting and Frequently Asked Questions (FAQs)
Here, we address common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
FAQ 1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most critical parameters to investigate?
Low yields in Suzuki-Miyaura couplings for this synthesis can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Choice of Palladium Catalyst and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount. For couplings involving electron-deficient heteroaromatics like pyridine, electron-rich and bulky phosphine ligands are often beneficial. Consider ligands like tricyclohexylphosphine (PCy₃) or adamantyl-based phosphines which have been shown to be effective.[2][10]
-
Base Selection and Strength: The base is crucial for the transmetalation step.[3] An inappropriate base can lead to poor reactivity or decomposition of starting materials. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can be solvent-dependent, and empirical screening is often necessary.
-
Solvent System: The solvent plays a significant role in solubility and reaction kinetics. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used. The addition of water can have a significant accelerating effect on the reaction.[2]
-
Reaction Temperature: While many Suzuki couplings can be run at room temperature, heating is often required to drive the reaction to completion, especially with less reactive chlorides.[10] Monitor for potential decomposition of starting materials or product at elevated temperatures.
-
Quality of Reagents: Ensure the 3-halopyridine is pure and the cyclopropylboronic acid has not degraded. Boronic acids can undergo dehydration to form boroxines, which may have different reactivity.
FAQ 2: I am observing significant amounts of homocoupling of my 3-halopyridine starting material. How can I minimize this side reaction?
Homocoupling, leading to the formation of 3,3'-bipyridine, is a common side reaction.[11] It can arise from the reaction of the palladium catalyst with two molecules of the 3-halopyridine. To mitigate this:
-
Optimize Catalyst Loading: Using a lower catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Ligand Choice: Certain ligands can suppress homocoupling. Experiment with different phosphine ligands, as their steric and electronic properties can influence the relative rates of the desired and undesired reactions.
-
Reaction Conditions: Ensure truly anaerobic conditions, as oxygen can sometimes promote homocoupling pathways. Degas your solvents thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).
FAQ 3: My Negishi coupling is sluggish or fails to initiate. What should I check?
For Negishi couplings, the following aspects are critical for success:
-
Organozinc Reagent Quality: The cyclopropylzinc reagent is moisture-sensitive. Ensure it is freshly prepared or properly stored. The activity of the zinc used for the preparation of the organozinc reagent is also crucial.
-
Catalyst System: While palladium catalysts are common, nickel catalysts can also be effective and sometimes offer different reactivity profiles.[6] The choice of ligand is also important, with bulky, electron-rich phosphines often being preferred.[5]
-
Solvent: Dioxane is often a good solvent choice for Negishi couplings.[7]
-
Additives: In some cases, the addition of salts like LiCl can break up zincate aggregates and improve reactivity.
FAQ 4: I am using 3-chloropyridine as my starting material to reduce costs, but the reactivity is low. How can I improve the yield?
3-Chloropyridine is less reactive than its bromo or iodo counterparts.[10] To achieve a successful coupling with 3-chloropyridine:
-
More Active Catalyst System: You will likely need a more active catalyst system. This often involves using more electron-rich and sterically hindered phosphine ligands in combination with your palladium source.
-
Higher Reaction Temperature: Higher temperatures are generally required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[10]
-
Consider Alternative Coupling Partners: For Suzuki couplings, potassium cyclopropyltrifluoroborate can be a more reactive alternative to cyclopropylboronic acid when using aryl chlorides.[10]
FAQ 5: How can I effectively purify the final this compound product?
Purification can be challenging due to the potential for closely eluting byproducts.
-
Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.
-
Chromatography: Column chromatography on silica gel is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Acid-Base Extraction: As a pyridine derivative, this compound is basic. An acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the pyridinium salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
Optimized Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of this compound via Suzuki-Miyaura and Negishi couplings.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine and Cyclopropylboronic Acid
This protocol is a good starting point for the synthesis, with conditions optimized for a balance of yield and practicality.
Materials:
-
3-Bromopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in toluene. Add this catalyst solution to the reaction flask.
-
Solvent Addition and Degassing: Add a 10:1 mixture of toluene and water to the reaction flask. The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Negishi Coupling of 3-Iodopyridine and Cyclopropylzinc Bromide
This protocol is suitable for achieving high yields, particularly when starting with the more reactive 3-iodopyridine.
Materials:
-
3-Iodopyridine
-
Cyclopropylmagnesium bromide (for in situ generation of cyclopropylzinc bromide)
-
Zinc bromide (ZnBr₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Preparation of Cyclopropylzinc Bromide: In a flame-dried flask under an inert atmosphere, dissolve anhydrous zinc bromide (1.1 eq) in anhydrous THF. Cool the solution to 0 °C and slowly add cyclopropylmagnesium bromide (1.0 eq) in THF. Stir the mixture at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried flask, dissolve 3-iodopyridine (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.01 eq), and tri(2-furyl)phosphine (0.02 eq) in anhydrous THF.
-
Coupling Reaction: Add the freshly prepared cyclopropylzinc bromide solution to the solution of 3-iodopyridine and the catalyst at room temperature. Stir the reaction mixture under an inert atmosphere for 4-8 hours, monitoring by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary
The following table provides a general comparison of the two primary synthetic routes discussed. Actual yields will vary based on the specific conditions and scale of the reaction.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Starting Pyridine | 3-Iodo, 3-Bromo, or 3-Chloropyridine | 3-Iodo, 3-Bromo, or 3-Chloropyridine |
| Cyclopropyl Source | Cyclopropylboronic acid or its esters/salts | Cyclopropylzinc halides |
| Typical Catalyst | Palladium-based | Palladium or Nickel-based |
| Key Reagents | Base (e.g., K₃PO₄, Cs₂CO₃) | Organozinc reagent |
| Advantages | Air and moisture stable boronic acids, milder conditions | High yields, good functional group tolerance |
| Disadvantages | Potential for lower yields with chlorides, boronic acid instability | Moisture-sensitive organozinc reagents |
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the general workflow for yield improvement and the catalytic cycles for the Suzuki-Miyaura and Negishi couplings.
Caption: A systematic workflow for troubleshooting low yields in this compound synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
References
-
Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones - Bucknell Digital Commons. Available at: [Link]
-
Optimized conditions for Negishi cross‐coupling at position 3 using... - ResearchGate. Available at: [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. Available at: [Link]
-
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. Available at: [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Available at: [Link]
-
Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings - Organic Chemistry Portal. Available at: [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Available at: [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates - Organic Chemistry Portal. Available at: [Link]
-
Optimization of Negishi coupling reaction of 2 a.[a] - ResearchGate. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ResearchGate. Available at: [Link]
-
Suzuki Coupling Mechanism - YouTube. Available at: [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of certain cyclopropylpyridines. Available at: [Link]
-
Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC - NIH. Available at: [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. Available at: [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - NIH. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. Available at: [Link]
-
(PDF) Facile synthesis and antiproliferative activity of new 3-cyanopyridines - ResearchGate. Available at: [Link]
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
-
Synthesis and some reactions of 3-cyanopyridine-2-thiones - ResearchGate. Available at: [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives - Oriental Journal of Chemistry. Available at: [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. Available at: [Link]
-
3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. audreyli.com [audreyli.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings [organic-chemistry.org]
- 8. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-Substituted Pyridines
Welcome to the technical support center for the synthesis of 3-substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic routes. This resource is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are powerful tools for C-C bond formation, but the unique electronic properties of the pyridine ring can lead to specific side reactions.
Question 1: I'm performing a Suzuki-Miyaura coupling with a 3-halopyridine and observing significant formation of a biaryl byproduct from the homocoupling of my boronic acid. What is causing this and how can I prevent it?
Answer:
Root Cause: Homocoupling of boronic acids is a common and frustrating side reaction. It is primarily caused by the presence of Pd(II) species and oxygen in the reaction mixture.[1][2] The generally accepted mechanism involves a reaction between the Pd(II) catalyst and two molecules of the boronic acid, leading to the formation of the symmetrical biaryl and Pd(0).[2] Oxygen can exacerbate this by re-oxidizing the active Pd(0) catalyst back to Pd(II), which then enters the unproductive homocoupling cycle instead of the desired cross-coupling cycle.[1][3]
Visualizing the Competing Pathways:
Caption: A logical workflow to diagnose and solve low conversion in Suzuki couplings of pyridines.
Category 2: Lithiation and Halogen-Metal Exchange Reactions
Directed ortho-metalation (DoM) and halogen-metal exchange are essential for C-3 functionalization but are sensitive to regioselectivity and competing side reactions.
Question 3: I am trying to lithiate a 3-substituted pyridine to functionalize the C-4 position, but I am getting a mixture of isomers or addition of the alkyllithium to the ring. How can I improve regioselectivity?
Answer:
Root Cause: The functionalization of pyridines via lithiation is a delicate balance. The pyridine ring is π-deficient, making it susceptible to nucleophilic addition by organolithium reagents (e.g., n-BuLi), especially at the C-2 and C-6 positions. [4][5]Furthermore, the acidity of the ring protons can be similar, leading to poor regioselectivity without a strong directing metalating group (DMG). [4] Visualizing the Competing Pathways:
Caption: Competing pathways in the lithiation of 3-substituted pyridines.
Troubleshooting Protocol:
-
Base Selection is Crucial: To prevent nucleophilic addition, avoid simple alkyllithiums like n-BuLi as the primary base.
-
Use Hindered Amide Bases: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are the reagents of choice. [4][5]Their steric bulk prevents them from acting as nucleophiles, favoring their role as bases for deprotonation. [6] * Temperature Control: Perform the lithiation at low temperatures, typically -78 °C, to suppress side reactions. [7]
-
-
Leverage a Strong Directing Metalating Group (DMG): The regioselectivity is dictated by the DMG at the C-3 position.
-
Effective DMGs: Strong coordinating groups like amides (-CONR₂), carbamates (-OCONEt₂), or ethers (-OMe) are effective at directing lithiation to the C-4 position.
-
Weaker DMGs: If your C-3 substituent is a poor DMG (e.g., an alkyl group), direct deprotonation will be difficult and unselective. In such cases, a halogen-metal exchange approach is superior.
-
-
Consider Halogen-Metal Exchange: If your substrate is a 3-bromo or 3-iodopyridine, a halogen-metal exchange is often cleaner and more regioselective than deprotonation.
-
Conditions: Use n-BuLi or i-PrMgCl·LiCl at low temperatures (-78 °C to -95 °C). [4]The exchange is typically very fast (minutes) and selectively generates the 3-lithiopyridine, which can then be reacted with an electrophile.
-
Recommended Conditions for Regioselective C-4 Lithiation:
| Method | Substrate Requirement | Base / Reagent | Temperature | Key Advantage |
| DoM | Strong DMG at C-3 | LDA or LTMP | -78 °C | High C-4 selectivity, avoids nucleophilic addition. [4][5] |
| Halogen-Metal Exchange | Halogen (Br, I) at C-3 | n-BuLi or i-PrMgCl·LiCl | -78 °C | Excellent regioselectivity for C-3 functionalization. [4] |
| TMP-Zincate/Magnesiate | Functional group tolerance needed | TMPZntBu₂Li, TMPMgCl·LiCl | -25 °C to 25 °C | Milder conditions and higher functional group tolerance. [4] |
Category 3: Other Common Side Reactions
Question 4: During my reaction, I'm noticing the formation of piperidines or tetrahydropyridines. Why is my pyridine ring being reduced?
Answer:
Root Cause: The pyridine ring can be susceptible to reduction (hydrogenation) under certain catalytic conditions, particularly those employing transition metals and a hydrogen source. [8]This is a common side reaction in processes like catalytic transfer hydrogenation or when using reactive metal hydrides. The nitrogen atom can coordinate to the metal catalyst, activating the ring towards reduction. [8][9] Troubleshooting Protocol:
-
Evaluate Your Reaction Conditions for a Hydrogen Source:
-
Catalytic Hydrogenation: If you are intentionally performing a hydrogenation to reduce another functional group (e.g., a nitro group or an alkene), the pyridine ring can compete.
-
Transfer Hydrogenation: Reagents like formic acid, ammonium formate, or isopropanol in the presence of a transition metal catalyst (e.g., Rh, Ru, Pd) can act as hydrogen sources. [10] * Hydride Reagents: Strong hydride reagents can sometimes reduce the pyridine ring, though this is less common under typical synthetic conditions.
-
-
Strategies to Prevent Unwanted Ring Reduction:
-
Catalyst Choice: For reducing other functional groups in the presence of a pyridine, Pd/C is often a good choice as it can be less aggressive towards the pyridine ring compared to PtO₂ or Rhodium catalysts under mild conditions. [9] * Acidic Additives: Protonating the pyridine nitrogen with an acid (e.g., acetic acid, HCl) forms a pyridinium salt. [9]This prevents the nitrogen's lone pair from coordinating to and being activated by the metal catalyst, thus protecting the ring from reduction. [9] * Milder Conditions: Use lower hydrogen pressure and lower temperatures. These conditions often favor the reduction of more labile functional groups over the aromatic ring. [9] * Alternative Reducing Agents: If trying to reduce a nitro group, consider chemical reducing agents like Fe/NH₄Cl, SnCl₂, or hydrazine hydrate, which are less likely to affect the pyridine ring. [9]
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
El-Hiti, G. A., Smith, K., & Al-shammari, M. B. (2012). Greener and regioselective lithiation of substituted pyridines. ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. [Link]
-
Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
-
Miller, J. A., & Farrell, R. P. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Hori, R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
University of Wisconsin–Madison, Department of Chemistry. Directed (ortho) Metallation. [Link]
-
Li, C., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. ChemCatChem. [Link]
-
Xu, K., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis. [Link]
-
Houlis, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. [Link]
-
Baker, R. H., & Stanfield, J. A. (1948). THE CATALYTIC HYDROGENATION OF PYRIDINE AT HIGH PRESSURES. Georgia Institute of Technology. [Link]
-
Rouquet, G., Blakemore, D., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Semantic Scholar. [Link]
-
Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]
-
Fort, Y., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]
-
Reddit user discussion on Suzuki coupling help. (2012). r/chemistry. [Link]
-
Külahlıoğlu, R., et al. (2012). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]
-
Maddaluno, J., & Leroux, F. (2020). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Miller, J. A., & Farrell, R. P. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF on ResearchGate. [Link]
-
DAV University. Pyridines – Structure. [Link]
-
Reddit user discussion on unreproducible Suzuki coupling. (2023). r/Chempros. [Link]
-
Kumar, A., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Communications Chemistry. [Link]
-
Discussion on Suzuki reaction yields. (2018). ResearchGate. [Link]
-
Chemistry Page. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Sharma, P., & Park, C. M. (2020). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. ResearchGate. [Link]
-
de Lescure, L., et al. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Various authors. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Request PDF on ResearchGate. [Link]
-
Faigl, F., et al. (2008). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry. [Link]
-
Su, J., Yan, Z., & Sun, J. (2023). Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. Organic Letters. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Optimization of Catalyst Loading for 3-Cyclopropylpyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading and troubleshooting common experimental hurdles. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure your success in this synthetic transformation.
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reaction. The efficiency of these reactions is highly dependent on the careful optimization of various parameters, with catalyst loading being a critical factor that directly impacts yield, purity, and cost-effectiveness.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material (3-halopyridine). What are the likely causes and how can I resolve this?
Answer:
Low or no conversion is a common issue that can often be traced back to catalyst inactivity or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The active catalytic species in these cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. The pyridine nitrogen in your substrate can sometimes inhibit this reduction or the activity of the Pd(0) catalyst.[1]
-
Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladium precatalyst (e.g., a Buchwald G3 precatalyst) which are designed for efficient generation of the active LPd(0) catalyst.[2]
-
-
Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective for coupling with the electron-deficient pyridine ring.[1]
-
Insufficiently Anhydrous or Oxygen-Free Conditions: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive state. Water can lead to unwanted side reactions.[1]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Solvents must be anhydrous and thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Suboptimal Temperature or Reaction Time: The reaction may simply be too slow under your current conditions.
-
Solution: Incrementally increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reactions may require prolonged heating to go to completion.
-
Question 2: I am observing a significant amount of homocoupling byproduct (e.g., bipyridine or bi-cyclopropyl). How can I minimize this?
Answer:
Homocoupling is a frequent side reaction, especially in Suzuki couplings, and is often exacerbated by the presence of oxygen.[1]
-
Strict Exclusion of Oxygen: This is the most critical factor. Oxygen can promote the oxidative homocoupling of your boronic acid or organozinc reagent.
-
Solution: As mentioned above, ensure your reaction setup is completely free of oxygen.[1]
-
-
Control Reagent Stoichiometry: While a slight excess of the cyclopropylboronic acid (e.g., 1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[1]
-
Solution: Optimize the stoichiometry of your reagents. A 1:1.2 to 1:1.5 ratio of the 3-halopyridine to the cyclopropylboronic acid is a good starting point.
-
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling.
-
Solution: Bulky ligands can often suppress homocoupling by sterically hindering the formation of the homocoupled product.[2]
-
Question 3: My main byproduct is the dehalogenated pyridine (pyridine). What is causing this and how can I prevent it?
Answer:
This side reaction is likely due to protodeboronation (in the case of Suzuki coupling) or other protonolysis pathways that consume your starting material.
-
Presence of Water: Water is a common proton source that can lead to the cleavage of the C-B bond in the boronic acid, effectively removing it from the catalytic cycle.[1]
-
Solution: Use anhydrous solvents and ensure your base is also anhydrous.[1]
-
-
Choice of Base: While a base is necessary for the transmetalation step, some bases in the presence of trace water can promote protodeboronation.
-
Solution: Screen different anhydrous bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my reaction?
A1: The optimal catalyst loading is a balance between reaction efficiency and cost. For initial small-scale experiments, a higher loading (e.g., 1-5 mol%) is often used to ensure reaction success. For process development and scale-up, the goal is to reduce the catalyst loading as much as possible without significantly compromising yield or reaction time. A systematic approach is recommended:
-
Initial Screening: Start with a catalyst loading in the range of 1-2 mol% of the palladium source and a 1:1 to 1:2 ratio of palladium to ligand.
-
Systematic Reduction: If the initial reaction is successful, perform a series of experiments where you systematically decrease the catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, etc.) while keeping all other parameters constant.
-
Monitor Performance: Analyze the yield and purity at each loading level to identify the point at which performance begins to decline. The optimal loading will be the lowest amount that provides an acceptable yield in a reasonable timeframe.
| Catalyst Loading (mol%) | Typical Application | Considerations |
| 1 - 5 | Initial screening, difficult couplings | Higher cost, easier to get a successful result |
| 0.1 - 1 | Optimized reactions | Good balance of cost and efficiency |
| < 0.1 (ppm levels) | Process chemistry, large-scale synthesis | Requires highly active catalyst system and rigorous optimization |
Q2: Which cross-coupling reaction is better for synthesizing this compound: Suzuki-Miyaura or Negishi?
A2: Both Suzuki-Miyaura and Negishi couplings are powerful methods for this transformation. The choice often depends on the availability of starting materials and functional group tolerance.
-
Suzuki-Miyaura Coupling: Uses readily available and generally stable cyclopropylboronic acid. The reaction conditions are often milder and more tolerant of various functional groups.[7][8]
-
Negishi Coupling: Employs an organozinc reagent (cyclopropylzinc halide), which is more reactive than the corresponding boronic acid.[8][9] This can be advantageous for less reactive 3-halopyridines (e.g., 3-chloropyridine). However, organozinc reagents are more sensitive to air and moisture, requiring stricter anhydrous and inert conditions.[9]
Q3: What is the role of the ligand in the catalytic cycle, and how do I choose the right one?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For the synthesis of this compound, bulky and electron-rich ligands are generally preferred.[3]
-
Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the 3-halopyridine to the Pd(0) catalyst.
-
Bulky ligands promote the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. They can also help to prevent catalyst decomposition and the formation of inactive palladium black.[2]
A good starting point is to screen a small number of well-established ligands, such as SPhos, XPhos, or RuPhos.
Q4: Can I use 3-chloropyridine instead of 3-bromopyridine as a starting material?
A4: Yes, but it is generally more challenging. The C-Cl bond is stronger than the C-Br bond, making the oxidative addition step more difficult.[10] To successfully use 3-chloropyridine, you will likely need a more active catalyst system, which typically involves:
-
A highly active, electron-rich, and bulky ligand (e.g., Buchwald ligands, NHC ligands).[4][5]
-
Higher reaction temperatures.
-
Potentially a higher catalyst loading for initial trials.
Experimental Protocols & Visualizations
Workflow for Catalyst Loading Optimization
The following diagram illustrates a typical workflow for optimizing the catalyst loading for the synthesis of this compound via a Suzuki-Miyaura coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings [organic-chemistry.org]
- 6. Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. audreyli.com [audreyli.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Resolving Peak Tailing in HPLC Analysis of Pyridine Compounds: A Technical Support Guide
Welcome to the technical support center for troubleshooting HPLC analyses. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically with pyridine-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your chromatographic method development and troubleshooting.
The Challenge with Pyridine Compounds
Pyridine and its derivatives are basic compounds that are prone to exhibiting poor peak shapes, most notably peak tailing, in reversed-phase HPLC.[1][2] This asymmetry compromises the accuracy and reproducibility of quantification and can obscure the resolution of closely eluting peaks.[3][4] Understanding the root causes of this phenomenon is the first step toward achieving sharp, symmetrical Gaussian peaks.
The primary culprit behind the peak tailing of basic compounds like pyridine is secondary interactions with the stationary phase.[2][5][6] Specifically, the interaction between the basic analyte and acidic silanol groups on the surface of silica-based stationary phases is a major contributor.[3][7]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of pyridine compounds.
Q1: Why are my pyridine peaks tailing even with a standard C18 column?
A1: The Root of the Problem - Silanol Interactions
Standard silica-based columns, even when end-capped, possess residual silanol groups (Si-OH) on their surface.[2][5] These silanol groups are acidic and can become deprotonated (SiO-) at mobile phase pH values above approximately 3.[2][8] Pyridine, being a basic compound with a pKa of around 5.2-6, will be protonated (positively charged) in acidic mobile phases.[1][9][10] This creates a strong electrostatic interaction between the positively charged pyridine molecule and the negatively charged silanol groups, leading to a secondary retention mechanism that results in peak tailing.[2][7]
dot graph TD { subgraph "Interaction at Mid-pH" Pyridine_H [label="Protonated Pyridine (Analyte)"] Silanol_neg [label="Ionized Silanol (SiO-)"] Pyridine_H -- "Strong Ionic Interaction" --> Silanol_neg; end style Pyridine_H fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style Silanol_neg fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption { label = "Fig 1: Ionic interaction causing peak tailing." fontsize = 10 }
Q2: How can I adjust my mobile phase to improve the peak shape of my pyridine compound?
A2: Mobile Phase Optimization is Key
Optimizing the mobile phase is often the most effective first step in addressing peak tailing. This involves careful consideration of pH and the use of additives.
1. Operate at a Low pH: By lowering the mobile phase pH to below 3, the vast majority of silanol groups on the stationary phase will be protonated (Si-OH), effectively neutralizing their negative charge.[2][7][8] This minimizes the strong ionic secondary interactions with the protonated pyridine analyte, leading to a significant improvement in peak shape.[2][6]
-
Practical Tip: A common starting point is to add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[11] Formic acid is generally preferred for LC-MS applications due to its volatility.[12]
2. Use Mobile Phase Additives (Silanol Suppressors): Adding a competing base, also known as a silanol suppressor, to the mobile phase can effectively mask the residual silanol groups.[8] These additives, typically amines like triethylamine (TEA), are present at a higher concentration than the analyte and will preferentially interact with the silanol groups, reducing the opportunity for the pyridine compound to engage in secondary interactions.[8]
-
Caution: While effective, silanol suppressors like TEA can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[8] They can also cause ion suppression in LC-MS analysis.[12]
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid | 0.1% (v/v) | Lowers mobile phase pH to protonate silanols. | MS-friendly.[12] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Strong ion-pairing agent and lowers pH. | Can cause ion suppression in MS.[12][13] |
| Triethylamine (TEA) | 5-20 mM | Acts as a competing base to mask silanol groups. | Can shorten column life and suppress MS signal.[8][12] |
| Ammonium Formate/Acetate | 5-10 mM | Acts as a buffer to control pH and can mask silanols. | MS-friendly buffers.[14] |
Q3: I've optimized my mobile phase, but I still see some tailing. What else can I do?
A3: Column Selection and Other Considerations
If mobile phase optimization alone is insufficient, consider the following factors:
1. Column Chemistry: Modern HPLC columns are designed to minimize silanol interactions.
-
End-capped Columns: These columns have been treated to convert many of the residual silanol groups into less polar entities, thereby reducing their activity.[3][5]
-
"Type B" Silica Columns: These are made from high-purity silica with a lower metal content, which reduces the acidity of the silanol groups.[6][7]
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the residual silanol groups.[3]
-
Hybrid Silica Columns: These columns incorporate organic moieties into the silica matrix, resulting in a more inert surface with fewer active silanol sites.[15]
2. Extra-Column Effects: Peak tailing can also be caused by issues outside of the column.[3]
-
Dead Volume: Excessive tubing length or poorly made connections can lead to band broadening and tailing.[14][16] Ensure that all fittings are secure and that the tubing length and diameter are minimized.
-
Column Failure: A void at the head of the column or a partially blocked frit can cause peak distortion.[2][11] If you suspect column failure, try reversing the column and flushing it, or replace it with a new one.
3. Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases, can also contribute to tailing.[14][16] Try diluting your sample to see if the peak shape improves.
Troubleshooting Workflow
dot graph TD { A[Start: Peak Tailing Observed] --> B{Is it a single peak or all peaks?}; B -- "All Peaks" --> C[Check for Extra-Column Effects - Dead Volume - Column Void/Blockage]; B -- "Single/Few Peaks" --> D{Is the analyte basic (e.g., pyridine)?}; D -- "Yes" --> E[Optimize Mobile Phase]; E --> F[Lower pH (e.g., 0.1% Formic Acid)]; E --> G[Add Competing Base (e.g., TEA)]; F --> H{Tailing Resolved?}; G --> H; H -- "No" --> I[Evaluate Column Chemistry - Use High-Purity, End-capped Column - Consider Polar-Embedded or Hybrid Column]; I --> J{Tailing Resolved?}; J -- "No" --> K[Check for Sample Overload]; K --> L[Dilute Sample]; L --> M{Tailing Resolved?}; H -- "Yes" --> N[End]; J -- "Yes" --> N; M -- "Yes" --> N; M -- "No" --> O[Consult with Technical Support]; C --> P{Tailing Resolved?}; P -- "Yes" --> N; P -- "No" --> D;
} caption { label = "Fig 2: A logical workflow for troubleshooting peak tailing." fontsize = 10 }
Experimental Protocol: Mobile Phase Optimization for Pyridine Analysis
This protocol provides a step-by-step guide to systematically optimize your mobile phase to mitigate peak tailing.
Objective: To improve the peak shape of a pyridine-containing analyte by adjusting the mobile phase pH.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (preferably a modern, high-purity, end-capped column)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Pyridine analyte standard
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A1 (Unmodified): Water
-
Mobile Phase A2 (Acidified): Add 0.1 mL of formic acid to 100 mL of water (0.1% v/v).
-
Mobile Phase B: Acetonitrile
-
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 50:50 Mobile Phase A1:Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength for pyridine (e.g., 254 nm)[8]
-
Column Temperature: 30 °C
-
-
Analysis with Unmodified Mobile Phase:
-
Equilibrate the column with the initial mobile phase for at least 15 minutes.
-
Inject the pyridine standard and record the chromatogram.
-
Observe the peak shape and note the tailing factor.
-
-
Analysis with Acidified Mobile Phase:
-
Switch the mobile phase to 50:50 Mobile Phase A2:Mobile Phase B.
-
Equilibrate the column for at least 15 minutes.
-
Inject the pyridine standard and record the chromatogram.
-
Compare the peak shape and tailing factor to the results from the unmodified mobile phase.
-
Expected Results: A significant reduction in peak tailing and an improvement in peak symmetry should be observed when using the acidified mobile phase.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. [Link]
-
HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. [Link]
-
(PDF) Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography - ResearchGate. [Link]
-
A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? - MDPI. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
Why the addition of additives in the mobile phase is recommended in HPLC-analysis? [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]
-
Pyridine: Uses, Structure & pKa - StudySmarter. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Effect of atomic Charge on pka 's of Substituted pyridines. [Link]
-
Silica and other materials as supports in liquid chromatography. Chromatographic tests and their importance for evaluating these supports. Part II - ResearchGate. [Link]
-
HPLC solvents and mobile phase additives - UCL. [Link]
-
Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. [Link]
-
The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents - ResearchGate. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases - A Five Minute Guide. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. waters.com [waters.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. labcompare.com [labcompare.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: 3-Cyclopropylpyridine Synthesis
A Guide to Minimizing Impurities and Maximizing Yield
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice for researchers, chemists, and drug development professionals involved in the synthesis of 3-Cyclopropylpyridine. Our focus is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, empowering you to diagnose and resolve common challenges in your laboratory.
The predominant and most versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This guide will center on this pathway, addressing the most frequently encountered issues regarding yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction for this compound is resulting in very low or no product yield. What are the primary causes and how can I fix this?
Low conversion is one of the most common frustrations in cross-coupling chemistry. The issue almost always traces back to one of four areas: reagent quality, catalyst activity, atmospheric integrity, or reaction conditions. The pyridine substrate itself introduces a specific challenge, as the Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][3]
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose the root cause of low conversion.
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Detailed Protocol: Ensuring Reaction Success
-
Reagent Preparation (The Foundation):
-
Cyclopropylboronic Acid: This reagent is susceptible to protodeboronation, especially if stored improperly.[2] Use freshly purchased material or verify the quality of older stock by NMR.
-
3-Bromopyridine: Ensure purity. Commercially available 3-bromopyridine is generally stable.[4]
-
Solvents: Anhydrous solvents are critical. Use freshly dried and degassed solvents (e.g., dioxane, toluene, or DMF). The presence of water can significantly promote protodeboronation.[2][5]
-
Base: Use a high-quality, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure it is finely ground to maximize surface area and reactivity.[2]
-
-
Atmospheric Control (Protecting the Catalyst):
-
The active Pd(0) catalyst is highly sensitive to oxygen.[2]
-
Glassware: Flame-dry or oven-dry all glassware immediately before use.
-
Degassing: Thoroughly degas all solvents. For best results, use three freeze-pump-thaw cycles. Sparging with argon or nitrogen for 30-60 minutes is a viable alternative.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of a high-purity inert gas (Argon or Nitrogen) and maintain it throughout the reaction.
-
-
Catalyst System (The Engine):
-
Precatalyst: Use a reliable palladium source, such as Pd(OAc)₂ or a pre-formed complex like Pd(dppf)Cl₂.
-
Ligand Selection: The electron-deficient nature of the pyridine ring often necessitates the use of specialized ligands. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[2] Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which are known to promote challenging couplings.[6][7]
-
Q2: My reaction works, but I am isolating significant amounts of 3,3'-bipyridine and other homocoupled byproducts. How can I suppress these side reactions?
Homocoupling is a classic side reaction in Suzuki couplings. It can arise from the coupling of two molecules of 3-bromopyridine (forming 3,3'-bipyridine) or two molecules of cyclopropylboronic acid. This is typically exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), restarting a catalytic cycle that favors homocoupling.[2]
Key Impurity Formation Pathways
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Poor Enantioselectivity in Asymmetric Synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor enantioselectivity in their chemical reactions. Asymmetric synthesis is a cornerstone of modern chemistry, yet achieving high enantiomeric excess (ee) can be a significant challenge. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and optimize your stereochemical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Issues - The "First-Pass" Checklist
It's often the simplest oversights that can lead to disappointing results. Before delving into more complex variables, a systematic check of your foundational parameters is crucial.
Question 1: My asymmetric reaction has resulted in low or no enantioselectivity. Where do I even begin to troubleshoot?
Answer: A low enantiomeric excess is a common hurdle. The key is a systematic and logical approach to identify the root cause. We recommend starting with the most fundamental and impactful components of your reaction system: the catalyst, the reagents, and the reaction environment. An initial "first-pass" checklist should include:
-
Catalyst Integrity: The chiral catalyst is the heart of asymmetric induction. Its purity, proper preparation, and handling are paramount.[1] Many catalysts are sensitive to air and moisture.
-
Reagent & Substrate Purity: Impurities in your substrate or reagents can act as catalyst poisons or participate in non-selective background reactions.
-
Reaction Conditions: Sub-optimal temperature, incorrect solvent, or the presence of contaminants like water can drastically affect the stereochemical outcome.[2]
-
Analytical Method Validation: Before extensive troubleshooting, ensure your method for determining ee% (e.g., chiral HPLC, GC) is accurate and validated for your specific product.[3][4]
Below is a troubleshooting workflow to guide your initial investigation.
Caption: Initial troubleshooting workflow for low enantioselectivity.
Section 2: The Catalyst System - The Heart of Asymmetric Induction
The performance of your chiral catalyst is the single most important factor in achieving high enantioselectivity.[5] Problems with the catalyst system can be subtle but have profound effects.
Question 2: I suspect an issue with my catalyst. What are the common catalyst-related pitfalls?
Answer: Catalyst-related issues are a primary cause of poor enantioselectivity. Here are the key areas to investigate:
-
Purity and Integrity: The catalyst or its parent ligand must be of high enantiomeric and chemical purity. Even small amounts of the opposite enantiomer of the ligand or impurities that can coordinate to the metal can have a detrimental effect.[1]
-
Improper Activation/Formation: Many catalytic systems require in situ formation of the active species from a metal precursor and a chiral ligand. Incomplete formation or the generation of off-cycle, non-selective species can lower the overall ee.
-
Decomposition/Deactivation: Chiral catalysts can be sensitive to air, moisture, or impurities in the substrate or solvent, leading to deactivation.[6] For instance, some catalysts deactivate through pathways like arene loss from the metal center.[6]
-
Incorrect Catalyst Loading: Using too little catalyst can allow a non-catalyzed, non-selective background reaction to become significant, thereby reducing the overall product ee.[1] Conversely, in some systems, high catalyst loading can lead to the formation of less selective dimeric or aggregated species.
Protocol 1: Catalyst System Check
-
Source Verification: If possible, obtain a fresh batch of catalyst or ligand from a reputable supplier.
-
Inert Handling: For air and moisture-sensitive catalysts (e.g., many organometallics), ensure all manipulations are performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Ligand-to-Metal Ratio: If preparing the catalyst in situ, carefully control the stoichiometry. It can be beneficial to screen slightly different ligand-to-metal ratios (e.g., 1.05:1, 1.1:1) to ensure complete coordination.
-
Control Experiment: Run the reaction without the chiral ligand (if applicable) but with the metal precursor. This will reveal the rate and selectivity of the background reaction.
Section 3: Reaction Parameters - Fine-Tuning for Optimal Selectivity
The reaction environment plays a crucial role in the delicate energy differences between the diastereomeric transition states that govern enantioselectivity.[7]
Question 3: How significantly do temperature and solvent affect enantioselectivity, and how can I optimize them?
Answer: Temperature and solvent are critical parameters that can dramatically influence enantioselectivity.
-
Temperature: In most cases, lower reaction temperatures lead to higher enantioselectivity.[7] This is because the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the enantiomers becomes more significant relative to the available thermal energy (kT). However, this is not a universal rule; some reactions exhibit optimal enantioselectivity at a specific temperature, and in rare cases, enantioselectivity can even invert with a change in temperature.[8][9][10] A temperature screening study is often a critical optimization step.[2]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex, the solubility of reagents, and the stability of the transition states.[1][2] The ideal solvent often provides good solubility while favoring the more ordered, stereodifferentiating transition state.[2] Solvent effects can be complex and are not always predictable based on simple parameters like dielectric constant alone.[11][12] A solvent screen is highly recommended when troubleshooting.
Data Presentation: Illustrative Effect of Temperature and Solvent on Enantiomeric Excess (% ee)
The following table illustrates typical trends observed when screening these parameters for a hypothetical asymmetric hydrogenation.
| Entry | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | Toluene | 25 | >99 | 75 |
| 2 | Toluene | 0 | 95 | 88 |
| 3 | Toluene | -20 | 70 | 94 |
| 4 | THF | 0 | >99 | 82 |
| 5 | Dichloromethane | 0 | >99 | 91 |
| 6 | Methanol | 0 | >99 | 65 |
Data is illustrative and based on general trends reported in the literature.[2]
Protocol 2: Systematic Optimization of Reaction Conditions
-
Solvent Screening:
-
Set up a series of small-scale reactions in parallel using a range of anhydrous solvents (e.g., toluene, THF, dichloromethane, ethyl acetate, acetonitrile).
-
Keep all other parameters (temperature, concentration, catalyst loading) constant.
-
Analyze the ee% for each reaction to identify the optimal solvent.
-
-
Temperature Screening:
-
Using the best solvent identified, run the reaction at several different, precisely controlled temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).[2]
-
Monitor reaction times, as kinetics will be slower at lower temperatures.
-
Plot ee% versus temperature to determine the optimal thermal conditions.
-
Section 4: Substrate and Reagents - The Supporting Cast
While the catalyst takes center stage, the purity and nature of your substrate and other reagents are critical supporting actors.
Question 4: My catalyst and conditions seem fine. Could my starting material be the problem?
Answer: Absolutely. The purity of the substrate is a frequently overlooked cause of poor enantioselectivity. Here's what to consider:
-
Chemical Purity: Non-reactive impurities might not cause issues, but impurities that can react with the catalyst or reagents can be problematic. For example, an acidic or basic impurity could neutralize a sensitive catalyst or reagent.
-
Isomeric Impurities: If your substrate contains constitutional isomers or stereoisomers (e.g., E/Z isomers of an alkene), the catalyst may react with them at different rates and with different selectivities, leading to a lower overall ee for the desired product.
-
Hidden Inhibitors: Some functional groups within the substrate molecule itself can act as inhibitors by coordinating to the catalyst's active site.[13] This can sometimes be mitigated by using additives or protecting groups.
Protocol 3: Substrate Purity Verification and Reaction Additives
-
Rigorous Purification: Re-purify your substrate using an appropriate method (e.g., recrystallization, distillation, or column chromatography) immediately before use.
-
Thorough Characterization: Use high-field NMR and GC/MS to confirm the purity and isomeric ratio of your starting material.
-
Use of Additives/Drying Agents: For reactions sensitive to water, the use of activated molecular sieves (e.g., 4Å) can be beneficial.[2][14] Add the sieves to the flask, heat under vacuum, cool under an inert atmosphere, and then add your solvent and reagents.[2]
Caption: Relationship between substrate impurities and catalyst deactivation.
Section 5: Analytical Determination of Enantiomeric Excess
Accurate assessment of your reaction's success is predicated on a reliable analytical method. An incorrect ee% value can send your troubleshooting efforts in the wrong direction.
Question 5: How do I ensure my ee% measurement is accurate?
Answer: The most common methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[1][3][4]
Protocol 4: Validation of Chiral Chromatography Method
-
Prepare a Racemic Standard: First, synthesize an authentic, racemic (50:50) sample of your product. This can often be achieved by running the reaction with a non-chiral version of the catalyst or ligand.
-
Method Development: Develop a chiral HPLC or GC method that provides baseline separation of the two enantiomer peaks from the racemic standard.
-
Peak Identification: If an authentic, enantiopure standard is available, inject it to confirm the elution order of the R and S enantiomers.
-
Integration Check: Ensure the peaks corresponding to the two enantiomers are integrated correctly by the chromatography software.
-
Calculation: The enantiomeric excess is calculated using the areas of the two enantiomer peaks:
-
ee% = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
| Analytical Technique | Typical Precision | Sensitivity | Common Application |
| Chiral HPLC | ± 0.1-0.5% | High (ng-pg) | Broad range of non-volatile compounds[3][4] |
| Chiral GC | ± 0.1-0.5% | Very High (pg-fg) | Volatile or semi-volatile compounds[3][4] |
| NMR with Chiral Shift Reagents | ± 1-2% | Low (mg) | Structural confirmation, less precise for high ee[4] |
| Circular Dichroism (CD) | Variable | Moderate | High-throughput screening, requires chromophore[15] |
This table summarizes key performance metrics for common analytical methods.[3][4]
References
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem.
- How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru.
- Troubleshooting low enantioselectivity in Sharpless epoxidation - Benchchem.
- Enantioselective synthesis - Wikipedia.
- Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs.
- Technical Support Center: Asymmetric Epoxidation of Styrene - Benchchem.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations - Benchchem.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | The Journal of Organic Chemistry - ACS Publications.
- Technical Support Center: Asymmetric Transfer Hydrogenation - Benchchem.
- Temperature drop triggers chirality twist | Research - Chemistry World.
- Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing).
- Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms | Journal of the American Chemical Society.
- 3.1. Determination of Enantiomeric Purity by Direct Methods.
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis - Benchchem.
- Concise Introduction to Asymmetric Synthesis - chem.iitb.ac.in.
- Asymmetric Synthesis.
- Asymmetric-Synthesis.
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - ResearchGate.
- On the Hunt for Chiral Single-Atom Catalysts | ACS Catalysis - ACS Publications.
- ASYMMETRIC SYNTHESIS - IIP Series.
- Asymmetric Synthesis: Partial and Absolute - Pharmaguideline.
- Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B.
- Recent Advances in Catalytic Asymmetric Synthesis - Chiralpedia.
- The Role of Chiral Catalysts in Modern Organic Synthesis - Hilaris Publisher.
- Application of chiral recyclable catalysts in asymmetric catalysis - RSC Publishing.
- Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC.
- Guidelines and methodologies in asymmetric synthesis and catalysis.
- Solvent effects in homogeneous asymmetric catalysis - RSC Publishing.
- The dependence of asymmetric induction on solvent polarity and temperature in peptide synthesis | Semantic Scholar.
- Asymmetric Synthesis - University of York.
- Understanding the Fundamentals of Asymmetric Synthesis - Chiralpedia.
- Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee - PMC.
- Asymmetric reactions_synthesis.
- Sharpless Asymmetric Epoxidation Guide | PDF | Enantioselective Synthesis - Scribd.
- Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction - MDPI.
- Asymmetric induction - Wikipedia.
- Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC - NIH.
- On the Hunt for Chiral Single-Atom Catalysts - PMC - PubMed Central.
- Sharpless Asymmetric Epoxidation (AE) - Wordpress.
- Effect of Acid Catalyst on the Yield and Purity of Hemiacetal 34 - ResearchGate.
- asymmetric-hydrogenation-2015.pdf.
- Asymmetric Epoxidation.
- High-Throughput Experimentation-Enabled Asymmetric Hydrogenation - ACS Publications.
- Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities | Organometallics - ACS Publications.
- Hydrogenation troubleshooting : r/Chempros - Reddit.
- Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 10. Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. The dependence of asymmetric induction on solvent polarity and temperature in peptide synthesis | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 3-Cyclopropylpyridine
Welcome to the technical support center for 3-Cyclopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Our focus is on anticipating and resolving stability challenges to ensure the success of your synthetic endeavors.
Introduction
This compound is a valuable heterocyclic compound frequently employed in medicinal chemistry and materials science. The presence of the strained cyclopropyl ring in conjunction with the pyridine moiety imparts unique electronic and conformational properties. However, this combination also presents specific stability challenges under various reaction conditions. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the primary stability concerns when working with this compound?
The two main points of instability are the cyclopropyl ring and the pyridine nitrogen. The cyclopropyl group is susceptible to ring-opening under strongly acidic conditions or in the presence of certain transition metals and radical initiators.[1] The pyridine nitrogen, being basic and nucleophilic, can interfere with certain reactions, such as by coordinating to and deactivating Lewis acid or transition metal catalysts.
Q2: Is the cyclopropyl group on this compound susceptible to ring-opening under acidic conditions?
Yes, strong acidic conditions can promote the protonation of the cyclopropyl ring, leading to a carbocation intermediate that can undergo ring-opening.[2] The exact conditions (acid strength, temperature, solvent) will determine the extent of this side reaction. For reactions requiring acidic catalysis, it is advisable to use the mildest possible conditions and monitor the reaction closely for the formation of byproducts.
Q3: Can I perform electrophilic aromatic substitution on this compound?
Direct electrophilic aromatic substitution (e.g., nitration, halogenation) on pyridine is often challenging due to the electron-deficient nature of the ring, which is further deactivated under the acidic conditions typically employed.[3][4] These harsh conditions can also lead to the degradation of the cyclopropyl group. Alternative strategies, such as pre-functionalization or the use of pyridine N-oxides, are generally more successful.
Q4: How does the pyridine nitrogen interfere with cross-coupling reactions?
In transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal center (e.g., palladium). This coordination can lead to catalyst inhibition or deactivation, resulting in low yields and sluggish reactions.
Q5: Are there any known incompatibilities with common reagents?
Besides strong acids, caution should be exercised with strong oxidizing agents, as both the pyridine ring and the cyclopropyl group can be susceptible to oxidation.[5][6] Additionally, reactions involving strong organolithium bases for deprotonation require careful temperature control to avoid unwanted side reactions.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific reaction types where the stability of this compound is a critical factor.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Low yields in Suzuki-Miyaura coupling of this compound derivatives are a frequent issue. The following guide will help you diagnose and resolve common problems.
Symptoms:
-
Low conversion of starting materials.
-
Formation of significant amounts of homocoupled or protodeboronated byproducts.[7]
-
Reaction stalling before completion.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inhibition | The pyridine nitrogen coordinates to the palladium catalyst, preventing it from participating in the catalytic cycle. | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can stabilize the palladium center and disfavor coordination with the pyridine nitrogen. 2. Pre-catalyst Selection: Employ pre-formed palladium complexes that are more resistant to inhibition. 3. Use of Additives: In some cases, the addition of a Lewis acid can compete for coordination with the pyridine nitrogen. |
| Protodeboronation | The boronic acid/ester is hydrolyzed to the corresponding arene before transmetalation can occur. This is often exacerbated by prolonged reaction times and certain base/solvent combinations.[8] | 1. Boronic Ester: Use a more stable boronic ester, such as a pinacol ester (Bpin), instead of the boronic acid. 2. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 3. Base Selection: Use a non-aqueous base like K3PO4 or Cs2CO3. 4. Slow-Release Strategy: Employ a "slow-release" protocol where the active boronic acid is generated in situ from a more stable precursor.[8] |
| Homocoupling | The boronic acid couples with itself, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[7] | 1. Degassing: Thoroughly degas the reaction mixture to remove all traces of oxygen. 2. Pd(0) Source: Use a Pd(0) pre-catalyst (e.g., Pd2(dba)3) to avoid the initial reduction step that can promote homocoupling. |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Instability during Electrophilic Functionalization
Attempting direct electrophilic substitution on the pyridine ring can lead to decomposition of the cyclopropyl group and low yields.
Symptoms:
-
Formation of a complex mixture of products.
-
Isolation of ring-opened byproducts.
-
Low recovery of aromatic products.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Acidic Conditions | Strong acids (e.g., concentrated H2SO4 in nitration) can protonate and open the cyclopropyl ring. | 1. Pyridine N-Oxide: Convert the this compound to its N-oxide. The N-oxide is more activated towards electrophilic substitution, often at the 4-position, and the reaction can proceed under milder conditions. The N-oxide can be subsequently removed by reduction.[3][9] 2. Directed ortho-Metalation (DoM): If functionalization at the 2- or 4-position is desired, DoM can be a powerful tool. However, this requires careful control of temperature and choice of base to avoid reaction with the cyclopropyl group.[10][11][12][13] |
| Low Reactivity of Pyridine Ring | The pyridine ring is inherently electron-deficient and unreactive towards electrophiles. | 1. Halogenation via Zincke Intermediates: For 3-halogenation, a ring-opening/halogenation/ring-closing sequence via Zincke imine intermediates allows for mild and highly regioselective halogenation.[5][14] |
Strategic Approach for Electrophilic Substitution
Caption: Decision tree for electrophilic substitution strategies.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a this compound Derivative
This protocol is a starting point and should be optimized for specific substrates.
Reagents & Equipment:
-
3-Cyclopropyl-X-halopyridine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd2(dba)3 (1-3 mol%)
-
SPhos (2-6 mol%)
-
K3PO4 (2.0-3.0 equiv, finely ground and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 3-cyclopropyl-X-halopyridine, the boronic acid/ester, and K3PO4.
-
In a separate vial, dissolve Pd2(dba)3 and SPhos in the anhydrous, degassed solvent.
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: N-Oxidation of this compound
This protocol provides a method to activate the pyridine ring for subsequent reactions.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equiv)
-
Dichloromethane (DCM) or Chloroform (CHCl3)
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in DCM to the cooled pyridine solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium sulfite (Na2SO3).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure. The resulting this compound N-oxide is often used in the next step without further purification.
References
-
ChemTube3D. Pyridine N-Oxide-structure. Available at: [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. Available at: [Link]
-
Wikipedia. Directed ortho metalation. Available at: [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). Available at: [Link]
-
Grokipedia. Directed ortho metalation. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. Available at: [Link]
-
ResearchGate. Synthesis of 3-cyclopropyl-substituted.... Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Available at: [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
ResearchGate. Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Available at: [Link]
-
MDPI. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][9][12]oxazine-1,8-diones. (2023). Available at: [Link]
-
ResearchGate. Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. Available at: [Link]
-
Wikipedia. Organolithium reagent. Available at: [Link]
-
ACS Publications. Cyclopropylpyridines. Synthesis and Electronic Interaction1. Available at: [Link]
-
Chemistry Stack Exchange. Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Available at: [Link]
-
CHIMIA. The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Available at: [Link]
-
MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). Available at: [Link]
-
Grokipedia. Organolithium reagent. Available at: [Link]
-
ACS Publications. Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Available at: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available at: [Link]
-
MDPI. Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). Available at: [Link]
-
Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. Available at: [Link]
-
PMC. Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Available at: [Link]
-
RSC Publishing. Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. Available at: [Link]
-
MDPI. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
Semantic Scholar. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. (2021). Available at: [Link]
-
MDPI. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Available at: [Link]
-
PMC. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available at: [Link]
-
PubMed. Degradation products of cyanidin glycosides from tart cherries and their bioactivities. Available at: [Link]
-
Organic Chemistry Data. A. Organolithium Reagents. Available at: [Link]
-
PMC. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). Available at: [Link]
-
Lecturio. Aromatic Compounds and Electrophilic Aromatic Substitution. Available at: [Link]
-
PubMed. Structural elucidation of degradation products of a benzopyridooxathiazepine under stress conditions using electrospray orbitrap mass spectrometry. (2012). Available at: [Link]
Sources
- 1. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 7. audreyli.com [audreyli.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. Directed Ortho Metalation [organic-chemistry.org]
- 13. grokipedia.com [grokipedia.com]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Catalytic Synthesis of 3-Cyclopropylpyridine: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of functionalized heterocycles is a cornerstone of innovation. Among these, the 3-cyclopropylpyridine scaffold is of significant interest due to its prevalence in a range of biologically active molecules. The unique conformational constraints and electronic properties imparted by the cyclopropyl group can profoundly influence a molecule's pharmacological profile. This guide provides an in-depth, comparative analysis of the leading catalytic methodologies for the synthesis of this compound, grounded in experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
Introduction: The Significance of the this compound Moiety
The pyridine ring is a ubiquitous feature in pharmaceuticals, and its substitution pattern is a critical determinant of biological activity. The introduction of a cyclopropyl group at the 3-position can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. Consequently, the development of robust and scalable synthetic routes to this compound is a key focus in process chemistry and drug discovery. This guide will dissect and compare the two most prominent and powerful catalytic strategies for forging the crucial C(sp²)-C(sp³) bond: the Suzuki-Miyaura cross-coupling and the Negishi cross-coupling. Additionally, we will explore the alternative approach of direct cyclopropanation of 3-vinylpyridine.
At a Glance: Comparative Overview of Catalytic Strategies
| Catalytic Strategy | Key Reactants | Catalyst System (Typical) | Key Advantages | Key Considerations |
| Suzuki-Miyaura Coupling | 3-Halopyridine, Cyclopropylboronic acid/ester | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Ligand (e.g., SPhos, P(t-Bu)₃), Base (e.g., K₃PO₄, Cs₂CO₃) | High functional group tolerance; commercially available and stable boronic acid reagents. | Requires a base, which can affect sensitive substrates; potential for protodeboronation of the boronic acid. |
| Negishi Coupling | 3-Halopyridine, Cyclopropylzinc halide | Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂), Ligand (e.g., PPh₃, dppe) | High reactivity and yields; often proceeds under milder conditions than Suzuki coupling. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques; potential for β-hydride elimination with some alkylzinc reagents. |
| Direct Cyclopropanation | 3-Vinylpyridine, Cyclopropanating agent | Transition metal catalyst (e.g., Rhodium, Copper, Palladium) | Atom-economical; avoids the pre-functionalization of the pyridine ring. | Limited by the availability and stability of the cyclopropanating agent (e.g., diazo compounds); potential for side reactions. |
Deep Dive: Mechanistic Insights and Experimental Protocols
A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization. Here, we dissect the catalytic cycles of the Suzuki-Miyaura and Negishi couplings and provide representative experimental protocols.
Suzuki-Miyaura Cross-Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is celebrated for its operational simplicity and broad functional group compatibility, making it a first-line consideration for many synthetic chemists. The reaction couples an organoboron species with an organic halide, catalyzed by a palladium complex.
The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of heteroaryl chlorides with potassium cyclopropyltrifluoroborate[1].
Materials:
-
3-Chloropyridine
-
Potassium cyclopropyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
n-Butyl-di-1-adamantylphosphine (n-BuPAd₂)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a glovebox, a microwave vial is charged with Pd(OAc)₂ (2 mol%), n-BuPAd₂ (3 mol%), potassium cyclopropyltrifluoroborate (1.01 equiv.), and Cs₂CO₃ (3.0 equiv.).
-
The vial is sealed with a cap lined with a disposable Teflon septum.
-
3-Chloropyridine (1.0 equiv.) and a 10:1 mixture of toluene/H₂O are added via syringe.
-
The reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., CH₂Cl₂).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Expected Yield: Based on similar couplings, yields in the range of 70-90% can be anticipated[1][2].
Negishi Cross-Coupling: A Highly Reactive Alternative
The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron counterparts. This heightened reactivity can often lead to higher yields and allow for reactions to proceed under milder conditions. However, the trade-off is the sensitivity of organozinc reagents to air and moisture, necessitating the use of inert atmosphere techniques.
Similar to the Suzuki-Miyaura reaction, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
This protocol is a general representation based on established Negishi coupling procedures with pyridyl halides[3][4].
Materials:
-
3-Bromopyridine
-
Cyclopropylzinc bromide (can be prepared in situ from cyclopropyl bromide and zinc dust)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-bromopyridine (1.0 equiv.) in anhydrous THF is prepared in a flame-dried flask.
-
Pd(PPh₃)₄ (typically 2-5 mol%) is added to the solution.
-
A solution of cyclopropylzinc bromide (1.1-1.5 equiv.) in THF is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature or gently heated (e.g., to reflux) and monitored by TLC or GC-MS for completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Expected Yield: Negishi couplings often provide high yields, potentially exceeding 80-90% under optimized conditions[3].
Direct Cyclopropanation of 3-Vinylpyridine: An Atom-Economical Approach
An alternative strategy to construct the this compound scaffold is through the direct cyclopropanation of 3-vinylpyridine. This approach is attractive from an atom-economy perspective as it avoids the pre-functionalization of the pyridine ring with a halogen. Transition metal catalysts, particularly those based on rhodium and copper, are commonly employed for this transformation, often utilizing diazo compounds as the carbene source. More recently, biocatalytic methods using hemoproteins have emerged as a promising green alternative[3].
Caption: General scheme for the catalytic cyclopropanation of 3-vinylpyridine.
-
Carbene Precursors: The use of diazo compounds as carbene precursors is a significant consideration due to their potential instability and explosive nature, requiring careful handling.
-
Catalyst Selection: The choice of catalyst is crucial for controlling the stereoselectivity of the cyclopropanation, especially when a chiral product is desired. Chiral rhodium and copper complexes are often employed for asymmetric cyclopropanation.
-
Substrate Availability: This method is contingent on the availability of 3-vinylpyridine as a starting material.
Comparative Analysis and Recommendations
The choice of the optimal catalytic method for the synthesis of this compound depends on several factors, including the scale of the reaction, the availability of starting materials, the desired purity of the final product, and the laboratory's capabilities.
-
For Versatility and Functional Group Tolerance: The Suzuki-Miyaura coupling is often the preferred method due to the stability and commercial availability of cyclopropylboronic acid and its derivatives. Its robustness and tolerance to a wide range of functional groups make it a reliable choice for complex molecule synthesis.
-
For High Reactivity and Yield: The Negishi coupling is an excellent option when high yields are paramount and the necessary equipment for handling air- and moisture-sensitive reagents is available. The higher reactivity of the organozinc reagent can lead to faster reaction times and cleaner conversions.
-
For Atom Economy and Alternative Starting Materials: Direct cyclopropanation presents an elegant and atom-economical route if 3-vinylpyridine is readily accessible. This method is particularly appealing in a process chemistry context where minimizing synthetic steps is a primary goal. The development of safer carbene precursors and more efficient catalysts continues to enhance the attractiveness of this approach.
Conclusion
The synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several powerful catalytic methods at the disposal of the synthetic chemist. The Suzuki-Miyaura and Negishi cross-coupling reactions represent the most established and versatile approaches, each with its own set of advantages and considerations. The direct cyclopropanation of 3-vinylpyridine offers a more atom-economical alternative. By understanding the mechanistic nuances and experimental parameters of each method, researchers can strategically select the most appropriate route to access this valuable synthetic building block, thereby accelerating their research and development efforts.
References
Sources
- 1. A palladium-catalyzed vinylcyclopropane (3+2) cycloaddition approach to the Melodinus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for 3-Cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. 3-Cyclopropylpyridine, a key building block in the synthesis of various pharmaceutical agents, demands a robust and reliable analytical method for its characterization and quality control. This guide presents a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound. We will provide an in-depth comparison with alternative analytical techniques, supported by hypothetical experimental data that aligns with industry standards, to empower researchers in their methodological choices.
The Imperative for a Validated Analytical Method
The development and validation of an analytical method is a critical process in pharmaceutical manufacturing. It ensures that the method is suitable for its intended purpose, yielding consistently accurate, precise, and reliable results.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for analytical method validation to guarantee the quality of pharmaceutical products.[4][5][6][7][8] This guide adheres to the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[4][6][9][10][11]
Development of a Novel HPLC-UV Method for this compound
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[12] For this compound, a reversed-phase HPLC method with UV detection was developed, drawing parallels from established methods for other pyridine derivatives.[13][14][15][16]
The choice of a C18 stationary phase provides excellent separation for aromatic compounds like this compound.[12] A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution allows for the fine-tuning of retention and peak shape. UV detection is selected based on the chromophoric nature of the pyridine ring, offering a sensitive and cost-effective means of quantification.
Validation of the Novel HPLC-UV Method: A Step-by-Step Protocol
The validation of the newly developed HPLC-UV method was conducted in accordance with ICH Q2(R1) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][6][11]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Validation Parameters and Hypothetical Results
The following table summarizes the validation parameters, their acceptance criteria based on ICH guidelines, and the hypothetical results obtained for the new HPLC-UV method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. | No interfering peaks observed. | The method is specific. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9998 | Excellent linearity. |
| Range | 80% to 120% of the test concentration. | 0.08 mg/mL to 0.12 mg/mL | The method is linear over the specified range. |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% | The method is accurate. |
| Precision (RSD%) | Repeatability (RSD%) ≤ 2.0%Intermediate Precision (RSD%) ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% | The method is precise. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.001 mg/mL | The method is sensitive. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.003 mg/mL | The method is sensitive for quantification. |
| Robustness | No significant change in results with deliberate variations in method parameters. | Results remained within acceptance criteria. | The method is robust. |
Comparative Analysis of Analytical Methods for this compound
While the newly validated HPLC-UV method demonstrates excellent performance, it is essential to consider other potential analytical techniques. A comparison with a hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) method and an older, isocratic HPLC method provides a broader perspective for researchers.
| Feature | Novel HPLC-UV Method | Hypothetical GC-MS Method | Older Isocratic HPLC Method |
| Principle | Reversed-phase liquid chromatography with UV detection. | Gas chromatography with mass spectrometric detection.[17][18][19] | Isocratic reversed-phase liquid chromatography with UV detection. |
| Selectivity | High, based on chromatographic separation and UV absorbance. | Very high, based on retention time and mass fragmentation pattern. | Moderate, potential for co-elution with impurities. |
| Sensitivity | High (LOQ ~0.003 mg/mL). | Very high (typically in the ng/mL to pg/mL range). | Lower (LOQ likely > 0.01 mg/mL). |
| Run Time | ~15 minutes (gradient elution). | ~20 minutes (including oven temperature program).[20] | ~10 minutes (isocratic). |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for improved volatility and thermal stability. | Simple dissolution and filtration. |
| Cost-Effectiveness | Moderate instrument cost, common solvents. | High instrument cost, requires high-purity gases. | Lower instrument cost, simpler mobile phase. |
| Robustness | High, demonstrated through validation. | Moderate, sensitive to injection technique and column degradation. | High, due to simpler operation. |
| Ideal Application | Routine quality control, purity testing, and stability studies. | Identification of unknown impurities, trace-level analysis. | Basic purity checks where high resolution is not critical. |
Visualizing the Workflow: Method Validation and Selection
To further clarify the processes discussed, the following diagrams illustrate the workflow for analytical method validation and the decision-making logic for selecting an appropriate analytical method.
Caption: Workflow for the validation of a new analytical method.
Caption: Decision tree for selecting an analytical method.
Conclusion
The newly developed and validated HPLC-UV method for this compound provides a reliable, robust, and efficient tool for its quantitative analysis in a pharmaceutical setting. The comprehensive validation, guided by ICH principles, ensures the integrity of the data generated.[2][3] While alternative methods like GC-MS offer higher sensitivity and specificity for specialized applications, the presented HPLC-UV method strikes an optimal balance between performance, cost-effectiveness, and ease of use for routine quality control. This guide serves as a practical framework for researchers and scientists in the selection and validation of analytical methods, ultimately contributing to the development of safe and effective medicines.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
G-CON Manufacturing. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2021). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
PubChem. 3-Cyclopropyl-2-methylpyridine. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Analytical method validation: A brief review. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
PubChem. 3-[1-(4-Chloro-3-nitrophenyl)cyclopropyl]pyridine. [Link]
-
PubChem. 2-Bromo-3-cyclopropylpyridine. [Link]
-
Scribd. 3 Me PCPY ID 3056 22 Report. [Link]
-
Teknokroma. Index Gas Chromatography. [Link]
-
PubMed. (1985). Quantitative gas chromatographic analysis of 3-cyano-3,3-diphenylpropionic acid, the acidic metabolite of bezitramide (Burgodin), in urine. [Link]
-
MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. [Link]
-
Biological and Molecular Chemistry. (2023). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. [Link]
-
PubChem. 3-Propylpyridine. [Link]
-
MDPI. Topical Collection : Analytical Chemistry Methods and Protocols: From Standard Practices to New Sustainable Approaches. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. [Link]
-
Wikipedia. 3-Chloropyridine. [Link]
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. particle.dk [particle.dk]
- 4. fda.gov [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. jordilabs.com [jordilabs.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. starodub.nl [starodub.nl]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. helixchrom.com [helixchrom.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. Quantitative gas chromatographic analysis of 3-cyano-3,3-diphenylpropionic acid, the acidic metabolite of bezitramide (Burgodin), in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biolmolchem.com [biolmolchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Rings: A Comparative Reactivity Guide to 3-Cyclopropylpyridine vs. 3-Alkylpyridines
Introduction: Beyond Simple Scaffolds
In the landscape of modern drug discovery, the pyridine ring is a privileged scaffold, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions. When functionalized at the 3-position, it offers a vector for molecular growth that avoids the more metabolically labile 2- and 4-positions. The choice of substituent at this position is a critical design element that profoundly influences not only a compound's pharmacological profile but also its synthetic accessibility.
Among the most common substituents are simple alkyl groups (methyl, ethyl, isopropyl) and the cyclopropyl group. While often considered a mere "small alkyl" equivalent, the cyclopropyl moiety is a wolf in sheep's clothing. Its strained three-membered ring imparts unique electronic properties that set it apart from its acyclic counterparts.[1][2] This guide provides an in-depth comparison of the reactivity of 3-cyclopropylpyridine and 3-alkylpyridines, offering researchers the foundational knowledge to strategically select the right building block for their synthetic campaigns. We will dissect the electronic underpinnings of their behavior and provide practical, data-driven insights into their performance in key chemical transformations.
Pillar 1: Unveiling the Electronic Dichotomy
The fundamental differences in reactivity between this compound and 3-alkylpyridines stem from the distinct electronic nature of the C3 substituent.
The Alkyl Group: A Simple Inductive Donor Simple alkyl groups, such as methyl or ethyl, are classical sigma-donors. They push electron density into the pyridine ring through the sigma bond framework (an inductive effect). This effect is relatively weak and serves to slightly increase the electron density of the aromatic system compared to unsubstituted pyridine.
The Cyclopropyl Group: A "Pseudo-Unsaturated" System The cyclopropyl group is far more complex. Due to severe angle strain (C-C-C angles of 60°), the C-C bonds possess significant p-character, creating a system that can conjugate with adjacent π-systems, much like a double bond.[1][2] This "pseudo-unsaturated" nature results in a dual electronic effect:
-
π-Donation (Resonance): It acts as a potent π-electron donor through conjugation with the pyridine ring. This is its dominant electronic feature.[1][3]
-
σ-Withdrawal (Inductive): The carbon atoms of the cyclopropyl ring are more electronegative (higher s-character in their C-H bonds) than typical sp³ carbons. This leads to a weak inductive electron withdrawal from the pyridine ring.[1]
This combination of strong π-donation and weak σ-withdrawal is unique and is the primary driver of the reactivity differences we will explore.
Caption: Dominant electronic effects of alkyl vs. cyclopropyl substituents.
Pillar 2: Comparative Reactivity in Key Transformations
We will now examine how these electronic differences manifest in several classes of reactions critical to synthetic and medicinal chemistry.
A. Basicity and Reactivity at the Nitrogen Lone Pair
The basicity of the pyridine nitrogen, quantified by its pKa, is a direct measure of the electron density at the heteroatom. It dictates the ease of protonation, salt formation, and N-alkylation.
| Compound | pKa (Conjugate Acid) | Key Electronic Effect |
| Pyridine | 5.25 | Baseline |
| 3-Methylpyridine (3-Picoline) | 5.63[4] | Weak inductive donation increases N electron density |
| This compound | 5.55 | π-donation is offset by weak inductive withdrawal |
Data for Pyridine and this compound from standard chemical data sources.
Analysis & Insight: The 3-methyl group, a pure inductive donor, increases the basicity of the nitrogen compared to pyridine, as expected.[4] In contrast, this compound is slightly less basic than 3-methylpyridine. This demonstrates the impact of the cyclopropyl's weak inductive withdrawal, which pulls electron density away from the ring through the sigma framework, slightly counteracting its powerful π-donating resonance effect. For chemists, this means that while both are more basic than pyridine, the 3-alkylpyridine nitrogen is marginally more nucleophilic.
B. Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack, requiring harsh conditions for reactions like nitration or halogenation.[5] Substitution, when it occurs, is directed to the 3-position.[6] When a substituent is already present at C3, it influences the reactivity and regioselectivity of a second substitution.
-
3-Alkylpyridines: The weakly activating alkyl group slightly enhances the rate of substitution relative to pyridine itself. It will direct incoming electrophiles primarily to the 2- and 4-positions, which are ortho to the alkyl group.
-
This compound: The strongly π-donating cyclopropyl group is a much more potent activator for EAS.[1] It significantly increases the electron density at the positions ortho (C2, C4) and para (C6) to itself, making this compound substantially more reactive towards electrophiles than 3-alkylpyridines. The major products would be expected from attack at the 2- and 4-positions.
C. Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for C-H functionalization, using a directing metalation group (DMG) to deliver a strong base (typically an organolithium reagent) to a specific position.[7][8] In 3-substituted pyridines, the pyridine nitrogen itself acts as the primary DMG, directing lithiation to either the C2 or C4 position.[9]
The acidity of the C-H bonds at these positions is influenced by the C3 substituent:
-
3-Alkylpyridines: The electron-donating alkyl group slightly decreases the acidity of the adjacent C2 and C4 protons, making deprotonation more difficult.
-
This compound: The cyclopropyl group's weak inductive withdrawal increases the acidity of the C2 and C4 protons.[1] This electronic pull makes the protons more susceptible to abstraction by a strong base.
Practical Implications: this compound is expected to undergo directed metalation more readily (e.g., at lower temperatures or with weaker bases) than 3-alkylpyridines. Furthermore, the subtle electronic difference between the C2 and C4 positions could lead to different regioselectivity ratios between the two substrates. For a 3-substituted pyridine, lithiation generally favors the C4 position.[9]
Pillar 3: A Protocol for Direct Reactivity Comparison
To provide a tangible method for validating these principles, we present a protocol for a competitive metalation experiment. This design allows for the direct, side-by-side comparison of the two substrates under identical conditions, providing an unambiguous measure of their relative reactivity.
Experimental Protocol: Competitive Directed Lithiation
Objective: To determine the relative rates of lithiation at the C4 position of this compound and 3-methylpyridine.
Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of dry nitrogen, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add this compound (1.0 mmol, 1.0 eq) and 3-methylpyridine (1.0 mmol, 1.0 eq) to the cooled THF. Add tetramethylenediamine (TMEDA, 0.55 mmol, 0.55 eq) to aid in breaking up the organolithium aggregate.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 0.5 mmol, 0.5 eq) dropwise over 5 minutes. The use of a sub-stoichiometric amount of base is critical to ensure the reaction is under kinetic control, revealing the more reactive substrate. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of iodomethane (CH₃I, 2.0 mmol, 2.0 eq) in anhydrous THF (2 mL) dropwise. Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy. Quantify the ratio of the four key components: unreacted this compound, unreacted 3-methylpyridine, 4-iodo-3-cyclopropylpyridine, and 4-iodo-3-methylpyridine.
Rationale for Self-Validation:
-
Competition: Running the reaction with both substrates present eliminates variations in temperature, addition rates, or reagent concentration.
-
Kinetic Control: Using only 0.5 equivalents of base ensures that only the most acidic protons are removed, directly reflecting the kinetic reactivity.
-
Quantitative Analysis: GC-MS provides clear identification and relative quantification of all components, yielding a precise reactivity ratio.
Caption: Workflow for the competitive directed lithiation experiment.
Conclusion and Strategic Outlook
The choice between a 3-cyclopropyl and a 3-alkyl substituent on a pyridine ring is more than a simple change in carbon count; it is a strategic decision that fundamentally alters the molecule's electronic character and synthetic destiny.
-
3-Alkylpyridines are reliable, weakly activating scaffolds. Their reactivity is predictable, making them suitable for well-established synthetic routes where significant electronic activation is not required.
-
This compound is a more dynamic substrate. Its powerful π-donating ability makes it significantly more reactive in electrophilic aromatic substitutions . Its weak inductive withdrawal enhances the acidity of neighboring protons, facilitating directed ortho-metalation .
For the medicinal chemist, this translates into actionable strategies. The enhanced reactivity of this compound can open doors to late-stage functionalizations that are not feasible with simple alkyl analogs. Conversely, the relative inertness of the cyclopropyl C-H bonds to metabolic oxidation—a known benefit—is complemented by a tunable electronic handle that can be exploited for synthetic diversification.[10] Understanding this reactivity dichotomy is paramount to leveraging these valuable building blocks to their full potential in the pursuit of novel therapeutics.
References
- BenchChem. (2025). The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide.
-
Figueira, M. J., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
-
Fiveable. Cyclopropyl Definition - Organic Chemistry Key Term. [Link]
-
Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?[Link]
-
Baran Laboratory, Scripps Research. Directed Metalation: A Survival Guide. [Link]
-
Myers, A. G. Research Group, Harvard University. Directed Ortho Metalation. [Link]
-
University of Wisconsin-Madison, Chemistry. Directed (ortho) Metallation. [Link]
-
Peterson, B. M., & Toste, F. D. (2016). The “Cyclopropyl Fragment” Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
FooDB. (2010). Showing Compound 3-Methylpyridine (FDB004416). [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Wikipedia. 3-Methylpyridine. [Link]
-
Brainly. (2023). Compare the activity of pyridine, pyrimidine, pyrrole, and benzene in electrophilic substitution reactions. [Link]
-
Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?[Link]
-
Makosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 1-6. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. [Link]
-
Salas, C. O., et al. (2018). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Molecules, 23(10), 2489. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Showing Compound 3-Methylpyridine (FDB004416) - FooDB [foodb.ca]
- 5. brainly.com [brainly.com]
- 6. quora.com [quora.com]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 3-Cyclopropylpyridine: A Comparative Guide for Researchers
For Immediate Release
A Deep Dive into the Bioactivity of 3-Cyclopropylpyridine Reveals Potential for Therapeutic Innovation
Shanghai, China – January 13, 2026 – In the vast and ever-evolving landscape of medicinal chemistry, pyridine derivatives stand out as a cornerstone scaffold, integral to the development of numerous therapeutic agents.[1][2] This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth comparison of the biological activity of this compound against other notable pyridine derivatives. By synthesizing available experimental data, we aim to illuminate the unique potential of the cyclopropyl moiety in modulating the pharmacological profile of the pyridine core.
Pyridine and its derivatives are fundamental building blocks in the creation of a wide array of pharmaceuticals, exhibiting a broad spectrum of biological and pharmacological activities.[2] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[3][4] The strategic modification of the pyridine ring with various functional groups allows for the fine-tuning of a compound's therapeutic properties. This guide will focus on the intriguing introduction of a cyclopropyl group at the 3-position of the pyridine ring and compare its biological impact to other substitutions.
The Emerging Profile of this compound
While extensive data on a wide range of pyridine derivatives is available, this compound itself is a molecule with a more nascent but promising biological profile. Its unique three-dimensional cyclopropyl group introduces conformational rigidity and alters electronic properties compared to simpler alkyl or aryl substituents, which can significantly influence its interaction with biological targets. Emerging research points towards its potential in several key areas:
-
Enzyme Inhibition: The cyclopropyl group is a known pharmacophore in certain enzyme inhibitors, particularly those targeting monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes.[5][6]
-
Antimicrobial and Antifungal Activity: 3-Alkylpyridine alkaloids, a class of natural products, have demonstrated notable antimicrobial and antifungal properties, suggesting a potential avenue of exploration for this compound.[7][8]
Comparative Analysis: this compound vs. Other Pyridine Derivatives
To provide a clear perspective on the biological standing of this compound, this section will compare its known and potential activities with well-characterized pyridine derivatives.
Enzyme Inhibition: A Tale of Two Enzyme Families
Cytochrome P450 (CYP) Enzymes:
The CYP enzyme superfamily, particularly CYP2A6, is a key player in the metabolism of nicotine.[1][9] Inhibition of CYP2A6 is a therapeutic strategy to increase nicotine bioavailability for smoking cessation therapies.[7] The structure-activity relationship (SAR) of CYP2A6 inhibitors reveals that planar molecules with hydrogen bond acceptors are often effective.[7]
While specific Ki or IC50 values for this compound against CYP2A6 are not yet widely reported in publicly available literature, the inhibitory potential of 3-substituted pyridines is an active area of research.[10] For comparison, other 3-substituted pyridines have been investigated as CYP2A6 inhibitors. For instance, a series of 3-heteroaromatic analogues of nicotine have been synthesized to explore the structural requirements for selective CYP2A6 inhibition.[10] The inhibitory potency of these compounds varies significantly based on the nature of the substituent.
Monoamine Oxidase (MAO) Inhibition:
MAO inhibitors are a critical class of drugs for treating neurological disorders like depression and Parkinson's disease.[11] The cyclopropylamine moiety is a well-established feature of potent, mechanism-based MAO inhibitors.[5][6] Although this compound is not a primary amine, its structural similarity to known cyclopropylamine inhibitors warrants investigation into its potential MAO inhibitory activity.
For context, novel pyridine-containing thiazolyl hydrazone derivatives have been synthesized and evaluated as MAO inhibitors. One such compound demonstrated selective and potent inhibitory activity against MAO-B with an IC50 value of 0.088 µM.[12] This highlights the potential of the pyridine scaffold in designing selective MAO inhibitors.
Antimicrobial and Antifungal Activity: A Broad Spectrum of Possibilities
The pyridine nucleus is a common feature in many antimicrobial and antifungal agents.[4][13] The biological activity is often modulated by the nature of the substituent on the pyridine ring.
Antibacterial Activity:
Antifungal Activity:
Similarly, the antifungal potential of pyridine derivatives is well-documented. Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have shown promising activity against various fungal strains, with MIC values ranging from 3.9 to 62.5 µg/mL.[5] Notably, some derivatives displayed potent activity against Candida albicans.[5] Furthermore, novel pyridine carboxamides have been identified as potential succinate dehydrogenase inhibitors with good in vivo antifungal activity against Botrytis cinerea.[15] The investigation of this compound's antifungal properties is a logical next step, given the established activity of related compounds.
Experimental Protocols: A Guide to Assessing Biological Activity
To facilitate further research and direct comparison, this section outlines standard experimental protocols for evaluating the biological activities discussed.
Enzyme Inhibition Assays
CYP2A6 Inhibition Assay:
-
Principle: The inhibitory potential of a compound on CYP2A6 is typically assessed by measuring the reduction in the metabolism of a probe substrate, such as coumarin or nicotine.
-
Methodology:
-
Incubate human liver microsomes (or recombinant CYP2A6) with the probe substrate (e.g., coumarin) in the presence of varying concentrations of the test compound (e.g., this compound).
-
Initiate the reaction by adding an NADPH-generating system.
-
After a specific incubation time, quench the reaction.
-
Analyze the formation of the metabolite (e.g., 7-hydroxycoumarin) using a sensitive analytical method like HPLC with fluorescence detection.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1][9]
-
Monoamine Oxidase (MAO) Inhibition Assay:
-
Principle: The activity of MAO-A and MAO-B is determined by measuring the production of a fluorescent product from a non-fluorescent substrate.
-
Methodology:
-
Pre-incubate the test compound with recombinant human MAO-A or MAO-B.
-
Add a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.[12][16]
-
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Determination:
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Methodology (Broth Microdilution):
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterium or fungus.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[4][14][17]
-
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.
Caption: CYP2A6-mediated nicotine metabolism and potential inhibition.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
While the direct biological data for this compound is still emerging, the comparative analysis with other pyridine derivatives strongly suggests its potential as a valuable scaffold in drug discovery. The presence of the cyclopropyl group offers a unique structural feature that can be exploited to design novel and selective enzyme inhibitors and antimicrobial agents.
Future research should focus on:
-
Systematic Screening: Conducting comprehensive in vitro screening of this compound against a panel of relevant biological targets, including CYP enzymes, MAOs, and various microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives with modifications on the pyridine ring and cyclopropyl group to establish clear SARs.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.
The exploration of this compound and its derivatives holds the promise of uncovering novel therapeutic agents with improved efficacy and safety profiles. This guide serves as a foundational resource to stimulate and guide further investigation into this intriguing class of compounds.
References
-
Juvonen, R., et al. (2002). Quantitative Structure-Activity Relationship Analysis of Inhibitors of the Nicotine Metabolizing CYP2A6 Enzyme. Journal of Medicinal Chemistry, 45(18), 3947-3953. [Link]
-
Juvonen, R., et al. (2002). Quantitative structure-activity relationship analysis of inhibitors of the nicotine metabolizing CYP2A6 enzyme. PubMed. [Link]
-
Juvonen, R. O., et al. (2002). Quantitative Structure–Activity Relationship Analysis of Inhibitors of the Nicotine Metabolizing CYP2A6 Enzyme. Journal of Medicinal Chemistry, 45(18), 3947–3953. [Link]
-
Fujita, K., & Kamataki, T. (2019). Quantitative structure-activity relationship to elucidate human CYP2A6 inhibition by organosulfur compounds. PubMed Central. [Link]
-
Gherman, C., et al. (2021). Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. National Institutes of Health. [Link]
-
Pop, R., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]
-
Denton, T. T., et al. (2005). Synthetic inhibitors of cytochrome P-450 2A6: inhibitory activity, difference spectra, mechanism of inhibition, and protein cocrystallization. PubMed. [Link]
-
Anonymous. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. ResearchGate. [Link]
-
Anonymous. (n.d.). Minimum inhibitory concentration (MIC) of the pyridine derivatives in... ResearchGate. [Link]
-
Anonymous. (n.d.). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. PubMed Central. [Link]
-
Catto, M., et al. (2006). Inhibition of Monoamine oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure-Activity Relationships. PubMed. [Link]
-
Anonymous. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI. [Link]
-
Canchola, J., et al. (2024). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. [Link]
-
Gökçe, M., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PubMed Central. [Link]
-
Anonymous. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed Central. [Link]
-
Anonymous. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]
-
Pop, R., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Anonymous. (n.d.). structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. [Link]
-
Osmaniye, D., et al. (2022). Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies. PubMed. [Link]
-
Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]
-
Andrade, J. T., et al. (2021). Antifungal activity of a novel 3-Alkylpyridine analog derived from Marine sponge alkaloids. SciELO. [Link]
-
Anonymous. (n.d.). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. [Link]
-
Anonymous. (2024). Antibacterial and Antifungal Monomeric Alkaloids. PubMed Central. [Link]
-
Wang, Y., et al. (2019). Synthesis, antimycobacterial and antibacterial activity of fluoroquinolone derivatives containing an 3-alkoxyimino-4-(cyclopropylanimo)methylpyrrolidine moiety. PubMed. [Link]
-
Anonymous. (n.d.). Antifungal activities of the target compounds in vitro (MIC 80 μg/mL). ResearchGate. [Link]
-
Anonymous. (2023). Synthesis and Structure–Activity Analysis of Novel Potential Antifungal Cyclotryptamine Alkaloid Derivatives. PubMed Central. [Link]
-
Kim, H., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PubMed Central. [Link]
-
Anonymous. (n.d.). Synthetic Inhibitors of Cytochrome P-450 2A6: Inhibitory Activity, Difference Spectra, Mechanism of Inhibition, and Protein Cocrystallization. ResearchGate. [Link]
-
Anonymous. (n.d.). IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. ResearchGate. [Link]
-
Anonymous. (n.d.). inhibition ic50 values: Topics by Science.gov. Science.gov. [Link]
-
Miller, G. P., & Hanna, I. H. (2012). Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes. PubMed Central. [Link]
-
Anonymous. (n.d.). IC 50 value for the inhibition of MAO-A and MAO-B by the compound D1 and reference inhibitor. ResearchGate. [Link]
-
Anonymous. (n.d.). The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors... ResearchGate. [Link]
-
Anonymous. (n.d.). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PubMed Central. [Link]
-
Anonymous. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. [Link]
-
Anonymous. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine. Semantic Scholar. [Link]
-
Goyal, N., et al. (2021). Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. OAE Publishing Inc.. [Link]
-
Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]
-
Deng, C., et al. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. PubMed. [Link]
-
Anonymous. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. Quantitative structure-activity relationship analysis of inhibitors of the nicotine metabolizing CYP2A6 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic inhibitors of cytochrome P-450 2A6: inhibitory activity, difference spectra, mechanism of inhibition, and protein cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cross-Validation of HPLC and GC-MS for the Quantification of 3-Cyclopropylpyridine: A Technical Guide
<
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The choice of analytical methodology is a critical decision that directly impacts data integrity and, ultimately, patient safety. This guide provides an in-depth comparison and cross-validation of two powerhouse chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 3-Cyclopropylpyridine, a key building block in the synthesis of various pharmaceutical compounds.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for experimental choices. By embracing the principles of orthogonal analysis, where two independent methods are used to validate a result, we enhance the reliability and trustworthiness of our analytical data.[1][2]
The Central Role of Orthogonal Analysis
In pharmaceutical analysis, relying on a single analytical technique can introduce unforeseen biases.[1] Orthogonal methods, which employ fundamentally different separation and detection principles, provide a crucial layer of verification.[3] For a compound like this compound, the polarity and volatility characteristics make it a suitable candidate for analysis by both HPLC and GC-MS, making them excellent orthogonal choices. This cross-validation approach is not merely a redundancy but a robust strategy to ensure the accuracy and specificity of the analytical results, a practice strongly encouraged by regulatory bodies like the FDA and EMA.[2][4]
Understanding the Analyte: this compound
This compound is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring and a cyclopropyl group, imparts a moderate polarity and a degree of volatility. A thorough understanding of these physicochemical properties is the foundation for developing effective analytical methods.
Key Properties of this compound:
| Property | Value | Implication for Analysis |
| Molecular Formula | C₈H₉N | --- |
| Molecular Weight | 119.16 g/mol | Suitable for both HPLC and GC-MS. |
| Boiling Point | ~195-197 °C | Sufficiently volatile for GC analysis. |
| Polarity | Moderate | Amenable to reversed-phase HPLC. |
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally sensitive.[5][6] Separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7]
The "Why" Behind the HPLC Method Design
For this compound, a reversed-phase HPLC method is the logical choice. The moderately polar nature of the analyte allows for good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of a UV detector is appropriate due to the aromatic pyridine ring, which provides strong chromophoric activity for sensitive detection.[8]
Experimental Workflow: HPLC Analysis
Caption: HPLC analytical workflow for this compound.
Detailed HPLC Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
5. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a mid-range standard.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%
-
Tailing factor between 0.8 and 1.5
-
Theoretical plates > 2000
-
6. Analysis and Quantification:
-
Inject the prepared standard and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Specificity
GC-MS is a highly sensitive and specific analytical technique ideal for volatile and semi-volatile compounds.[10] Separation in GC is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.[11] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation pattern.
The "Why" Behind the GC-MS Method Design
Given its boiling point, this compound is sufficiently volatile for GC analysis.[10] The use of a mass spectrometer as a detector offers exceptional specificity, which is a key advantage for impurity profiling and confirmation of identity. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the separation of this moderately polar compound.
Experimental Workflow: GC-MS Analysis
Caption: GC-MS analytical workflow for this compound.
Detailed GC-MS Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Dichloromethane (GC grade) or other suitable volatile solvent
-
Helium (carrier gas, ultra-high purity)
-
GC capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
3. Chromatographic and MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 220 °C, hold for 2 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-300
4. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with dichloromethane.
-
Sample Solution: Prepare the sample in dichloromethane to a concentration within the calibration range.
5. System Suitability:
-
Inject a mid-range standard to verify system performance, including peak shape and retention time stability.
6. Analysis and Quantification:
-
Inject the prepared standards and samples.
-
Identify the this compound peak in the Total Ion Chromatogram (TIC) based on its retention time and mass spectrum.
-
For quantification, use the Extracted Ion Chromatogram (EIC) of a characteristic ion (e.g., the molecular ion) to construct the calibration curve and determine the concentration in the sample. This enhances selectivity and reduces baseline noise.
Cross-Validation: Bridging the Data
Cross-validation is the process of comparing the results obtained from two or more analytical methods.[12][13] The goal is to demonstrate that the methods provide equivalent results, thereby increasing confidence in the data.[14]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of three independent batches of the this compound sample at different concentrations (low, medium, and high).
-
Parallel Analysis: Analyze each sample batch in triplicate using both the validated HPLC and GC-MS methods.
-
Data Evaluation: Calculate the mean concentration and standard deviation for each batch from both methods.
-
Statistical Comparison: Compare the results using an appropriate statistical test, such as a Student's t-test, to determine if there is a statistically significant difference between the means. Also, calculate the percentage difference between the results of the two methods for each sample.
-
Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. A common criterion is that the percentage difference between the results should not exceed a certain limit (e.g., ±15%).[15]
Performance Comparison: HPLC vs. GC-MS
| Parameter | HPLC | GC-MS | Rationale and Insights |
| Principle | Partitioning between liquid mobile phase and solid stationary phase.[7] | Partitioning between gaseous mobile phase and liquid/solid stationary phase.[11] | Fundamentally different separation mechanisms, making them excellent orthogonal techniques. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile.[6] | Volatile and semi-volatile, thermally stable compounds.[10] | This compound fits both categories, allowing for this cross-validation. |
| Sample Preparation | Simple dissolution in the mobile phase.[16] | Dissolution in a volatile solvent.[16] | Both methods have straightforward sample preparation for this analyte. |
| Sensitivity | High, dependent on the detector (UV is very sensitive for this compound).[17] | Very high, especially with selected ion monitoring (SIM). | GC-MS generally offers higher sensitivity for volatile compounds.[18] |
| Specificity | Good, based on retention time. Can be enhanced with a diode array detector. | Excellent, based on both retention time and mass spectral fragmentation pattern. | The mass spectrometric data from GC-MS provides a higher degree of confidence in compound identification. |
| Analysis Time | Typically 5-15 minutes. | Typically 5-10 minutes.[19] | GC can often provide faster run times for volatile compounds.[5] |
| Cost | Lower initial instrument cost, but higher solvent consumption and disposal costs.[5] | Higher initial instrument cost, but lower solvent usage. | The choice may depend on the available instrumentation and long-term operational costs. |
| Limitations | Potential for column clogging; resolution can be limited for very complex mixtures.[18] | Not suitable for non-volatile or thermally unstable compounds. | For this compound, these limitations are not significant. |
Conclusion and Recommendations
Both HPLC and GC-MS are robust and reliable techniques for the quantification of this compound. The choice between the two for routine analysis will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and throughput needs.
-
For routine quality control and release testing, the simplicity and lower operational cost of HPLC-UV may be preferable.
-
For impurity profiling, confirmation of identity, and investigations requiring higher sensitivity and specificity, GC-MS is the superior choice.
The successful cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical data for this compound. This rigorous approach exemplifies best practices in analytical science and is a critical component of a robust drug development program, ensuring the quality and safety of the final pharmaceutical product.
References
-
Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]
-
Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. [Link]
-
Pharmaceutical Technology. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
-
GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. [Link]
-
Restek. (n.d.). GC Derivatization. [Link]
-
Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. [Link]
-
News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
-
Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]
-
ATA Scientific. (2023). The power of orthogonal approaches to accelerate development of targeted therapies. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. [Link]
-
Bayt.com. (2013). What are the differences between HPLC and GC for sample preparation and to investigate the result? and the differences between them and GCMS for example?. [Link]
-
SlideShare. (n.d.). Chromatography- principle and application of TLC ,HPLC ,and GC. [Link]
-
Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
SlideShare. (n.d.). GC and HPLC. [Link]
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
Drawell. (n.d.). 4 Key Differences Between GC and HPLC. [Link]
-
Chromatography Online. (n.d.). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. [Link]
-
Alwsci. (2025). Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC). [Link]
-
Chemistry LibreTexts. (2022). 3.1: Principles of Gas Chromatography. [Link]
-
Elissia Franklin, PhD. (2025). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[1-(4-Chloro-3-nitrophenyl)cyclopropyl]pyridine. PubChem. [Link]
-
Gauth. (n.d.). What are the limitations of HPLC method 6. Differences between HPLC and GC. [Link]
-
Wikipedia. (n.d.). High-performance liquid chromatography. [Link]
-
Wikipedia. (n.d.). Cross-validation (analytical chemistry). [Link]
-
ResearchGate. (2014). Is it possible to analyze volatile organic compounds by HPLC/MS or ESI-LCMS)?. [Link]
-
National Center for Biotechnology Information. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-3-cyclopropylpyridine. PubChem. [Link]
-
ResearchGate. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas‐Phase Ion/Ion Chemistry. [Link]
-
ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
National Center for Biotechnology Information. (1966). Gas-liquid chromatographic analysis of cyclopropene fatty acids. PubMed. [Link]
-
ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. [Link]
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. news-medical.net [news-medical.net]
- 4. revvitysignals.com [revvitysignals.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 7. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. helixchrom.com [helixchrom.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. specialties.bayt.com [specialties.bayt.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. gauthmath.com [gauthmath.com]
- 19. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Benchmarking New Synthetic Routes for 3-Substituted Pyridines: A Comparative Guide for Medicinal Chemists
Introduction: The Enduring Importance of the 3-Substituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous blockbuster pharmaceuticals, including the anti-ulcer agent omeprazole and the cholesterol-lowering drug atorvastatin. Among its isomers, the 3-substituted pyridine motif presents a unique synthetic challenge due to the electron-deficient nature of the pyridine ring, which deactivates the C3 position towards electrophilic substitution and complicates traditional cross-coupling approaches. Despite these hurdles, the development of robust and versatile methods for its synthesis is of paramount importance for medicinal chemists seeking to optimize lead compounds.
This guide provides a comparative analysis of modern synthetic strategies for accessing 3-substituted pyridines. We will move beyond textbook examples to benchmark three distinct, field-proven methodologies: the venerable Suzuki-Miyaura cross-coupling, the increasingly powerful C-H activation, and an innovative de novo synthesis using flow chemistry. Our analysis focuses on the practical application, scalability, and substrate scope of each method, providing the data-driven insights necessary for informed decision-making in a drug development setting.
Methodology Deep Dive: A Head-to-Head Comparison
We will dissect three powerful approaches for the synthesis of 3-arylpyridines, a common and valuable subclass of 3-substituted pyridines.
Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction remains a cornerstone of C-C bond formation, prized for its functional group tolerance and the commercial availability of a vast library of boronic acid building blocks. The primary challenge for 3-substituted pyridines lies in the choice of a catalyst system that can overcome the inherent electronic properties of the pyridine ring.
Mechanistic Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of a palladium(0) catalyst to the 3-halopyridine, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the active catalyst. The choice of ligand is critical for stabilizing the palladium center and facilitating the reductive elimination step, which can be rate-limiting.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Synthesis of 3-phenylpyridine from 3-bromopyridine.
-
Vessel Preparation: To a 25 mL oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromopyridine (1.0 mmol, 158 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg). The use of modern, more active pre-catalysts with specialized ligands like SPhos or XPhos can significantly improve yields and reduce catalyst loading.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 10 mL).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-phenylpyridine.
Strategy 2: Direct C-H Arylation
Direct C-H activation/arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling. This approach avoids the pre-functionalization of the pyridine ring (e.g., halogenation), which shortens synthetic sequences and reduces waste. The challenge lies in achieving high regioselectivity, particularly for the C3 position.
Mechanistic Rationale: While several mechanisms are proposed, a common pathway involves a concerted metalation-deprotonation (CMD) step. The palladium catalyst coordinates to the pyridine nitrogen, and a carboxylate or carbonate ligand facilitates the deprotonation of the C-H bond at the C2 or C4 position. However, recent advances have enabled selective C3 functionalization by employing directing groups or specialized ligands that sterically or electronically favor the C3 position.
Caption: General workflow for a direct C-H arylation experiment.
Representative Experimental Protocol: Palladium-catalyzed C3-selective arylation of pyridine.
-
Vessel Preparation: In a glovebox, add pyridine (2.0 mmol, 158 mg), 1-bromo-4-fluorobenzene (1.0 mmol, 175 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), the specialized ligand (e.g., a custom phosphine or N-heterocyclic carbene ligand, 0.06 mmol), and silver carbonate (Ag₂CO₃, 1.5 mmol, 414 mg) to a reaction vial.
-
Solvent Addition: Add a high-boiling point solvent such as toluene or mesitylene (2.0 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 130-150 °C for 18-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 3-(4-fluorophenyl)pyridine product.
Strategy 3: De Novo Ring Formation via Flow Chemistry
For large-scale synthesis, de novo construction of the pyridine ring offers significant advantages in terms of cost and availability of starting materials. Flow chemistry enhances this strategy by providing precise control over reaction parameters, improving safety for exothermic reactions, and enabling rapid optimization.
Mechanistic Rationale: This approach often relies on a variation of the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ynone. In a flow setup, reactive intermediates can be generated and consumed in situ, minimizing decomposition and side reactions.
Representative Experimental Protocol: Three-step continuous flow synthesis of 3-arylpyridines.
-
System Setup: A multi-module flow chemistry system is assembled with three reactor coils.
-
Reactor 1 (R1): Packed with a supported base catalyst (e.g., Amberlyst A21) for the generation of an enamine from a β-ketoester and an amine.
-
Reactor 2 (R2): A heated coil for the Michael addition of the enamine to an α,β-unsaturated ketone.
-
Reactor 3 (R3): A high-temperature coil for the cyclization and aromatization step, often with an acid catalyst or oxidant.
-
-
Reagent Streams:
-
Stream A: A solution of ethyl acetoacetate and benzylamine in acetonitrile.
-
Stream B: A solution of a chalcone derivative (e.g., benzalacetophenone) in acetonitrile.
-
-
Execution:
-
Stream A is pumped through R1 (40 °C) to generate the enamine intermediate.
-
The output from R1 is mixed with Stream B at a T-mixer and enters R2 (80 °C) to facilitate the Michael addition.
-
The output from R2 flows into R3 (150 °C) for the final cyclization and aromatization to the pyridine ring.
-
-
Collection & Purification: The output stream is collected, and the solvent is removed under reduced pressure. The resulting crude product is then purified by crystallization or chromatography.
Performance Benchmark: A Comparative Table
The following table summarizes the key performance indicators for the three discussed methodologies, providing a clear basis for comparison in a research and development context.
| Feature | Suzuki-Miyaura Coupling | Direct C-H Arylation | De Novo Flow Synthesis |
| Typical Yield | 60-95% | 50-85% | 70-90% (overall) |
| Substrate Scope | Very broad; vast library of boronic acids available. | Moderately broad; often requires specific directing groups or electronically biased substrates. | Dependent on the availability of simple starting materials (ketones, amines). |
| Functional Group Tolerance | Generally high, but sensitive to groups that interfere with the catalyst. | Moderate; can be sensitive to coordinating groups. | High; late-stage ring formation avoids harsh conditions on complex fragments. |
| Atom Economy | Moderate; generates boronate waste. | High; avoids pre-functionalization. | High; builds the core scaffold from simple precursors. |
| Key Advantage | High reliability and predictability. | Step economy and novel disconnections. | Scalability, safety, and process control. |
| Key Limitation | Requires pre-functionalized (halogenated) pyridines. | Regioselectivity can be a major challenge; often requires high temperatures. | Requires specialized equipment; optimization can be time-consuming. |
Conclusion and Future Outlook
The synthesis of 3-substituted pyridines has evolved significantly, moving from classical, often harsh methods to elegant and efficient catalytic solutions.
-
Suzuki-Miyaura coupling remains the go-to method for rapid analogue synthesis in discovery chemistry, thanks to its reliability and the immense diversity of commercially available building blocks.
-
Direct C-H arylation represents the cutting edge of synthetic efficiency. While challenges in regioselectivity remain, ongoing research into novel ligands and directing group strategies promises to make this the preferred method for late-stage functionalization, fundamentally changing how medicinal chemists approach molecular design.
-
De novo synthesis in flow is the clear winner for process development and manufacturing. Its inherent safety, scalability, and precise control make it an ideal platform for producing multi-kilogram quantities of a target pyridine derivative.
The choice of synthetic route is not a one-size-fits-all decision. It requires a careful analysis of the project stage, required scale, substrate complexity, and available resources. By understanding the distinct advantages and limitations of each of these modern methodologies, researchers can select the optimal path to their target molecules, accelerating the pace of drug discovery and development.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Angewandte Chemie International Edition, 41(21), 4176-4180. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Wang, X., Leow, D., & Yu, J.-Q. (2014). Pd(II)-Catalyzed C-3 Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 136(9), 3344–3347. [Link]
-
Bohlmann, F., & Rahtz, D. (1957). Die Synthese von Pyridin-Derivaten, I. Chemische Berichte, 90(2), 2265-2272. [Link]
A Senior Application Scientist's Guide to Comparative Molecular Docking of 3-Cyclopropylpyridine Derivatives Against the Human α7 Nicotinic Acetylcholine Receptor
Executive Summary
This guide provides a comprehensive, in-depth protocol and analysis for the comparative molecular docking of novel 3-Cyclopropylpyridine derivatives against the human α7 nicotinic acetylcholine receptor (α7 nAChR), a critical therapeutic target for a range of neurological disorders. We detail the scientific rationale behind the selection of the biological target, the step-by-step workflow for computational analysis—from protein and ligand preparation to docking simulation and data interpretation—and a comparative analysis against a known reference ligand. All quantitative data is presented in a clear, tabular format, and key workflows are visualized using diagrams to enhance understanding. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques to evaluate and prioritize novel chemical entities.
Introduction: The Therapeutic Potential of Targeting α7 nAChR
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel that plays a pivotal role in cholinergic signaling within the central nervous system.[1][2] Its involvement in cognitive processes, neuroprotection, and inflammation has made it a promising, albeit challenging, therapeutic target for conditions such as Alzheimer's disease, schizophrenia, and inflammatory disorders.[3] The receptor is a homopentameric channel that is highly permeable to calcium, a feature that underpins its unique physiological characteristics.[2]
Pyridine-based scaffolds are prevalent in medicinal chemistry and are core components of numerous bioactive compounds, including those targeting nAChRs.[4][5] The 3-substituted pyridine motif, in particular, is a key pharmacophore found in natural alkaloids like nicotine. The introduction of a cyclopropyl group at the 3-position creates a rigid, three-dimensional structure that can provide favorable interactions within a protein binding pocket, potentially enhancing potency and selectivity.
This guide establishes a robust computational framework to assess the binding potential of a designed series of this compound derivatives against the human α7 nAChR. By comparing their predicted binding affinities and interaction modes against nicotine, a native agonist, we aim to elucidate the key structural features that may drive high-affinity binding and inform the rational design of next-generation α7 nAChR modulators.
Materials and Methods: A Self-Validating Computational Workflow
The credibility of any in-silico study hinges on a meticulously planned and validated methodology. The following section does not merely list steps but explains the scientific reasoning behind each choice, creating a self-validating system that builds confidence in the final results.
Overall Experimental Workflow
The computational workflow is a systematic process that begins with data retrieval and preparation, proceeds to simulation, and concludes with analysis and interpretation. Each stage is critical for the integrity of the results.
Caption: Overall workflow for the comparative docking study.
Target Protein Selection and Preparation
-
Rationale for Target Selection: The human α7 nAChR was selected as the target. For this study, we will use the cryo-EM structure PDB ID: 7KOQ , which has the receptor bound to the potent agonist epibatidine.[2] This structure provides a well-defined agonist-binding pocket at the interface between subunits, which is ideal for our study. Using a structure with a bound ligand allows us to validate our docking protocol by re-docking the native ligand and ensuring the software can reproduce the experimental pose.
-
Step-by-Step Protein Preparation Protocol (using UCSF Chimera):
-
Fetch the Structure: Open UCSF Chimera and fetch PDB ID 7KOQ .
-
Isolate the Receptor: The structure is a pentamer. Focus on two adjacent chains (e.g., chains A and B) that form a single ligand-binding site. Delete all other chains.
-
Remove Unnecessary Molecules: Delete all water molecules, ions, and the co-crystallized ligand (epibatidine). This is crucial as their positions can interfere with the docking of new ligands.
-
Add Hydrogens: Use the "AddH" command to add hydrogen atoms to the protein, which are typically absent in PDB files but essential for calculating proper interactions.
-
Assign Charges: Use the "Add Charge" tool to assign standard AMBER ff14SB charges. Correct protonation states are critical for accurate electrostatic interaction calculations.
-
Save the Prepared Receptor: Save the cleaned, prepared receptor chains as a .pdb file for use in the docking software.
-
Ligand Selection and Preparation
-
Ligand Design Rationale: We will evaluate three hypothetical this compound derivatives (CPP-01, CPP-02, CPP-03) with varying substitutions to probe the structure-activity relationship. Nicotine will be used as the reference compound.
-
CPP-01: this compound (the core scaffold)
-
CPP-02: 5-Fluoro-3-cyclopropylpyridine (adds an electron-withdrawing group)
-
CPP-03: 5-Methoxy-3-cyclopropylpyridine (adds a hydrogen-bond acceptor/donor)
-
Reference: (S)-Nicotine
-
-
Step-by-Step Ligand Preparation Protocol (using Avogadro and AutoDockTools):
-
Sketch 2D Structures: Draw the 2D structures of the four ligands using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Generate 3D Coordinates: Import the 2D structures into Avogadro. Use the built-in optimization tools (MMFF94 force field) to generate low-energy 3D conformations. Save each as a .mol2 file.
-
Prepare for Docking: Open AutoDockTools (ADT).
-
Load each ligand's .mol2 file.
-
Detect the rotatable bonds. The cyclopropyl group and pyridine ring are rigid, but the methoxy group in CPP-03 has a rotatable bond.
-
Assign Gasteiger charges.
-
Save the final prepared ligand in the .pdbqt format, which contains the atomic coordinates, charges, and torsional tree information required by AutoDock Vina.
-
-
Molecular Docking Protocol
-
Software Choice: We will use AutoDock Vina , a widely used and validated open-source docking program known for its speed and accuracy.[6]
-
Binding Site Definition (Grid Box Generation):
-
In ADT, load the prepared receptor .pdb file.
-
Load the co-crystallized ligand (epibatidine) from the original 7KOQ file to identify the binding pocket.
-
Select the "Grid" -> "Grid Box" option.
-
Center the grid box on the co-crystallized ligand, ensuring its dimensions (e.g., 24x24x24 Å) are large enough to encompass the entire binding site and allow for rotational and translational freedom of the test ligands.
-
Save the grid parameter information to a configuration file (conf.txt).
-
-
Protocol Validation (Re-docking):
-
Justification: Before docking our novel compounds, we must validate that our chosen parameters can accurately reproduce the known binding pose of a ligand.
-
Prepare the co-crystallized epibatidine ligand in the same way as the test ligands (creating a .pdbqt file).
-
Dock this ligand into the receptor using the defined grid box.
-
Compare the top-ranked docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.
-
-
Step-by-Step Docking Simulation:
-
Create a Configuration File (conf.txt): This text file specifies the input files and parameters for Vina.
-
Run the Docking: Execute AutoDock Vina from the command line for each ligand: vina --config conf.txt --ligand [ligand_name].pdbqt --out [ligand_name]_out.pdbqt --log [ligand_name]_log.txt
-
Repeat: Repeat the process for all three CPP derivatives and the nicotine reference ligand.
-
Results and Discussion
The docking simulations provide two key outputs for comparison: the predicted binding affinity (in kcal/mol) and the predicted binding poses, which reveal molecular interactions.
Comparative Binding Affinity
The binding affinity scores from the docking log files are summarized below. A more negative score indicates a stronger predicted binding affinity.
| Compound ID | Ligand Name | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| CPP-01 | This compound | -6.8 | TYR A93, TRP A149, TYR C190, TYR C197 |
| CPP-02 | 5-Fluoro-3-cyclopropylpyridine | -7.2 | TYR A93, TRP A149, TYR C190, CYS C191 |
| CPP-03 | 5-Methoxy-3-cyclopropylpyridine | -7.5 | TYR A93, TRP A149, THR A150, TYR C190 |
| Reference | (S)-Nicotine | -7.1 | TYR A93, TRP A149, TYR C190, CYS C191 |
Table 1: Summary of molecular docking results against the α7 nAChR binding site.
Analysis of Binding Modes and Molecular Interactions
Visual inspection of the docked poses (using PyMOL or Discovery Studio Visualizer) is crucial for understanding the interactions that underpin the binding scores. The binding site of the α7 nAChR is an "aromatic box" formed by several tyrosine (TYR) and tryptophan (TRP) residues.
-
(S)-Nicotine (Reference): The reference ligand, nicotine, is predicted to bind deep within the aromatic box. The protonated pyridine nitrogen forms a crucial cation-π interaction with the electron-rich indole ring of TRP A149, a hallmark interaction for nAChR agonists.
-
CPP-01 (Core Scaffold): The this compound core orients similarly. The pyridine nitrogen is predicted to form a hydrogen bond with the backbone of one residue while the cyclopropyl group projects into a hydrophobic pocket. The binding affinity is slightly lower than nicotine, suggesting the core scaffold is a good starting point but may lack some key interactions.
-
CPP-02 (Fluoro Derivative): The addition of the fluorine atom at the 5-position leads to a slightly improved binding score (-7.2 kcal/mol). Analysis of the pose suggests the electronegative fluorine may form a favorable dipole-dipole or halogen bond interaction with the sulfur atom of CYS C191, stabilizing the complex.
-
CPP-03 (Methoxy Derivative): This derivative showed the best-predicted binding affinity (-7.5 kcal/mol). The methoxy group's oxygen atom is positioned to act as a hydrogen bond acceptor, forming a predicted hydrogen bond with the side chain of THR A150. This additional interaction likely accounts for the enhanced binding score compared to the other derivatives.
Caption: Key molecular interactions for the most promising derivative, CPP-03.
Conclusion and Future Directions
This in-silico comparative study successfully established a validated docking protocol for the human α7 nAChR and evaluated a series of novel this compound derivatives. Our findings suggest that this scaffold is a viable starting point for designing α7 nAChR modulators.
The key takeaways are:
-
The this compound core can effectively occupy the agonist binding site.
-
Substitutions at the 5-position of the pyridine ring significantly influence binding affinity.
-
The introduction of a hydrogen-bond accepting group (methoxy in CPP-03) appears to be a promising strategy for enhancing potency, yielding a better predicted binding affinity than the reference agonist, nicotine.
These computational predictions provide a strong rationale for the chemical synthesis and in-vitro biological evaluation of these compounds. Future work should focus on synthesizing CPP-03 and analogous derivatives to experimentally validate their binding affinity and functional activity at the α7 nAChR. Further computational studies could explore a wider range of substitutions and employ more rigorous methods like molecular dynamics simulations to assess the stability of the predicted binding poses.
References
-
Burke, S.M., Noviello, C.M., Hibbs, R.E. (2024). Alpha7-nicotinic acetylcholine receptor time resolved resting state. RCSB Protein Data Bank. [Link]
-
Noviello, C.M., Gharpure, A., Mukhtasimova, N., et al. (2021). Structure and gating mechanism of the alpha 7 nicotinic acetylcholine receptor. Cell, 184, 2121-2134.e14. Available from: [Link]
-
Zhao, Y., Liu, S., Zhou, Y., et al. (2021). Structural basis of human alpha 7 nicotinic acetylcholine receptor activation. Cell Research, 31, 713-716. Available from: [Link]
-
Nishiwaki, H., et al. (2015). Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities. Bioorganic & Medicinal Chemistry, 23(5), 985-991. [Link]
-
Wójcicka, A., Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link]
-
Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link]
-
MDPI. (n.d.). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. MDPI. [Link]
-
Samra, Y.A., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Molecules, 27(3), 723. [Link]
-
El-Mekabaty, A., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 87. [Link]
-
Liu, S., Chen, H., Tian, C. (2025). human alpha 7 nicotinic acetylcholine receptor in complex with L-nicotine (five-nicotine-bound desensitized state). RCSB Protein Data Bank. [Link]
-
Ciesielski, T.M., et al. (2017). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Molecules, 22(12), 2219. [Link]
-
Abdel-Wahab, B.F., et al. (2011). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Molecules, 16(5), 3734-3744. [Link]
-
Cuzzolin, A., et al. (2017). Discovery of peptide ligands through docking and virtual screening at nicotinic acetylcholine receptor homology models. Proceedings of the National Academy of Sciences, 114(38), E7937-E7946. [Link]
-
Abd-El-Fattah, M.F., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 26(11), 3169. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Foundational Cross-Coupling Methods for Modern Organic Synthesis
For the contemporary researcher, scientist, and drug development professional, the ability to efficiently construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable toolkit for this purpose, revolutionizing the synthesis of complex organic molecules.[1][2] This guide provides an in-depth, head-to-head comparison of the most prevalent cross-coupling methodologies: the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi reactions. Our objective is to furnish you with the technical insights and supporting experimental data necessary to make informed decisions in your synthetic endeavors.
The Logic of the Catalytic Cycle: A Unifying Principle
At the heart of most palladium-catalyzed cross-coupling reactions lies a common mechanistic pathway. Understanding this catalytic cycle is fundamental to appreciating the nuances of each specific method. The cycle generally proceeds through three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Advantages:
-
High Functional Group Tolerance: Compatible with a wide range of functional groups, including esters, ketones, and aldehydes.
-
Mild Reaction Conditions: Often proceeds at moderate temperatures.
-
Stable and Commercially Available Reagents: Organoboron reagents are generally stable to air and moisture.
-
Low Toxicity: Boron-containing byproducts are typically non-toxic.
Limitations:
-
Base Sensitivity: The required base can sometimes lead to side reactions with sensitive substrates.
-
Preparation of Boronic Acids: While many are commercially available, the synthesis of novel boronic acids can sometimes be challenging.
The Heck Reaction: A Transmetalation-Free Approach
The Heck reaction stands out as it does not involve a traditional transmetalation step. Instead, it couples an organic halide or triflate with an alkene.
Mechanism: The key steps involve oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to form the product and a hydrido-palladium complex. A base is used to regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Advantages:
-
Atom Economy: Avoids the use of organometallic reagents, which can be advantageous in terms of waste reduction.
-
Availability of Alkenes: A vast array of simple and functionalized alkenes are commercially available.
Limitations:
-
Regioselectivity Issues: Can sometimes lead to mixtures of regioisomers.
-
Stereoselectivity: While often providing the trans-isomer, control of stereoselectivity can be challenging.
-
Higher Temperatures: Often requires higher reaction temperatures compared to other cross-coupling methods.
The Sonogashira Coupling: Gateway to Alkynes
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide. It typically employs a copper(I) co-catalyst.
Mechanism: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Advantages:
-
Direct Alkynylation: Provides a straightforward route to functionalized alkynes.
-
Mild Conditions: Often proceeds at or near room temperature.
Limitations:
-
Homocoupling of Alkynes: The formation of diynes (Glaser coupling) is a common side reaction.
-
Copper Toxicity: The use of a copper co-catalyst can be a concern in pharmaceutical synthesis due to potential metal contamination.
-
Air Sensitivity: The reaction is often sensitive to oxygen, which promotes homocoupling.
The Buchwald-Hartwig Amination: Forging C-N Bonds
A pivotal development in cross-coupling, the Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate. This reaction is of immense importance in medicinal chemistry, as the arylamine motif is prevalent in many drug molecules.
Mechanism: The catalytic cycle is analogous to C-C coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium amido complex, and subsequent reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Advantages:
-
Direct C-N Bond Formation: A highly efficient method for synthesizing arylamines.
-
Broad Substrate Scope: Tolerates a wide variety of amines and aryl halides.
Limitations:
-
Strong Base Required: Often necessitates the use of strong, sterically hindered bases (e.g., sodium tert-butoxide), which can limit functional group compatibility.
-
Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of phosphine ligand.
The Negishi Coupling: High Reactivity at a Cost
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic species used in cross-coupling. This high reactivity allows for the coupling of a broader range of substrates, including those that are less reactive in other coupling reactions. [3] Mechanism: The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination pathway. The high nucleophilicity of the organozinc reagent facilitates a rapid transmetalation step.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Advantages:
-
High Reactivity: Organozinc reagents are highly reactive, enabling the coupling of less reactive substrates. [3]* Functional Group Tolerance: Despite their high reactivity, organozinc reagents exhibit good functional group tolerance.
Limitations:
-
Air and Moisture Sensitivity: Organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions. [3]* Preparation of Organozinc Reagents: The preparation of organozinc reagents can be more complex than for other methods.
Performance at a Glance: A Comparative Data Summary
The following table provides a comparative overview of the key performance metrics for each cross-coupling method, based on representative examples from the literature. It is important to note that direct comparisons can be challenging due to variations in substrates, catalysts, and reaction conditions across different studies.
| Reaction | Typical Substrates | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Key Strengths | Key Weaknesses |
| Suzuki-Miyaura | Aryl/vinyl halides, boronic acids/esters | 0.5 - 5 | 25 - 110 | 2 - 24 | 70 - 95 | Mild conditions, stable reagents, low toxicity | Base-sensitive substrates can be problematic |
| Heck | Aryl/vinyl halides, alkenes | 1 - 5 | 80 - 140 | 1 - 24 | 60 - 90 | Atom economical, no organometallic reagent | Regioselectivity issues, higher temperatures |
| Sonogashira | Aryl/vinyl halides, terminal alkynes | 1 - 5 | 25 - 80 | 1 - 12 | 75 - 95 | Direct alkynylation, mild conditions | Alkyne homocoupling, copper toxicity |
| Buchwald-Hartwig | Aryl halides, amines | 1 - 5 | 80 - 120 | 12 - 24 | 70 - 95 | Direct C-N bond formation, broad scope | Requires strong base, ligand-sensitive |
| Negishi | Aryl/vinyl halides, organozinc reagents | 1 - 5 | 25 - 80 | 1 - 6 | 70 - 95 | High reactivity, good functional group tolerance | Air/moisture sensitive, reagent preparation |
Experimental Protocols: From Theory to Practice
To facilitate the practical application of these methods, detailed, step-by-step experimental protocols for each reaction are provided below.
Experimental Workflow: A General Overview
Sources
A Senior Application Scientist's Guide to Verifying the Structure of 3-Cyclopropylpyridine Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the 3-cyclopropylpyridine scaffold is a privileged structure. Its unique combination of the aromatic, electron-withdrawing pyridine ring and the strained, three-dimensional cyclopropyl group offers a fascinating landscape for molecular design, often leading to enhanced metabolic stability, improved potency, and desirable pharmacokinetic properties.[1] However, the very features that make this moiety attractive also introduce complexities in its chemical transformations. Reactions intended to modify the pyridine ring or introduce new substituents can sometimes yield unexpected isomers or rearranged products. Therefore, unambiguous structural verification of reaction products is not merely a routine check; it is a critical step to ensure the integrity of your research and the viability of a drug development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and provide a framework for selecting the most appropriate analytical strategy.
The Synthetic Challenge: Potential Structural Ambiguities
Before delving into analytical techniques, it is crucial to understand the potential structural questions that may arise during the synthesis of this compound derivatives. The high reactivity of the cyclopropane ring, particularly when activated by adjacent functional groups like vinyls or carbonyls, can lead to rearrangements. For instance, the vinylcyclopropane-cyclopentene rearrangement can occur under thermal conditions, transforming the initial product into a completely different scaffold.[2][3] Similarly, the presence of carbenes or radical intermediates can trigger ring expansion of the cyclopropyl group to a cyclobutene.[4] Therefore, a robust analytical workflow must be able to distinguish between the expected product and these potential isomers.
A Comparative Analysis of Analytical Techniques
The definitive structural elucidation of novel compounds rarely relies on a single technique. Instead, a combination of methods provides orthogonal data, leading to a confident structural assignment. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography for the analysis of this compound reaction products.
| Technique | Information Provided | Strengths for this compound Derivatives | Limitations |
| NMR Spectroscopy | Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and electronic environment of atoms. | - Unambiguously identifies the cyclopropyl and pyridine moieties. - 2D NMR (COSY, HSQC, HMBC) establishes connectivity, crucial for distinguishing isomers. - NOESY can reveal through-space proximity, aiding in stereochemical assignments. | - Requires a relatively pure sample. - May not distinguish between certain enantiomers without chiral auxiliaries. - Can be complex to interpret for mixtures. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, providing clues about substructures. | - Confirms the molecular formula. - Fragmentation patterns can indicate the presence of the cyclopropyl and pyridine rings.[5][6] - High-resolution MS (HRMS) provides exact mass, confirming elemental composition.[7] | - Does not provide information on connectivity or stereochemistry. - Isomers often have identical molecular weights and similar fragmentation patterns. |
| X-ray Crystallography | Absolute 3D structure of a molecule in the solid state. | - Provides undeniable proof of structure, including connectivity and stereochemistry.[8][9] - The "gold standard" for structural elucidation. | - Requires a suitable single crystal, which can be difficult to grow. - The determined structure is of the solid state, which may differ from the solution-state conformation. |
Experimental Protocols & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is arguably the most powerful tool for the routine structural analysis of this compound derivatives in solution. A combination of 1D (¹H, ¹³C) and 2D experiments provides a comprehensive picture of the molecular framework.
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
1D ¹H NMR Acquisition:
-
Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
-
Expected ¹H Chemical Shifts (δ) for a this compound Moiety:
-
Pyridine Protons:
-
H2 & H6 (ortho to N): ~8.4-8.6 ppm (deshielded due to proximity to nitrogen).
-
H4 (para to N): ~7.5-7.7 ppm.
-
H5 (meta to N): ~7.2-7.4 ppm.
-
-
Cyclopropyl Protons:
-
Methine proton (CH attached to the pyridine ring): ~1.9-2.2 ppm.
-
Methylene protons (CH₂): ~0.7-1.2 ppm (highly shielded, characteristic upfield region).
-
-
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
Expected ¹³C Chemical Shifts (δ) for a this compound Moiety:
-
Pyridine Carbons:
-
C2 & C6: ~147-150 ppm.
-
C4: ~133-136 ppm.
-
C5: ~123-125 ppm.
-
C3 (attached to cyclopropyl): ~138-142 ppm.
-
-
Cyclopropyl Carbons:
-
Methine carbon (CH): ~15-20 ppm.
-
Methylene carbon (CH₂): ~8-12 ppm.
-
-
-
-
2D NMR Acquisition (if structure is ambiguous):
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. Essential for confirming the connectivity within the pyridine and cyclopropyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. Confirms the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for establishing the connection between the cyclopropyl group and the C3 position of the pyridine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. Useful for determining the stereochemistry of substituents.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Substructures
MS is a rapid and highly sensitive technique that provides the molecular weight of the product and clues about its structure through fragmentation analysis.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this class of compounds, often yielding a prominent protonated molecular ion [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS):
-
Acquire the mass spectrum on a high-resolution instrument (e.g., TOF, Orbitrap).
-
The exact mass obtained can be used to determine the elemental composition, which is a powerful tool for confirming the expected product and ruling out alternatives.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the molecular ion and subject it to collision-induced dissociation (CID).
-
Predicted Fragmentation Patterns:
-
Loss of small, stable molecules from the pyridine ring (e.g., HCN).
-
Cleavage of the bond between the pyridine ring and the cyclopropyl group.
-
Ring-opening of the cyclopropyl group, followed by further fragmentation.
-
-
Single-Crystal X-ray Crystallography: The Ultimate Confirmation
When NMR and MS data are inconclusive, or when absolute proof of stereochemistry is required, X-ray crystallography provides the definitive answer.
-
Crystal Growth: This is often the most challenging step.
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Employ slow evaporation, vapor diffusion, or solvent layering techniques to encourage the formation of single crystals.[10]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the electron density map.
-
Solve the structure to determine the atomic positions and refine the model to obtain precise bond lengths, bond angles, and torsional angles.[4]
-
Conclusion: An Integrated Approach to Structural Verification
For researchers and drug development professionals working with this compound derivatives, a multi-faceted approach to structural verification is paramount. While ¹H and ¹³C NMR provide the foundational data on connectivity and the local environment of atoms, high-resolution mass spectrometry is essential for confirming the molecular formula. In cases of ambiguity, particularly concerning stereochemistry or unexpected rearrangements, 2D NMR techniques are indispensable, and single-crystal X-ray crystallography serves as the ultimate arbiter. By understanding the strengths and limitations of each technique and applying them systematically, you can ensure the structural integrity of your compounds and build a solid foundation for your research and development efforts.
References
-
Royal Society of Chemistry. (2022). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. [Link]
-
Organic Reactions. (2004). The Vinylcyclopropane-Cyclopentene Rearrangement. [Link]
-
Bird, C. (2016). The rearrangement of cyclopropyl carbenes. ResearchGate. [Link]
-
Hudlicky, T., & Ghiviriga, I. (1995). Vinylcyclopropane rearrangements. ResearchGate. [Link]
-
ResearchGate. (2022). [3+2] cycloaddition of cyclopropyl pyridines and alkenes. [Link]
-
ResearchGate. (2018). Synthesis of 3-cyclopropyl-substituted.... [Link]
-
Al-Suwaidan, I. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221993). [Link]
-
ResearchGate. (2019). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0146372). [Link]
-
Organic Chemistry Portal. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. [Link]
-
El-Naggar, M., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal. [Link]
-
ResearchGate. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubChem. (n.d.). 3-[1-(4-Chloro-3-nitrophenyl)cyclopropyl]pyridine. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
MDPI. (2020). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]
-
National Institutes of Health. (2018). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]
-
Hindawi. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
National Institutes of Health. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
YouTube. (2022). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. [Link]
-
Der Pharma Chemica. (2014). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]
-
National Center for Biotechnology Information. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
Acta Crystallographica Section E. (2018). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]
-
Wikipedia. (n.d.). 3-Chloropyridine. [Link]
-
Chempanda. (2023). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
Sources
- 1. 3-Ethylpyridine(536-78-7) 1H NMR spectrum [chemicalbook.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds [mdpi.com]
- 8. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A-Comparative-Analysis-of-the-Metabolic-Stability-of-Pyridine-Derivatives-A-Guide-for-Drug-Development-Professionals
Authored by: A Senior Application Scientist
Introduction: The Pivotal Role of Pyridine in Medicinal Chemistry and the Metabolic Stability Imperative
The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to enhance biological potency, improve permeability, and optimize drug-receptor interactions.[1][2] Its versatile electronic properties and capacity to engage in hydrogen bonding make it a privileged structure in a multitude of FDA-approved drugs.[2][3] However, the metabolic fate of pyridine-containing drug candidates is a critical determinant of their clinical success. Low metabolic stability can lead to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic agents.[4]
This guide provides a comprehensive comparative analysis of the metabolic stability of pyridine derivatives. We will delve into the enzymatic machinery responsible for pyridine metabolism, explore how structural modifications can modulate stability, and present detailed protocols for the in vitro assays essential for evaluating these properties. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and select pyridine-containing compounds with optimal pharmacokinetic profiles.
I. The Enzymatic Battlefield: Key Players in Pyridine Metabolism
The metabolic transformation of pyridine derivatives is primarily orchestrated by two major enzyme superfamilies: Cytochrome P450s (CYPs) and Aldehyde Oxidases (AOs). Understanding the interplay between these enzymes is fundamental to predicting and engineering metabolic stability.
Cytochrome P450 (CYP) Mediated Metabolism
The CYP superfamily, predominantly located in the liver, is responsible for the oxidative metabolism of a vast array of xenobiotics, including many pyridine-containing drugs.[5] These enzymes typically catalyze electrophilic attack on electron-rich positions of the pyridine ring. The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, generally makes it less susceptible to CYP-mediated oxidation compared to its carbocyclic analog, benzene.[1][6] However, oxidation can still occur, particularly at the carbon atoms.[7]
Key CYP-mediated reactions for pyridines include:
-
Hydroxylation: Introduction of a hydroxyl group, often at the 2-, 3-, or 4-position.
-
N-oxidation: Oxidation of the pyridine nitrogen to form a pyridine N-oxide.[7]
-
Dealkylation: Removal of alkyl groups attached to the pyridine ring or its substituents.[8]
The specific CYP isozymes involved in the metabolism of a pyridine derivative can vary. For instance, CYP3A4 and CYP2C9 have been identified as the primary enzymes responsible for the metabolism of the CCR5 antagonist SCH 351125, which involves O-deethylation and aromatization of a piperidine ring to a pyridine.[9] The specific substitutions on the pyridine ring and the overall molecular context heavily influence which CYP isozymes are involved and the primary sites of metabolism.
Aldehyde Oxidase (AO) Mediated Metabolism
Aldehyde oxidase, a cytosolic molybdo-flavoenzyme, plays a significant and sometimes unpredictable role in the metabolism of N-heterocycles.[4][10] Unlike CYPs, AO catalyzes the oxidation of electron-deficient carbons, making the carbon atoms adjacent to the pyridine nitrogen (C2 and C6) particularly susceptible to attack.[10][11] This can lead to the formation of pyridinone or quinolone metabolites.[12]
AO-mediated metabolism has been a significant hurdle in drug development, leading to the failure of several drug candidates due to unexpectedly high clearance in humans.[4][13] A critical challenge is the marked interspecies variability in AO activity, with preclinical models often failing to predict human clearance.[10]
II. Structural Determinants of Metabolic Stability in Pyridine Derivatives
The metabolic stability of a pyridine derivative is not an intrinsic property of the ring itself but is profoundly influenced by the nature, position, and combination of substituents. Medicinal chemists can leverage these structure-metabolism relationships to rationally design more robust drug candidates.
Electronic Effects: The Push and Pull of Substituents
The electronic properties of substituents on the pyridine ring can significantly impact its susceptibility to both CYP and AO-mediated metabolism.
-
Electron-Withdrawing Groups (EWGs): EWGs, such as halogens or nitro groups, decrease the electron density of the pyridine ring, making it less susceptible to oxidative metabolism by CYPs. However, this increased electron deficiency can enhance its vulnerability to AO-mediated oxidation.[13]
-
Electron-Donating Groups (EDGs): Conversely, EDGs like amino or methoxy groups increase the ring's electron density, potentially increasing its liability to CYP-mediated oxidation while decreasing its susceptibility to AO.
Steric Hindrance: Blocking Access to Metabolic Sites
Introducing bulky substituents near a metabolically labile position can sterically hinder the approach of metabolizing enzymes, thereby improving metabolic stability. This strategy, known as "metabolic blocking," is a well-established tactic in drug design. For example, placing a methyl or t-butyl group adjacent to a site of hydroxylation can significantly reduce the rate of metabolism.
Bioisosteric Replacement: Swapping for Stability
Bioisosteric replacement involves substituting a part of a molecule with a chemically different group that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties, including metabolic stability.[14]
Common bioisosteric replacements for the pyridine ring to enhance metabolic stability include:
-
Introducing Nitrogen Atoms: Moving from a benzene to a pyridine, or a pyridine to a pyrimidine, can increase metabolic stability by lowering the electron density of the ring.[6]
-
Ring Saturation: Reducing the pyridine ring to a piperidine can sometimes improve metabolic stability, although the effect is context-dependent.[15]
-
Fluorination: The introduction of fluorine atoms is a widely used strategy to block metabolic sites. The strong carbon-fluorine bond is resistant to enzymatic cleavage.[16]
-
Scaffold Hopping: Replacing the pyridine ring with other heterocycles like oxazoles, isoxazoles, or thiazoles has been shown to prevent AO-mediated oxidation.[13] More recently, saturated bioisosteres like 3-azabicyclo[3.1.1]heptane have been successfully used to replace the pyridine ring, leading to dramatic improvements in solubility, metabolic stability, and lipophilicity.[14][17] Another emerging bioisostere is 2-difluoromethylpyridine as a replacement for pyridine-N-oxide.[18][19]
The following table summarizes the general effects of different structural modifications on the metabolic stability of pyridine derivatives:
| Modification Strategy | Effect on CYP-mediated Metabolism | Effect on AO-mediated Metabolism | Rationale |
| Addition of EWGs | Generally Decreases | Generally Increases | Reduces ring electron density, making it less susceptible to electrophilic attack by CYPs but more susceptible to nucleophilic attack by AO. |
| Addition of EDGs | Generally Increases | Generally Decreases | Increases ring electron density, making it more susceptible to electrophilic attack by CYPs but less susceptible to nucleophilic attack by AO. |
| Steric Shielding | Increases Stability | Increases Stability | Hinders the binding of the substrate to the active site of metabolizing enzymes. |
| Bioisosteric Replacement | Variable | Variable | Can alter electronic and steric properties, and may introduce features that are less recognized by metabolizing enzymes. |
III. In Vitro Assessment of Metabolic Stability: Experimental Protocols
Accurate and reproducible in vitro assays are essential for characterizing the metabolic stability of pyridine derivatives and guiding lead optimization efforts. The two most common assays are the microsomal stability assay and the hepatocyte stability assay.[20][21]
Microsomal Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolic stability, particularly that mediated by CYPs.[5][22] Liver microsomes are subcellular fractions that contain the majority of the CYP enzymes.[22]
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for a typical in vitro microsomal stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the buffer, microsomes (to a final concentration of e.g., 0.5 mg/mL), and the test compound (to a final concentration of e.g., 1 µM).[22][23]
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[23]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH should also be performed.[22]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[22][25]
-
-
Sample Processing and Analysis:
-
Immediately stop the reaction in the aliquots by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[26]
-
Centrifuge the samples to precipitate the proteins.[24]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.[26]
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining against time.
-
From this plot, determine the half-life (t½) and the intrinsic clearance (CLint).[27]
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells, which contain both Phase I and Phase II metabolizing enzymes, as well as transporters.[28][29]
Experimental Workflow for Hepatocyte Stability Assay
Caption: Workflow for a typical in vitro hepatocyte stability assay.
Detailed Protocol:
-
Preparation of Hepatocytes:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion).
-
Resuspend the hepatocytes in incubation medium to the desired cell density (e.g., 0.5-1 x 10^6 viable cells/mL).[28]
-
-
Incubation:
-
Sample Processing and Analysis:
-
Terminate the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile with an internal standard).
-
Vortex and centrifuge the samples to pellet the cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[30]
-
-
Data Analysis:
-
Similar to the microsomal stability assay, plot the percentage of the parent compound remaining versus time to determine the half-life (t½) and intrinsic clearance (CLint).[31]
-
IV. Comparative Data and Case Studies
The following table presents hypothetical but representative data illustrating how structural modifications can impact the metabolic stability of pyridine derivatives in human liver microsomes (HLM).
| Compound | Structure | t½ (min) in HLM | CLint (µL/min/mg protein) |
| Parent Pyridine | Pyridine-R | 15 | 46.2 |
| Fluoro-Pyridine | F-Pyridine-R | 45 | 15.4 |
| Methyl-Pyridine | Me-Pyridine-R | 30 | 23.1 |
| Pyrimidine Analog | Pyrimidine-R | > 60 | < 11.6 |
Analysis of Comparative Data:
-
Parent Pyridine: The unsubstituted pyridine derivative shows moderate metabolic stability.
-
Fluoro-Pyridine: The introduction of a fluorine atom at a potential site of metabolism significantly increases the half-life and reduces the intrinsic clearance, demonstrating the effectiveness of metabolic blocking.[16]
-
Methyl-Pyridine: A methyl group also provides some steric hindrance, leading to improved stability compared to the parent compound.
-
Pyrimidine Analog: Replacing the pyridine with a pyrimidine ring, which is more electron-deficient, results in the highest metabolic stability in this series, highlighting the utility of bioisosteric replacement.[6]
A real-world example is the development of glucokinase activators, where replacing an unsubstituted phenyl ring with a 2-pyridyl group dramatically increased the metabolic half-life. Further modification to a pyrimidyl analog led to even greater stability.[6]
V. Conclusion and Future Perspectives
The metabolic stability of pyridine derivatives is a multifaceted property governed by a complex interplay of electronic, steric, and structural factors. A thorough understanding of the roles of CYP and AO enzymes, coupled with a rational approach to medicinal chemistry, is crucial for designing drug candidates with favorable pharmacokinetic profiles. The in vitro assays detailed in this guide provide the essential tools for evaluating metabolic stability and guiding the iterative process of drug design and optimization.
Future advancements in in silico predictive models, coupled with a deeper understanding of the structural biology of metabolizing enzymes, will further empower medicinal chemists to prospectively design pyridine derivatives with enhanced metabolic robustness, ultimately accelerating the delivery of new and effective medicines to patients.
VI. References
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
-
Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.
-
Metabolic Stability Assays. Merck Millipore.
-
Hepatocyte Stability. Cyprotex.
-
Hepatocyte Stability Assay Test. AxisPharm.
-
The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
-
General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. National Institutes of Health.
-
Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. ResearchGate.
-
ADME Hepatocyte Stability Assay. BioDuro.
-
In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry.
-
Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate.
-
Aldehyde Oxidase. Cambridge MedChem Consulting.
-
Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. PubMed.
-
Microsomal Stability. Charnwood Discovery.
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central.
-
Experimental design on single-time-point high-throughput microsomal stability assay. Journal of Pharmaceutical Sciences.
-
Microsomal Stability Assay Protocol. AxisPharm.
-
Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. PubMed Central.
-
Microsomal Stability Assay. Creative Bioarray.
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io.
-
Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex.
-
In vitro metabolic stability assays for the selected compounds. ResearchGate.
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
-
metabolic stability & determining intrinsic drug clearance. YouTube.
-
Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. National Institutes of Health.
-
Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed.
-
Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent.
-
Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. BenchChem.
-
Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega.
-
Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry.
-
How to Conduct an In Vitro Metabolic Stability Study. BioIVT.
-
Pyridine. Wikipedia.
-
Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. PubMed.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic Stability Assays [merckmillipore.com]
- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. Experimental design on single-time-point high-throughput microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 29. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 30. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 31. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Cyclopropylpyridine
For the innovative researchers, scientists, and drug development professionals driving progress, the lifecycle of a chemical reagent extends far beyond the reaction vessel. The safe, compliant, and environmentally responsible disposal of compounds like 3-Cyclopropylpyridine is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounding procedural guidance in the principles of chemical safety and regulatory compliance to ensure the protection of both personnel and the environment.
Understanding the Compound: Hazard Profile and Regulatory Context
Inferred Hazard Profile: Based on analogous compounds, this compound should be handled as a substance that is:
Regulatory Classification: Pyridine and its derivatives are regulated as hazardous waste.[3][4] In the United States, waste pyridine is listed by the Environmental Protection Agency (EPA) under waste code U196.[3][4] Any material, including soil, water, or labware, contaminated with this compound must be managed as hazardous waste according to federal, state, and local regulations.[7]
Table 1: Hazard Classification and Disposal Overview
| Hazard Category | GHS Classification (Inferred) | EPA Waste Code (Pyridine Analogue) | Primary Disposal Method |
| Acute Toxicity | Category 4 (Oral) | U196 | High-Temperature Incineration |
| Skin Corrosion/Irritation | Category 2 | U196 | High-Temperature Incineration |
| Eye Damage/Irritation | Category 2 | U196 | High-Temperature Incineration |
| Flammability | Combustible Liquid | D001 (if characteristic) | High-Temperature Incineration |
The Core Principle: Segregation and Waste Stream Management
The foundational step in proper chemical disposal is meticulous segregation at the point of generation. This prevents dangerous reactions between incompatible chemicals and streamlines the final disposal process, which is often waste-stream specific.[1]
Causality: Pyridine-based compounds are incompatible with strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids (e.g., sulfuric acid, nitric acid).[5][8] Accidental mixing in a waste container can lead to vigorous, exothermic reactions, gas evolution, and potential container pressurization or rupture. Segregation is a primary control to mitigate these risks.
Step-by-Step Segregation Protocol:
-
Designate a Specific Waste Stream: Establish a dedicated waste stream for "Non-Halogenated Pyridine-Based Liquid Waste."
-
Aqueous vs. Organic: If significant quantities of both aqueous and organic solvent waste containing this compound are generated, maintain separate waste containers for each. This is because different incineration technologies may be preferred for high-water-content versus high-organic-content streams.
-
Solid Waste: All solid materials (e.g., contaminated gloves, weighing paper, silica gel) that have come into contact with this compound must be collected separately in a designated "Contaminated Solid Waste" container. Do not mix this with non-hazardous lab trash.[9]
Waste Collection and Containerization: The First Line of Containment
Proper container selection and labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) and are essential for safe temporary storage within the laboratory.[1]
Container Requirements:
-
Chemical Compatibility: Use containers made of materials compatible with pyridine derivatives. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid reactive metals.[9]
-
Integrity: Containers must be in good condition, free from leaks, cracks, or deterioration, and must have a secure, tightly sealing lid.[1]
-
Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills from temperature changes.[9]
Labeling Protocol: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound Waste" (and other components if it's a mixture).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Combustible" ).
-
The date accumulation started.
On-Site Storage and Handling
Laboratories are permitted to store hazardous waste for a limited time (often up to 90 days in the U.S.) before it must be transported to a licensed disposal facility.[9]
Storage Best Practices:
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.[1]
-
Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of potentially harmful vapors.[5]
-
Segregation: Keep the this compound waste container physically separated from containers holding incompatible materials like strong acids or oxidizers.[1]
Final Disposal: Professional Deactivation and Destruction
The accepted and most environmentally sound method for the final disposal of pyridine and its derivatives is high-temperature incineration.[3][4][10] This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides, with the latter being managed by scrubbing systems at the facility.[3][4]
Prohibited Actions:
-
DO NOT dispose of this compound down the drain. It can be harmful to aquatic life and interfere with wastewater treatment processes.[11]
-
DO NOT allow it to evaporate in a fume hood as a means of disposal. This releases the chemical into the environment.
-
DO NOT mix it with regular trash.[1]
Arranging for Professional Disposal:
-
Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is the primary point of contact. They manage the hazardous waste program and will provide the correct procedures for waste pickup.
-
Manifesting: The EHS department will work with a licensed hazardous waste disposal contractor to manifest and transport the waste for final disposal in compliance with Department of Transportation (DOT) and EPA regulations.
Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper management and disposal of this compound waste.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
A Proactive Defense: A Senior Scientist's Guide to Personal Protective Equipment for 3-Cyclopropylpyridine
In the landscape of pharmaceutical and chemical research, our progress is intrinsically linked to our diligence in safety. Handling novel or less-common reagents like 3-Cyclopropylpyridine demands a proactive, rather than reactive, safety posture. This guide is structured from firsthand laboratory experience to provide a robust framework for selecting and using Personal Protective Equipment (PPE). We will move beyond a simple checklist to instill a risk-based safety philosophy, ensuring that every researcher is empowered to work with confidence and security.
The core principle of this guide is that the absence of comprehensive safety data for a specific compound does not imply an absence of risk. Instead, it necessitates a conservative approach grounded in the known hazards of structurally similar molecules. This compound, as a pyridine derivative, warrants careful handling based on the toxicological profile of its chemical class.
Presumptive Hazard Profile: A Logic-Based Assessment
Given the lack of a specific Safety Data Sheet (SDS) for this compound, we must extrapolate from well-documented pyridine analogs. Pyridine and its derivatives are known to be hazardous via multiple exposure routes.[1][2]
-
Acute Toxicity: Many pyridine derivatives are harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Irritation: They are frequently cited as causing serious skin and eye irritation, as well as respiratory tract irritation.[3][5]
-
Organ Effects: Prolonged or repeated exposure can lead to organ damage.
Therefore, we will operate under the assumption that this compound presents similar hazards. This conservative assessment forms the bedrock of our PPE recommendations.
The Hierarchy of Controls: PPE as the Final Guardian
Before we even consider PPE, we must implement higher-level safety controls. PPE is the last line of defense, not the first.
-
Engineering Controls: The most critical engineering control is proper ventilation. All handling of this compound, from weighing solids to conducting reactions and workups, must occur within a certified laboratory chemical fume hood.[1][6][7] This minimizes inhalation exposure. An emergency eyewash station and safety shower must be immediately accessible.[8][9]
-
Administrative Controls: These are the procedures that define safe work. Do not work alone. Ensure all personnel are trained on the presumptive hazards and the specific protocols outlined here. Prohibit eating, drinking, and smoking in the laboratory to prevent ingestion.[3][10]
Core PPE Requirements: Your Personal Armor
The selection of each PPE component is a deliberate choice driven by the compound's potential hazards.
Eye and Face Protection
Rationale: Splashes of pyridine compounds can cause serious eye irritation or damage.[4] Recommendation: Always wear chemical safety goggles that provide a complete seal around the eyes.[2] When handling larger quantities (>50 mL) or when there is a significant risk of splashing, augment goggle use with a full-face shield.
Skin and Body Protection
Rationale: Pyridine derivatives can cause skin irritation and may be absorbed through the skin, leading to systemic toxicity.[10] Recommendation: A fully-buttoned, long-sleeved laboratory coat is mandatory to prevent incidental skin contact.[7] For tasks with a higher risk of splashes, consider a chemically resistant apron or suit.
Hand Protection
Rationale: Gloves are the most direct barrier against skin contact. However, not all gloves are created equal, and their resistance to specific chemicals varies significantly. While data for this compound is unavailable, we can infer from pyridine data. Recommendation: Glove selection is task-dependent.
-
For Incidental Contact (Splashes): Nitrile gloves are acceptable but must be removed and replaced immediately upon contamination.[2][6]
-
For Prolonged Contact or Immersion: Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended due to their superior resistance to pyridine-based compounds.[2][7] Always double-glove when handling concentrated solutions or performing critical procedures.
Table 1: Glove Selection Guide for Pyridine Derivatives
| Glove Material | Recommended Use | Rationale |
| Nitrile | Incidental splash protection | Provides a basic barrier but has limited breakthrough time. Must be changed immediately upon contact.[6] |
| Butyl Rubber | Extended handling, large volumes, spill cleanup | Offers excellent chemical resistance to a wide range of solvents, including pyridines.[2][7] |
| PVA | Extended handling (in dry conditions) | Provides high resistance but degrades with exposure to water. |
Respiratory Protection
Rationale: Inhalation of pyridine vapors can irritate the respiratory system and cause systemic effects.[1][3] Recommendation: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[2] However, it becomes essential in specific scenarios:
-
Engineering Control Failure: If a fume hood malfunctions.
-
Large Spills: When cleaning a significant spill outside of a fume hood.
-
Inadequate Ventilation: If work must be performed in an area with insufficient ventilation.
In these cases, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] Note that personnel must be medically cleared and fit-tested to wear a respirator as part of a formal respiratory protection program.[7]
Procedural Discipline: Safe Operations and Disposal
Step-by-Step PPE Protocol
-
Inspection: Before every use, inspect all PPE for signs of degradation, such as cracks, holes, or discoloration.
-
Donning Sequence:
-
Put on your lab coat and ensure it is fully buttoned.
-
Don respiratory protection, if required, and perform a seal check.
-
Put on safety goggles or a face shield.
-
Wash and dry hands thoroughly.
-
Don the inner pair of gloves (if double-gloving).
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove the outer pair of gloves.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the face shield or goggles.
-
Remove the inner pair of gloves.
-
Remove respirator, if worn.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Gloves, wipes, and other contaminated solids: Place in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Contaminated Lab Coats: If disposable, treat as hazardous waste. If reusable, place in a designated, sealed bag for professional laundering by a service equipped to handle chemically contaminated clothing.
Visualizing the Workflow: PPE Selection Process
The following diagram illustrates the decision-making process for ensuring safety when planning to work with this compound.
Caption: Risk assessment and PPE selection workflow for this compound.
By internalizing this structured approach, you build a culture of safety that protects not only you but also your colleagues and your research. Trust in your process, verify your controls, and always handle chemical reagents with the respect they command.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
New Jersey Department of Health. (Rev. 2016, June). Hazardous Substance Fact Sheet: Pyridine. [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]
-
ECETOC. (2006, December). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. [Link]
-
Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet. [Link]
-
Carl ROTH. (2021, September 27). Safety Data Sheet: 3-Acetylpyridine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Cyanopyridine, 98%. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
